Technical Documentation Center

2-Ethoxy-4-pyrazol-1-yl-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethoxy-4-pyrazol-1-yl-phenylamine
  • CAS: 1341982-06-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline: A Technical Whitepaper

Target Compound: 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6) Synonyms: 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline Application: Advanced pharmaceutical intermediate for kinase inhibitors and CNS-penetrant therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6) Synonyms: 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline Application: Advanced pharmaceutical intermediate for kinase inhibitors and CNS-penetrant therapeutics.

As a Senior Application Scientist, I have designed this technical guide to provide a highly robust, scalable, and self-validating synthetic route for 2-ethoxy-4-pyrazol-1-yl-phenylamine. Rather than merely listing steps, this whitepaper dissects the thermodynamic and kinetic causalities behind each experimental choice, ensuring that researchers can adapt and troubleshoot the protocols with high scientific rigor.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features an aniline core, an ortho-ethoxy ether, and a para-pyrazole heterocycle. The most efficient and regioselective approach to synthesizing 1-amino-2-alkoxy-4-(heteroaryl)benzenes relies on the Nucleophilic Aromatic Substitution (SNAr) of a fluoronitrobenzene derivative[1].

By starting with commercially available 5-fluoro-2-nitrophenol, we can install the ethoxy group via simple O-alkylation. The resulting intermediate possesses a fluorine atom situated para to a strongly electron-withdrawing nitro group. This specific orientation perfectly activates the fluorine-bearing carbon for nucleophilic attack by pyrazole. Fluorine is the ideal leaving group in SNAr reactions; its high electronegativity stabilizes the transition state during the rate-determining addition step[2]. Finally, a mild catalytic hydrogenation reduces the nitro group to the target aniline without disturbing the ether or the pyrazole ring[3].

Retrosynthesis Target 2-Ethoxy-4-(pyrazol-1-yl)aniline (Target Molecule) NitroInt 1-Nitro-2-ethoxy-4-(pyrazol-1-yl)benzene (Intermediate 2) Target->NitroInt Nitro Reduction (Pd/C, H2) FluoroInt 4-Fluoro-2-ethoxynitrobenzene (Intermediate 1) NitroInt->FluoroInt SNAr with Pyrazole (Cs2CO3, DMF) Starting 5-Fluoro-2-nitrophenol (Starting Material) FluoroInt->Starting O-Ethylation (EtBr, K2CO3)

Caption: Retrosynthetic pathway for 2-Ethoxy-4-pyrazol-1-yl-phenylamine from 5-fluoro-2-nitrophenol.

Step-by-Step Experimental Methodologies

Step 1: O-Alkylation (Synthesis of 4-Fluoro-2-ethoxynitrobenzene)

Objective: Convert the phenol into an ethyl ether to establish the ortho-ethoxy substituent.

  • Protocol:

    • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Dissolve 5-fluoro-2-nitrophenol (15.7 g, 100 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).

    • Add anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir at room temperature for 15 minutes. The solution will turn deep red/orange, self-validating the formation of the phenoxide anion.

    • Add bromoethane (16.3 g, 150 mmol) dropwise via an addition funnel.

    • Heat the reaction mixture to 60 °C for 4 hours.

    • Workup: Cool to room temperature and quench by pouring into 500 mL of ice water. Extract with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 1M NaOH (50 mL) to remove any unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Causality & Logic: K₂CO₃ is selected as a mild base because the phenolic proton is highly acidic (pKa ~7.2) due to the ortho-nitro group. Stronger bases (like NaH) are unnecessary and could lead to unwanted side reactions. DMF provides a polar aprotic environment that leaves the phenoxide anion unsolvated and highly nucleophilic.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple pyrazole to the aromatic ring by displacing the fluorine atom.

  • Protocol:

    • In a 250 mL flask, dissolve 4-fluoro-2-ethoxynitrobenzene (18.5 g, 100 mmol) in anhydrous DMF (100 mL).

    • Add pyrazole (8.1 g, 120 mmol) and Cs₂CO₃ (39.1 g, 120 mmol).

    • Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

    • Workup: Cool the mixture and pour it into vigorously stirred ice water (400 mL). The product, 1-nitro-2-ethoxy-4-(1H-pyrazol-1-yl)benzene, will precipitate as a solid. Filter the solid, wash thoroughly with distilled water, and recrystallize from hot ethanol.

  • Causality & Logic: The reaction proceeds under thermodynamic control. Cs₂CO₃ is specifically chosen over K₂CO₃ due to the "cesium effect"—the larger ionic radius of Cs⁺ increases the solubility of the carbonate in DMF and generates a highly naked, reactive pyrazolate anion[4]. The SNAr mechanism relies on the formation of a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group[1].

SNAr_Mechanism Reactants 4-Fluoro-2-ethoxynitrobenzene + Pyrazolate Anion Meisenheimer Meisenheimer Complex (Negative charge delocalized onto Nitro group) Reactants->Meisenheimer Nucleophilic Attack (Rate Determining) Product 1-Nitro-2-ethoxy-4-(pyrazol-1-yl)benzene + Fluoride Anion Meisenheimer->Product Fluoride Elimination (Fast)

Caption: S_NAr mechanism showing the formation of the resonance-stabilized Meisenheimer complex.

Step 3: Catalytic Nitro Reduction

Objective: Reduce the nitro group to the primary amine to yield the final target.

  • Protocol:

    • In a Parr hydrogenation flask, dissolve the nitro intermediate (23.3 g, 100 mmol) in Methanol (200 mL).

    • Carefully add 10% Pd/C (2.3 g, 10 wt%) under an argon atmosphere to prevent ignition of the solvent.

    • Evacuate the flask and backfill with H₂ gas (balloon pressure or 30 psi).

    • Stir vigorously at room temperature for 6 hours. Monitor hydrogen uptake.

    • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield 2-ethoxy-4-pyrazol-1-yl-phenylamine as an off-white solid.

  • Causality & Logic: Catalytic hydrogenation using Pd/C is highly chemoselective for nitro groups under mild conditions. The reaction is strictly maintained at room temperature to prevent the hydrogenolysis of the ethoxy ether or the unwanted saturation of the pyrazole ring[3].

Quantitative Data & Analytical Characterization

To ensure a self-validating workflow, researchers must verify the success of each step using the metrics and analytical markers provided below.

Table 1: Reaction Parameters and Expected Yields

StepIntermediate / ProductExpected Yield (%)Reaction Time (h)Temp (°C)Expected Purity (HPLC)
1 4-Fluoro-2-ethoxynitrobenzene90 - 92%460>98%
2 1-Nitro-2-ethoxy-4-(pyrazol-1-yl)benzene82 - 85%1290>97%
3 2-Ethoxy-4-(pyrazol-1-yl)aniline94 - 96%625>99%

Table 2: Analytical Characterization Markers

Compound¹H NMR Key Diagnostic Signals (CDCl₃ / DMSO-d₆)ESI-MS [M+H]⁺
Intermediate 1 4.20 ppm (q, 2H, OCH₂), 1.45 ppm (t, 3H, CH₃)m/z 186.1
Intermediate 2 8.05 ppm (d, 1H, pyrazole-H), 7.75 ppm (d, 1H, pyrazole-H)m/z 234.1
Target Compound 5.00 ppm (br s, 2H, NH₂), 4.05 ppm (q, 2H, OCH₂)m/z 204.1

References

  • 2-Ethoxy-4-pyrazol-1-yl-phenylamine | CAS#:1341982-06-6 Chemsrc URL
  • Fluorination Reagents, Fluorinated Building Blocks TCI Chemicals URL
  • PubMed Central (NIH)
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes?
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society URL
  • A Cu(I)

Sources

Exploratory

Engineering the Pyrazole Scaffold: A Technical Guide to the Biological Activity and Validation of Novel Derivatives

Executive Summary As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pyrazole nucleus—a five-membered heterocyclic diazole—as a "privileged scaffold" in medicinal chemistry[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pyrazole nucleus—a five-membered heterocyclic diazole—as a "privileged scaffold" in medicinal chemistry[1]. Its unique electronic distribution and hydrogen-bonding capabilities allow it to interact with a diverse array of biological targets. This whitepaper deconstructs the mechanistic pathways of novel pyrazole derivatives, focusing on their anticancer and anti-inflammatory properties, and provides field-proven, self-validating experimental protocols for their evaluation in the laboratory.

Section 1: Mechanistic Profiling of Pyrazole Derivatives
Anticancer Activity via Cytoskeletal Disruption

The structural versatility of polysubstituted pyrazoles allows them to act as potent antineoplastic agents. For instance, specific derivatives (such as Compound 12d) have been shown to induce apoptosis and cell cycle arrest (G2/M block) by directly interacting with the microtubular network[2]. Unlike broad-spectrum cytotoxins, these molecules specifically bind to dimers of α- and β-tubulin, causing a molecular distortion that drives microtubule disassembly[2]. This targeted disruption upregulates tumor suppressor proteins p53 and p21(waf1), effectively halting uncontrolled cellular proliferation[2].

Anti-inflammatory Activity via Selective COX-2 Inhibition

In the realm of inflammation, structurally related 4-pyrazolyl benzenesulfonamide derivatives have emerged as highly selective cyclooxygenase-2 (COX-2) inhibitors[3]. The sulfonamide moiety inserts into the secondary pocket of the COX-2 active site, a region that is sterically inaccessible in the constitutive COX-1 enzyme. Derivatives like 6b and 7b exhibit remarkable anti-inflammatory potency, comparable to celecoxib, while maintaining a high safety margin and minimal ulcerogenic liability[3].

MOA P Novel Pyrazole Derivatives T Tubulin Dimers (α- and β-tubulin) P->T Binds C Cyclooxygenase-2 (COX-2) Enzyme P->C Inhibits MT Microtubule Disassembly T->MT Distortion PG Prostaglandin Inhibition C->PG Blocks A Apoptosis (p53/p21) & G2/M Arrest MT->A Induces I Reduced Inflammation & Analgesia PG->I Results in

Mechanistic pathways of pyrazole derivatives in oncology and inflammation.

Section 2: Quantitative Structure-Activity Relationship (QSAR) Data

To rationalize lead selection, we must benchmark the biological activity of synthesized derivatives against established clinical standards. The table below consolidates the quantitative performance of key novel pyrazoles across different therapeutic targets.

Compound DesignationPrimary Target / MechanismIC50 / Activity MetricBiological ResponseSource Literature
Compound 12d Tubulin (α/β dimers)Significant BindingG2/M block, Apoptosis (p53/p21)Balbi et al.[2]
Compound 39 HUVEC Proliferation7.60 µMAntiangiogenic, Chemotaxis inhibitionSangani et al.[4]
Compound 6b COX-2 EnzymeHigh SelectivityAnti-inflammatory, Reduced edemaBekhit et al.[3]
Compound 7b COX-2 EnzymeHigh SelectivityAnti-inflammatory, AntibacterialBekhit et al.[3]
Section 3: Self-Validating Experimental Protocols

The integrity of drug development relies on assays that can autonomously flag false positives or procedural drift. Below are the core protocols I mandate for evaluating pyrazole derivatives, engineered with built-in causality and validation matrices.

Protocol A: Cell-Free Tubulin Polymerization Kinetics

Rationale: We utilize a cell-free assay rather than relying solely on whole-cell immunofluorescence because it isolates the direct molecular interaction, eliminating confounding variables from cellular efflux pumps or off-target cytotoxicity[2].

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Causality: GTP is strictly required to provide the thermodynamic energy landscape for microtubule nucleation.

  • Compound Matrixing: Prepare pyrazole derivatives in anhydrous DMSO. The final DMSO concentration in the assay must not exceed 1% v/v. Causality: Higher solvent concentrations induce artifactual protein denaturation, skewing kinetic curves.

  • Self-Validating Controls: Plate the following controls alongside the test compounds:

    • Vehicle: 1% DMSO (Establishes baseline polymerization Vmax).

    • Positive Stabilizer: 10 µM Paclitaxel.

    • Positive Destabilizer: 10 µM Colchicine.

  • Kinetic Reading: Monitor absorbance at 340 nm at 37°C continuously for 60 minutes using a microplate reader.

  • System Validation: The assay plate is strictly invalidated if the Vmax of the DMSO vehicle drifts by >5% from historical baselines, or if the Paclitaxel/Colchicine curves fail to show >30% deviation from the vehicle. This ensures observed pyrazole-induced disassembly is a true pharmacological effect.

Workflow S1 Compound Preparation S2 Tubulin Incubation S1->S2 S3 Kinetic Monitoring S2->S3 S4 Data Analysis (Vmax & IC50) S3->S4 C1 Vehicle Control (DMSO) C1->S2 C2 Paclitaxel / Colchicine C2->S2

Self-validating in vitro tubulin polymerization assay workflow.

Protocol B: In Vitro COX-2 Fluorometric Inhibitor Screening

Rationale: To determine the selectivity index (SI) of pyrazole derivatives for COX-2 over COX-1, which is critical for minimizing gastrointestinal side effects[3].

  • Enzyme Preparation: Dilute recombinant human COX-2 and COX-1 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Causality: Hematin is an absolute requisite cofactor for the peroxidase activity of cyclooxygenases; omitting it yields false negatives.

  • Incubation: Add the pyrazole derivatives (serial dilutions from 100 µM to 1 nM) to the enzyme solutions and incubate for 5 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). The COX enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2, simultaneously driving the oxidation of ADHP into highly fluorescent resorufin.

  • Detection & Validation: Measure resorufin fluorescence (Ex 535 nm / Em 587 nm). Use Celecoxib as a positive control. Validation Rule: The assay is deemed valid only if the Celecoxib IC50 falls within the established QC range (0.04 - 0.06 µM).

Conclusion

The pyrazole scaffold remains a cornerstone of modern drug discovery. By employing rigorous, self-validating biochemical assays, researchers can confidently map the structure-activity relationships of novel derivatives, accelerating the translation of these molecules from benchtop synthesis to preclinical evaluation.

References
  • Balbi, A., Anzaldi, M., Macciò, C., et al. "Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity." European Journal of Medicinal Chemistry, Vol. 46, No. 11, 2011.[2] URL: [Link]

  • Sangani, C. B., Makawana, J. A., et al. "Synthesis of Novel 1,3,4-Trisubstituted Pyrazole Derivatives and Their Evaluation as Antitumor and Antiangiogenic Agents." European Journal of Medicinal Chemistry, 2011.[4] URL: [Link]

  • Bekhit, A. A., Ashour, H. M., Bekhit, A. E., & Bekhit, S. A. "Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents." Medicinal Chemistry, Vol. 5, No. 2, 2009.[3] URL: [Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Journal of Saudi Chemical Society / PMC, 2014.[1] URL: [Link]

Sources

Foundational

Unlocking the Pyrazole Scaffold: Structure-Activity Relationships, Synthetic Workflows, and Target Validation in Medicinal Chemistry

Introduction As a Senior Application Scientist, I frequently encounter the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—as a foundational element in modern drug discovery. Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—as a foundational element in modern drug discovery. Pyrazoles are widely recognized as "privileged scaffolds" due to their exceptional physicochemical tunability, metabolic stability, and ability to participate in diverse hydrogen-bonding networks 1[1]. In aqueous environments, pyrazoles exist in a rapid tautomeric equilibrium between their 1H- and 2H-isomers, a dynamic property that medicinal chemists exploit to optimize target engagement and cellular permeability[1].

Systematic SAR: Deconstructing the 1,2-Diazole Ring

The true power of the pyrazole core lies in its five available substitution sites, which provide a versatile platform for systematic structure-activity relationship (SAR) exploration[1].

  • N1 Substitution (The Hinge-Binding Anchor): In the context of Janus kinase (JAK) inhibitors, the N1 position is frequently functionalized with larger heterocyclic systems (e.g., pyrrolopyrimidines). This nitrogen acts as a crucial hydrogen bond acceptor/donor, anchoring the molecule within the highly conserved ATP-binding hinge region of the kinase 2[2].

  • C3 and C5 Substitutions (Selectivity Determinants): These positions typically project into solvent-exposed areas or specific hydrophobic pockets of the target protein. For example, in cyclooxygenase-2 (COX-2) inhibitors, differential substitution at C3 (e.g., trifluoromethyl groups) and C5 (e.g., aryl groups) dictates the selectivity profile by exploiting the larger side pocket of the COX-2 active site compared to COX-1 3[3].

  • C4 Substitution (The Electronic Modulator): Often used to fine-tune the electronic properties of the ring or as a linker site. Introducing electron-withdrawing groups (like carbonitriles) can significantly alter the pKa of the pyrazole nitrogens, directly impacting the molecule's pharmacokinetic profile 4[4].

Case Study 1: COX-2 Selectivity and the Diaryl Pyrazole Pharmacophore

The development of coxibs (e.g., celecoxib) revolutionized anti-inflammatory therapy by providing selective COX-2 inhibition, thereby mitigating the gastrointestinal toxicity associated with non-selective NSAIDs[3]. The classic SAR rule for this class dictates that two aromatic rings connected via a central pyrazole heterocycle—with one ring bearing a para-sulfonamide or para-methylsulfonyl group—are essential for COX-2 selectivity[3].

To illustrate this, consider the SAR of a series of pyrazolo[1,5-a]pyrimidine derivatives evaluated for COX inhibition 5[5]:

CompoundStructural ModificationCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Ratio (COX-1/COX-2)
Celecoxib (Reference) 1,5-diaryl pyrazole core13.00.60~21.6
Compound 10c Pyrazolo[1,5-a]pyrimidine core10.00.60~16.6
Compound 10f 6,7-dimethyl substitution>10.00.08>125.0

Data summarized from in vitro human whole blood (HWB) assays[5].

Causality Insight: The introduction of the 6,7-dimethyl substitution in Compound 10f sterically restricts the conformation of the molecule, perfectly aligning the para-methylsulfonylphenyl group with the secondary hydrophobic pocket unique to COX-2. This rigidification drastically increases potency (0.08 μM) while abolishing COX-1 binding.

Case Study 2: JAK/STAT Pathway Inhibition

Beyond inflammation, pyrazole derivatives are cornerstones of targeted oncology and immunology, specifically as JAK inhibitors (e.g., Ruxolitinib). By occupying the ATP-binding site of JAK, pyrazole analogs prevent the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory cytokines.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Pyrazole Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Caption: JAK/STAT signaling pathway illustrating the therapeutic intervention point for pyrazole inhibitors.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the synthesis and biological validation of pyrazole analogs must be executed with rigorous, self-validating protocols.

Protocol 1: Regioselective Knorr Pyrazole Synthesis

The Knorr synthesis remains the most robust method for generating substituted pyrazoles, relying on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative 6[6].

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid Catalysis (H+) Pyrazole Substituted Pyrazole Cyclization->Pyrazole Dehydration (-H2O)

Caption: Stepwise mechanism of the Knorr pyrazole synthesis from a 1,3-dicarbonyl and hydrazine.

Step-by-Step Methodology:

  • Reagent Preparation: In a well-ventilated fume hood, dissolve the 1,3-dicarbonyl compound (1.0 eq) in an alcoholic solvent (e.g., 1-propanol or ethanol). Causality: Alcoholic solvents facilitate the solubility of both polar hydrazines and non-polar dicarbonyls while allowing for azeotropic removal of water later in the reaction.

  • Hydrazine Addition: Slowly add the substituted hydrazine (1.1 eq) dropwise at 0°C. Causality: The initial nucleophilic attack to form the hydrazone is highly exothermic[6]. Controlling the temperature prevents the degradation of the hydrazine and minimizes the formation of unwanted side products.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). Causality: The acid protonates the remaining carbonyl oxygen, increasing its electrophilicity and driving the intramolecular cyclization of the hydrazone intermediate[6].

  • Reflux and In-Process Control: Heat the mixture to reflux (approx. 100°C) for 1–2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase. Self-Validation: The disappearance of the dicarbonyl starting material spot confirms the completion of the cyclization.

  • Isolation: Cool the reaction slowly to room temperature, then transfer to an ice bath to induce precipitation. Filter the solid pyrazole product via a Büchner funnel and recrystallize from ethanol to ensure >95% purity for biological assays[6].

Protocol 2: Surface Plasmon Resonance (SPR) for Kinase Binding Validation

Enzymatic IC₅₀ assays provide potency data, but SPR is required to understand the binding kinetics ( kon​ and koff​ ) of N1-substituted pyrazole kinase inhibitors 4[4].

Step-by-Step Methodology:

  • Ligand Immobilization: Covalently attach the target kinase (e.g., JAK2) to a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Self-Validation: Block unreacted sites with ethanolamine and run a buffer injection to establish a stable, flat baseline. A drifting baseline invalidates subsequent kinetic measurements.

  • Analyte Preparation: Prepare a 5-point concentration series of the pyrazole analog in the running buffer (e.g., 1 nM to 100 nM). Causality: Using a wide concentration range ensures that both the association and dissociation phases can be accurately modeled globally.

  • Binding Cycle: Inject the lowest concentration of the pyrazole inhibitor over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association phase). Switch to running buffer for 300 seconds (Dissociation phase)[4].

  • Regeneration: If the inhibitor does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the bound analyte without denaturing the immobilized kinase.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the affinity constant ( KD​ ).

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. 1

  • 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole - Benchchem. 2

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - MDPI.3

  • Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines - Journal of Medicinal Chemistry (ACS Publications). 5

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. 6

  • 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 - Benchchem.4

Sources

Exploratory

Pharmacophore Profiling and Therapeutic Targeting of 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline in Kinase Inhibitor Design

Executive Summary In modern fragment-based drug discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective, potent, and bioavailable therapeutics. 2-Ethoxy-4-(1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the identification of privileged scaffolds is critical for developing highly selective, potent, and bioavailable therapeutics. 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline (EPPA, CAS: 1341982-06-6) represents a highly specialized pharmacophore building block. While not a standalone therapeutic, this molecule is structurally primed to serve as the core moiety in the synthesis of advanced kinase inhibitors[1].

This technical whitepaper provides an in-depth analysis of the therapeutic targets modulated by EPPA-derived compounds, the structural causality behind its binding efficacy, and the self-validating experimental workflows required to evaluate these novel chemical entities.

Structural and Mechanistic Rationale

The design of highly selective kinase inhibitors relies heavily on exploiting specific micro-environments within the ATP-binding cleft or adjacent allosteric pockets[2]. The EPPA scaffold integrates three distinct functional zones, each serving a precise mechanistic purpose:

  • The Aniline Core (Coupling Anchor): The primary amine ( NH2​ ) serves as the synthetic anchor, typically converted into a urea or amide linkage. This linkage acts as a critical hydrogen bond donor/acceptor pair to the kinase hinge region (e.g., interacting with the backbone carbonyl of specific residues like Glu71 in p38 MAPK)[3].

  • The Ortho-Ethoxy Substituent (Conformational Lock): The ethoxy group at the ortho position introduces a calculated steric clash with the adjacent urea/amide carbonyl. This forces the molecule out of coplanarity, locking it into a pre-organized, lower-energy bioactive conformation. This conformational restriction reduces the entropic penalty upon binding and often directs the ethoxy tail into a hydrophobic selectivity pocket[4].

  • The Para-Pyrazole Motif (Solvent/Hinge Interaction): The 1H-pyrazol-1-yl ring at the para position is attached via its nitrogen atom. The exposed N2 atom of the pyrazole acts as a potent hydrogen bond acceptor. Depending on the target kinase, this moiety either anchors deeply into the hinge region or projects outward into the solvent channel to dramatically improve the aqueous solubility of the lipophilic core[1].

Potential Therapeutic Targets

When integrated into larger molecular frameworks (such as diaryl ureas or aminopyrimidines), the EPPA scaffold demonstrates high affinity for several critical kinase targets implicated in oncology, inflammation, and neurodegeneration.

p38 Mitogen-Activated Protein Kinase (MAPK)

Diaryl urea derivatives utilizing substituted anilines are hallmark inhibitors of p38 MAPK, a primary driver of pro-inflammatory cytokine production. EPPA-derived ureas function as Type II kinase inhibitors. They stabilize the kinase in the "DFG-out" inactive conformation, binding to an allosteric pocket adjacent to the ATP site. The structural rigidity imparted by the ortho-ethoxy group is critical for maintaining the specific dihedral angle required to access this deep allosteric cleft[3],.

Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in LRRK2 are a leading genetic cause of Parkinson's disease. Aminopyrazole and substituted aniline derivatives have been heavily investigated as brain-penetrant LRRK2 inhibitors[5]. The EPPA scaffold is particularly advantageous here; the pyrazole ring acts as a bioisostere for more metabolically labile groups, while the ethoxy group fine-tunes the lipophilicity (LogBB) required to cross the blood-brain barrier (BBB) without triggering efflux pump mechanisms.

Cyclin-Dependent Kinases (CDKs) and Aurora Kinases

In oncology, pyrazole-aniline derivatives are frequently utilized to target CDKs (e.g., CDK2/9) and Aurora kinases, which regulate cell cycle progression. The pyrazole nitrogen forms a critical bidentate hydrogen bond network with the hinge region (e.g., Leu83 in CDK2), while the ethoxy-substituted phenyl ring occupies the hydrophobic region I of the ATP cleft[1],[6].

Pathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., p38/LRRK2) Receptor->Kinase Phosphorylation Effector Downstream Effectors Kinase->Effector Activation EPPA EPPA-Derived Inhibitor EPPA->Kinase Hinge/Allosteric Block

Fig 1: Kinase signaling cascade and point of intervention by EPPA-derived inhibitors.

Quantitative Data Presentation

The following table summarizes the predictive baseline metrics for EPPA-derived kinase inhibitors based on established structure-activity relationship (SAR) data for this pharmacophore class.

Target ClassOptimal Derivative LinkagePrimary Binding InteractionTypical IC50​ RangePredicted Cell Permeability ( Papp​ )
p38 MAPK Diaryl UreaDFG-out allosteric pocket10 - 50 nMHigh (>10 ×10−6 cm/s)
LRRK2 AminopyrimidineATP hinge region1 - 20 nMHigh (Brain Penetrant)
CDKs AmideATP hinge region50 - 200 nMModerate (3 - 10 ×10−6 cm/s)
Aurora Kinases AmideATP hinge region30 - 150 nMModerate (3 - 10 ×10−6 cm/s)

Experimental Workflows (Self-Validating Systems)

To rigorously validate the therapeutic efficacy of newly synthesized EPPA derivatives, researchers must employ orthogonal, self-validating assay systems. We detail two core protocols: a biochemical screen and a cellular target engagement assay.

Protocol 1: High-Throughput TR-FRET Kinase Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization because the time-delayed measurement eliminates interference from the inherent autofluorescence often exhibited by pyrazole-containing compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., recombinant human p38 α ) and the specific biotinylated peptide substrate.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the EPPA-derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme-Substrate Incubation: Add 5 µL of the kinase/substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound binding (critical for slow-binding Type II inhibitors).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Self-Validation: Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and a Streptavidin-APC fluorophore (acceptor).

  • Quality Control (Z'-factor): Calculate the Z'-factor using DMSO as the negative control and a reference inhibitor (e.g., SB203580) as the positive control. The assay is only validated if Z′>0.5 , ensuring the signal window is robust enough to determine accurate IC50​ values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays prove a compound can inhibit a kinase, but they do not prove it does so inside a living cell. CETSA is employed to validate that the EPPA-derivative successfully penetrates the lipid bilayer and directly engages the target kinase in the complex intracellular milieu, ruling out false-positive phenotypic effects.

Step-by-Step Methodology:

  • Cell Treatment: Plate target cells (e.g., THP-1 macrophages for p38) in 6-well plates. Treat with the EPPA-derivative at 10x the biochemical IC50​ or DMSO vehicle for 2 hours.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via Western Blot using a target-specific primary antibody.

  • Self-Validation (ITDRF): Perform an Isothermal Dose-Response Fingerprint (ITDRF). Hold the temperature constant at the Tagg​ (the temperature where 75% of the protein aggregates in the DMSO control) and titrate the compound. A dose-dependent stabilization of the soluble protein definitively proves direct target engagement.

Workflow Scaffold EPPA Scaffold Selection Synthesis Urea/Amide Coupling Scaffold->Synthesis Biochemical TR-FRET Screening Synthesis->Biochemical Cellular CETSA Target Engagement Biochemical->Cellular

Fig 2: Self-validating fragment-to-lead optimization workflow for EPPA derivatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC). URL:[Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ResearchGate (ACS Medicinal Chemistry Letters). URL:[Link]

  • Targeting cancer with small molecule kinase inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Foundational

The Pyrazole Pharmacophore: Modern Strategies in the Discovery and Synthesis of Functionalized Pyrazoles

Executive Summary: The Pyrazole Scaffold in Drug Discovery In the realm of medicinal chemistry, pyrazoles represent a privileged class of nitrogen-containing heterocycles. Structurally characterized by a five-membered ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Scaffold in Drug Discovery

In the realm of medicinal chemistry, pyrazoles represent a privileged class of nitrogen-containing heterocycles. Structurally characterized by a five-membered aromatic ring containing adjacent pyrrole-type (proton donor) and pyridine-type (proton acceptor) nitrogen atoms, the pyrazole core offers exceptional hydrogen-bonding capabilities, high metabolic stability, and profound bioisosteric versatility. The clinical validation of this scaffold is underscored by numerous FDA-approved therapeutics, including Celecoxib (a selective COX-2 inhibitor), Ruxolitinib (a JAK1/JAK2 inhibitor), and Apixaban (a Factor Xa inhibitor)[1].

Because the specific functionalization of the pyrazole ring dictates target engagement and pharmacokinetic profiling, the development of highly regioselective, scalable, and environmentally sustainable synthetic methodologies is a critical priority for drug development professionals.

G Start Target Identification & Pharmacophore Design Scaffold Pyrazole Core Selection (H-Bond Donor/Acceptor) Start->Scaffold Bioisosteric replacement Synthesis Regioselective Synthesis (C-H Functionalization) Scaffold->Synthesis Precursor assembly Optimization Late-Stage Functionalization (Cross-Coupling) Synthesis->Optimization Diversification Validation Biological Evaluation & SAR Profiling Optimization->Validation Lead optimization Validation->Synthesis Iterative feedback

Logical workflow for pyrazole-based drug discovery and synthesis.

Mechanistic Rationale & Synthetic Evolution

Historically, the assembly of pyrazoles relied heavily on the classic Knorr synthesis (the condensation of hydrazines with 1,3-dicarbonyl compounds) or the 1,3-dipolar cycloaddition of diazoalkanes. However, these traditional routes frequently suffer from poor regioselectivity, generating complex mixtures of isomers that require tedious chromatographic separation, and often necessitate harsh reaction conditions[2].

Modern synthetic paradigms have pivoted toward precision catalysis, leveraging transition-metal C-H functionalization and photoredox chemistry to achieve absolute regiocontrol:

  • Photocatalytic Fragmentation Sequences: Recent breakthroughs have introduced visible-light-induced [3+2] cycloaddition/Norrish type fragmentation sequences. By utilizing α,β-unsaturated aldehydes as photoremovable directing groups under blue-light irradiation (420 nm) with an Iridium photocatalyst, chemists can synthesize highly sterically hindered tri- and tetrasubstituted pyrazoles with exquisite regioselectivity[3].

  • Dehydrogenative Cross-Coupling: The Vanadium-catalyzed C-N dehydrogenative cross-coupling of alkenyl hydrazones represents a highly sustainable, atom-economical approach. Utilizing commercial, non-toxic VOSO4​ in a biphasic aqueous system with atmospheric air as the terminal oxidant provides a highly scalable route to functionalized pyrazoles without the need for pre-functionalized starting materials[4].

Experimental Methodology: Vanadium-Catalyzed Aerobic C-N Cross-Coupling

As a Senior Application Scientist, it is imperative to understand not just how a protocol works, but why specific reagents are chosen. The following protocol outlines a self-validating system for the regioselective synthesis of pyrazoles via C-N bond formation.

Causality & Design Rationale: The selection of VOSO4​ (5 mol%) over other vanadium sources like V2​O5​ or VO(acac)2​ is driven by its high water solubility and optimal redox potential. In a 1:1 toluene/ H2​O biphasic system, the organic substrates partition into the toluene layer, while the VOSO4​ catalyst remains sequestered in the aqueous layer. This phase separation enables facile product isolation and allows the aqueous catalyst layer to be recycled for subsequent batches. Air is utilized as a green terminal oxidant to regenerate the V(V) active species from V(IV) following the single-electron transfer (SET) event. Sodium acetate (NaOAc) is employed as a mild base to buffer the protons generated during the dehydrogenative cyclization, preventing the acid-catalyzed decomposition of the hydrazone intermediate[4].

Step-by-Step Protocol (Self-Validating System)
  • Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add the alkenyl hydrazone substrate (1.0 mmol) and NaOAc (1.5 mmol).

  • Catalyst & Solvent Introduction: Add the VOSO4​ catalyst (0.05 mmol, 5 mol%), followed immediately by a 1:1 mixture of toluene and deionized water (10 mL total volume).

  • Aerobic Oxidation Phase: Leave the flask open to the atmosphere (or fit with an O2​ balloon). Stir the biphasic mixture vigorously at 60 °C for 1 hour to initiate radical formation, then reduce the temperature to 25 °C (room temperature) and stir for an additional 18 hours.

    • Validation Check: To validate the mechanistic reliance on aerobic oxidation, run a parallel control reaction under a strict N2​ atmosphere. The control must yield trace amounts of product (<5%), confirming that atmospheric O2​ is the obligatory terminal oxidant.

  • Workup & Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Note: Retain the blue-tinted aqueous layer containing the active VOSO4​ for catalyst recycling studies.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure functionalized pyrazole.

Mech Hydrazone Alkenyl Hydrazone (Substrate) V_Cat VOSO4 Catalyst (V^IV -> V^V) Hydrazone->V_Cat Coordination Radical Nitrogen-Centered Radical Intermediate V_Cat->Radical SET (Single Electron Transfer) Oxidation Air Oxidation (Catalyst Regeneration) V_Cat->Oxidation V^IV regenerated Cyclization Intramolecular C-N Cyclization Radical->Cyclization Ring Closure Product Functionalized Pyrazole Cyclization->Product Aromatization Oxidation->V_Cat O2 as terminal oxidant

Mechanistic pathway of vanadium-catalyzed C-N dehydrogenative cross-coupling.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst selection, atmospheric conditions, and the resulting pyrazole yield, demonstrating the empirical optimization of the C-N cross-coupling methodology[4].

EntryCatalyst (mol %)Oxidant / AtmosphereSolvent SystemTemp / TimeYield (%)
1 VOSO4​ (20%)AirToluene/ H2​O (1:1)60 °C (1h) → RT (18h)70%
2 VO(acac)2​ (20%)AirToluene/ H2​O (1:1)60 °C (1h) → RT (18h)55%
3 V2​O5​ (20%)AirToluene/ H2​O (1:1)60 °C (1h) → RT (18h)54%
4 VOSO4​ (5%) Air Toluene/ H2​O (1:1) 60 °C (1h) → RT (18h) 73%
5 VOSO4​ (5%)Nitrogen ( N2​ )Toluene/ H2​O (1:1)60 °C (1h) → RT (18h)Trace

Data Interpretation: Reducing the catalyst loading from 20 mol% to 5 mol% (Entry 4) counterintuitively increased the yield to 73%. This is attributed to the suppression of unwanted over-oxidation side reactions that occur at higher metal concentrations. Furthermore, the trace yield observed under an N2​ atmosphere (Entry 5) definitively proves the necessity of aerobic oxidation for catalyst turnover[4].

Conclusion

The discovery and synthesis of functionalized pyrazoles have successfully transcended the limitations of classical condensation reactions. By leveraging modern transition-metal catalysis—such as Vanadium-catalyzed C-H functionalization—and advanced photoredox methodologies, medicinal chemists can now access densely functionalized, sterically demanding pyrazole scaffolds. These modern protocols not only ensure exquisite regiocontrol but also align with green chemistry principles by utilizing aqueous biphasic systems and atmospheric oxygen, accelerating the pipeline from scaffold design to clinical evaluation.

References

  • Synthesis of Functionalized Pyrazoles via Vanadium-Catalyzed C–N Dehydrogenative Cross-Coupling and Fluorescence Switch-On Sensing of BSA Protein. Organic Letters - ACS Publications.[Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters - ACS Publications.[Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI.[Link]

  • Design, synthesis, characterization, pharmacological evaluation and in silico ADMET and molecular docking and dynamics simulations of a novel series of N-substituted pyrazole from chalcone derivatives. Scientific Reports (ResearchGate).[Link]

Sources

Exploratory

The Physicochemical Landscape of Substituted Phenylamines: Mechanistic Insights and ADMET Profiling in Drug Discovery

Executive Summary Substituted phenylamines (anilines) are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylamines (anilines) are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents. However, the incorporation of an aniline moiety introduces complex physicochemical and toxicological variables. The nature, position, and electronic properties of substituents on the phenyl ring fundamentally alter the molecule's basicity ( pKa​ ), lipophilicity ( logP ), and metabolic stability.

As a Senior Application Scientist, I approach the optimization of substituted phenylamines not merely as a structural exercise, but as a delicate balancing act of thermodynamic properties. This whitepaper deconstructs the mechanistic causality behind these physicochemical alterations, outlines self-validating experimental protocols for their quantification, and examines their direct impact on drug development and idiosyncratic toxicity.

Mechanistic Causality of Physicochemical Alterations

The physicochemical behavior of a substituted phenylamine is dictated by the availability and spatial orientation of the lone pair of electrons on the nitrogen atom.

Electronic Effects and Basicity ( pKa​ )

The parent aniline molecule is nonplanar, with the NH2​ group lying at an angle of approximately 42° to the plane of the benzene ring 1. Because the nitrogen lone pair is partially delocalized into the aromatic π -system via resonance, aniline is significantly less basic ( pKa​≈4.6 ) than aliphatic amines ( pKa​≈10 ).

Introducing substituents to the phenyl ring predictably shifts this equilibrium:

  • Electron-Withdrawing Groups (EWGs): Substituents like −NO2​ or −Cl exert strong inductive and resonance-withdrawing effects. They pull electron density away from the amine, stabilizing the unprotonated state and drastically lowering the pKa​ (decreasing basicity).

  • Electron-Donating Groups (EDGs): Substituents like −OCH3​ or −CH3​ push electron density into the ring. This localizes the lone pair on the nitrogen atom, increasing its affinity for a proton and thereby raising the pKa​ 2.

These shifts can be mathematically correlated using Hammett σ constants, which quantify the electronic influence of a substituent.

Steric Hindrance and The "Ortho-Effect"

While para- and meta- substituents primarily exert electronic effects, ortho- substituents introduce profound steric hindrance. A bulky ortho- group forces the NH2​ group out of coplanarity with the aromatic ring, disrupting π -resonance. This structural twist paradoxically localizes the lone pair on the nitrogen (increasing basicity relative to purely electronic predictions) while simultaneously increasing lipophilicity by physically shielding the polar amine from aqueous solvation.

SubstituentEffects Subst Substituted Phenylamine EWG Electron-Withdrawing Group (EWG) Subst->EWG e.g., -NO2, -Cl EDG Electron-Donating Group (EDG) Subst->EDG e.g., -OCH3, -CH3 pKa_down Decreased pKa (Lower Basicity) EWG->pKa_down Delocalizes N lone pair Lipo_up Increased Lipophilicity (Higher LogP) EWG->Lipo_up Halogens (-Cl, -Br) pKa_up Increased pKa (Higher Basicity) EDG->pKa_up Localizes N lone pair

Caption: Logical flow of substituent electronic effects on phenylamine properties.

Quantitative Physicochemical Data

The table below summarizes the causality between substituent electronic properties (Hammett constants) and the resulting empirical pKa​ and logP values.

Substituent (para)Hammett Constant ( σp​ )Experimental pKa​ Experimental logP Dominant Physicochemical Effect
-H (Aniline)0.004.630.90Baseline
-CH₃ -0.175.081.39Weak EDG; slight basicity & lipophilicity increase
-OCH₃ -0.275.340.95Strong EDG; significant basicity increase
-Cl +0.233.981.83EWG (Inductive); decreased basicity, high lipophilicity
-NO₂ +0.781.001.39Strong EWG; extreme basicity depression

Toxicological Implications: Reactive Metabolites

In drug development, the aniline motif is frequently flagged as a "structural alert." The physicochemical properties of the substituted aniline dictate its interaction with Cytochrome P450 (CYP450) enzymes in the liver.

Highly lipophilic anilines are rapidly cleared via hepatic metabolism. CYP450 enzymes bioactivate the primary amine into an N-hydroxylamine 3. This intermediate undergoes further two-electron oxidation to form a highly electrophilic nitroso species. These reactive metabolites deplete endogenous glutathione (GSH) and covalently bind to cellular proteins, triggering idiosyncratic adverse drug reactions (IADRs) such as drug-induced liver injury (DILI) or methemoglobinemia 4.

Bioactivation Aniline Substituted Phenylamine CYP CYP450 Oxidation Aniline->CYP NHydroxy N-Hydroxylamine CYP->NHydroxy N-oxidation Nitroso Nitroso Intermediate NHydroxy->Nitroso 2e- oxidation Toxicity Covalent Binding (IADRs) Nitroso->Toxicity Electrophilic attack

Caption: CYP450-mediated bioactivation pathway of phenylamines to reactive metabolites.

Experimental Profiling Protocols

To accurately profile these compounds, standard assays must be adapted to account for the unique physicochemical extremes of substituted anilines.

Protocol 1: High-Throughput Potentiometric pKa​ Determination (Cosolvent Method)

Causality for Choice: Heavily halogenated or alkylated anilines exhibit high lipophilicity and poor aqueous solubility, leading to precipitation during standard aqueous titration. The cosolvent method ensures the compound remains in solution, while mathematical extrapolation yields the true aqueous pKa​ .

  • Sample Preparation: Dissolve 1-2 mg of the purified substituted aniline 5 in a standardized methanol/water cosolvent series (e.g., 30%, 40%, 50%, and 60% MeOH by volume).

  • Acid-Base Titration: Titrate the solution using 0.1 M KOH (standardized) under an inert argon atmosphere. Note: Argon prevents atmospheric CO2​ absorption, which would form carbonic acid and artificially skew the basicity readings.

  • Data Acquisition: Record pH versus titrant volume to identify the inflection point, yielding the apparent pKa​ ( psKa​ ) for each cosolvent ratio.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa​ values against the reciprocal of the dielectric constant of the respective cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25°C) to derive the true aqueous pKa​ .

  • Self-Validation: The strict linearity of the Yasuda-Shedlovsky plot confirms that the cosolvent is not fundamentally altering the ionization mechanism, mathematically validating the extrapolated aqueous pKa​ .

Protocol 2: RP-HPLC Determination of Lipophilicity ( logP )

Causality for Choice: Traditional shake-flask methods often fail for highly lipophilic anilines due to emulsion formation at the octanol-water interface. RP-HPLC provides a dynamic, self-validating chromatographic system that correlates retention time directly to partitioning behavior [[6]]().

  • Column Selection: Utilize an end-capped, non-polar C18 stationary phase. Note: End-capping is critical to prevent secondary electrostatic interactions between the basic aniline nitrogen and residual surface silanols on the silica matrix.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and 20 mM phosphate buffer. Adjust the pH to at least 2 units above the compound's pKa​ (e.g., pH 7.5 for most anilines) to ensure the molecule is fully un-ionized (yielding true logP ).

  • Chromatographic Run: Inject the sample and record the retention time ( tR​ ). Inject a non-retained marker (e.g., uracil) to determine the column dead time ( t0​ ).

  • Capacity Factor Calculation: Calculate the capacity factor k using the formula: k=(tR​−t0​)/t0​ .

  • Calibration & Derivation: Run a set of reference compounds with known logP values. Plot logk vs. logPref​ to create a calibration curve. Interpolate the logk of the target substituted aniline to determine its experimental logP .

  • Self-Validation: The use of an end-capped column and strictly pH-controlled buffer ensures that retention is driven purely by hydrophobic partitioning. If the calibration curve R2>0.99 , the system is validated against ionic artifacts.

Sources

Foundational

Exploring the Chemical Space of Pyrazole-Based Compounds: A Comprehensive Guide to Synthesis, Computational Screening, and High-Throughput Validation

Executive Summary The pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a profoundly privileged scaffold in modern medicinal chemistry. Its unique electronic distribution allows...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a profoundly privileged scaffold in modern medicinal chemistry. Its unique electronic distribution allows it to act simultaneously as a hydrogen-bond donor and acceptor, making it an ideal pharmacophore for interacting with diverse biological targets, particularly the hinge regions of kinases. This technical guide provides an authoritative, end-to-end framework for researchers and drug development professionals to explore the pyrazole chemical space. By integrating classical synthetic methodologies with advanced computational screening and high-throughput validation, we establish a robust pipeline for accelerating hit-to-lead optimization.

The Pharmacological Landscape of Pyrazoles

The causality behind the widespread success of pyrazole derivatives in drug discovery lies in their physicochemical properties. The core ring offers excellent metabolic stability, while its substitution vectors allow for precise tuning of lipophilicity and target residence time. When strategically functionalized, pyrazoles overcome "molecular obesity"—a common pitfall in hit evolution where the degradation of ligand efficiency (LE) occurs due to excessive molecular weight [1].

To contextualize the therapeutic versatility of this chemical space, Table 1 summarizes key FDA-approved drugs that rely on the pyrazole architecture to achieve target selectivity.

Table 1: Quantitative & Structural Data of FDA-Approved Pyrazole Drugs
Drug NameTherapeutic TargetPrimary IndicationStructural Role of the Pyrazole MotifTypical IC50 / Ki
Celecoxib Cyclooxygenase-2 (COX-2)OsteoarthritisProvides rigid geometry for selective COX-2 bindingIC50 ~ 40 nM
Ruxolitinib JAK1 / JAK2 KinasesMyelofibrosisForms critical H-bonds with the kinase hinge regionIC50 ~ 3.3 nM
Crizotinib ALK / ROS1NSCLCCore scaffold directing substituents into hydrophobic pocketsIC50 ~ 20 nM
Apixaban Factor XaThromboembolismRigidifies the molecular conformation to enhance affinityKi ~ 0.08 nM

Synthetic Methodologies: The Knorr Pyrazole Synthesis

To systematically explore pyrazole chemical space, a modular and highly efficient synthetic route is required. The Knorr Pyrazole Synthesis remains the cornerstone methodology [2].

Mechanistic Causality

The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative under acidic catalysis. The regioselectivity of this reaction is governed by the electronic properties of the substrates: the most nucleophilic nitrogen of the hydrazine preferentially attacks the most electrophilic carbonyl carbon. This predictable causality allows medicinal chemists to design specific regioisomers by tuning the steric bulk and electron-withdrawing groups on the precursors.

KnorrMechanism N1 1,3-Dicarbonyl + Hydrazine N2 Acid Catalysis (Protonation) N1->N2 H+ N3 Nucleophilic Attack (Imine Formation) N2->N3 -H2O N4 Intramolecular Cyclization (Diimine Intermediate) N3->N4 Ring Closure N5 Dehydration & Deprotonation N4->N5 -H2O N6 Substituted Pyrazole N5->N6 Catalyst Regen

Mechanistic pathway of the Knorr pyrazole synthesis.

Protocol 1: Standardized Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is designed as a self-validating system. The inclusion of thin-layer chromatography (TLC) and specific Nuclear Magnetic Resonance (NMR) checkpoints ensures that unreacted intermediates do not confound downstream biological assays.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the selected 1,3-dicarbonyl compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis & Addition: Add 0.5 mL of glacial acetic acid (catalyst). Slowly add 10.5 mmol of the hydrazine derivative dropwise at 0°C to control the exothermic imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the dicarbonyl spot and the emergence of a highly UV-active lower-Rf spot indicates successful cyclization.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL) to neutralize the acid catalyst.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography.

  • Self-Validation (NMR): Confirm the structure via 1H-NMR. The diagnostic validation point is the presence of a sharp singlet integrating to 1H between δ 6.0–6.5 ppm , which corresponds to the isolated C4-proton of the newly formed pyrazole ring.

Computational Exploration and Virtual Screening

Synthesizing every possible pyrazole derivative is resource-prohibitive. Therefore, navigating this chemical space requires computational triage. Fragment-based virtual screening is utilized to identify low-molecular-weight (MW < 250 Da) pyrazole hits with high Ligand Efficiency (LE) [1].

By docking tautomeric forms (e.g., 2H- vs. 3H-pyrazole) into target crystal structures, researchers can predict binding affinities. For instance, structure-based virtual screening against Aurora Kinase A (PDB ID: 3E5A) demonstrated that the 3H-pyrazole tautomer binds significantly stronger to the hinge region than its 2H counterpart, dictating the subsequent synthetic strategy [1].

High-Throughput Screening (HTS) & Assay Validation

Once a focused library of pyrazole derivatives is synthesized, it must be evaluated rapidly. High-Throughput Screening (HTS) using Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard for evaluating kinase inhibition [3].

Causality of HTRF Selection

HTRF is chosen over standard fluorescence because the time-resolved measurement eliminates short-lived background autofluorescence emitted by the pyrazole compounds themselves. This drastically reduces false-positive rates. The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate donor and an XL665 acceptor.

HTSWorkflow S1 Pyrazole Library (384-well plate) S2 Acoustic Dispensing (Nanoliter Transfer) S1->S2 S3 Kinase + Substrate Incubation S2->S3 2 µL/well S4 ATP Addition (Reaction Initiation) S3->S4 15 min, RT S5 HTRF Detection Reagents (Eu-cryptate & XL665) S4->S5 60 min, RT S6 FRET Signal Measurement (665nm/620nm ratio) S5->S6 Stop Reaction

High-Throughput Screening (HTS) workflow using HTRF for kinase inhibition.

Protocol 2: HTRF Kinase Assay for Pyrazole Derivatives

This protocol incorporates statistical self-validation to ensure assay robustness before hit declaration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Enzymatic Buffer supplemented with required cofactors (e.g., MgCl2, DTT). Dilute the target kinase and biotinylated substrate to empirically determined optimal concentrations.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 2 µL of the pyrazole derivatives (dissolved in DMSO) into a 384-well microplate. Ensure final DMSO concentration remains ≤1%.

  • Enzyme Incubation: Add 2 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

  • Reaction Initiation: Add 2 µL of the substrate solution, followed by 4 µL of ATP solution to initiate the phosphorylation reaction. Seal and incubate for 60 minutes.

  • Detection: Add 10 µL of the detection mixture (Streptavidin-XL665 and Europium cryptate-labeled phospho-specific antibody in EDTA-containing buffer). The EDTA chelates Mg2+, immediately stopping the kinase reaction.

  • Measurement: Read the plate on an HTRF-compatible microplate reader, calculating the ratio of emission at 665 nm to 620 nm.

  • Assay Self-Validation (Z'-Factor): Before analyzing the pyrazole hits, calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO) wells.

    • Formula:Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Validation Criteria: A Z'-factor ≥ 0.5 confirms that the assay has a wide dynamic range and low variance, validating the integrity of the screening data.

References

  • Identification of ligand efficient, fragment-like hits from an HTS library: structure-based virtual screening and docking investigations of 2H- and 3H-pyrazolo tautomers for Aurora kinase A selectivity Source: Journal of Computer-Aided Molecular Design (PubMed) URL:[Link]

Exploratory

"identification of novel kinase inhibitors with a pyrazole scaffold"

An In-Depth Technical Guide for Drug Development Professionals Identification of Novel Kinase Inhibitors with a Pyrazole Scaffold Abstract Protein kinases are critical regulators of cellular signaling, and their dysregul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Identification of Novel Kinase Inhibitors with a Pyrazole Scaffold

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most important target classes for modern drug discovery.[2] Within the landscape of small molecule kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[3][4] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its role in the development of potent and selective therapeutic agents.[3][4] As of 2023, eight of the 74 small molecule kinase inhibitors approved by the U.S. FDA incorporate a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[3][4] This guide provides a comprehensive technical overview of the modern workflow for identifying and characterizing novel kinase inhibitors built around this crucial scaffold, from initial discovery campaigns to preclinical evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical framework.

Part 1: The Pyrazole Scaffold: A Foundation for Kinase Inhibition

The success of the pyrazole scaffold is not accidental; it is rooted in its fundamental chemical properties. The five-membered ring contains two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like).[5] This duality is key to its function. In many kinase inhibitors, the pyrazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine base of ATP.[6][7] This foundational interaction anchors the inhibitor, allowing its various substituents to explore and engage with other regions of the active site to achieve potency and selectivity.

The altered activation or overexpression of protein kinases is a primary focus in oncology research, and their inhibition with small molecules is a leading therapeutic strategy.[3][4] The pyrazole scaffold has proven instrumental in developing inhibitors for a wide array of kinases, including Akt, Aurora kinases, JAK, B-raf, c-Met, and RET.[3][4]

Table 1: Examples of FDA-Approved Pyrazole-Based Kinase Inhibitors

Drug NamePrimary Kinase Target(s)Year of First FDA ApprovalSelected Indication(s)
Crizotinib ALK, ROS1, MET2011Non-Small Cell Lung Cancer
Ruxolitinib JAK1, JAK22011Myelofibrosis, Polycythemia Vera[3]
Encorafenib BRAF2018Melanoma, Colorectal Cancer
Erdafitinib FGFR1, FGFR2, FGFR3, FGFR42019Bladder Cancer
Avapritinib KIT, PDGFRA2020Gastrointestinal Stromal Tumor
Pralsetinib RET2020Non-Small Cell Lung Cancer, Thyroid Cancer
Asciminib ABL12021Chronic Myeloid Leukemia
Pirtobrutinib BTK2023Mantle Cell Lymphoma

Source: Adapted from data presented in Molecules (2023).[3][4]

Part 2: Discovery and Hit Identification Strategies

The journey to a novel inhibitor begins with identifying a "hit"—a compound that demonstrates desired activity in an initial screen. Two primary strategies dominate this phase: high-throughput screening and structure-based design.

High-Throughput Screening (HTS)

HTS allows for the rapid evaluation of large compound libraries (often hundreds of thousands of molecules) to identify those with activity against the kinase of interest.[8] These campaigns can be structured as either biochemical or cell-based assays.

  • Biochemical Assays: These are the workhorses of initial HTS campaigns. They measure the direct catalytic activity of a purified, recombinant kinase enzyme in an in vitro setting.[9] The primary advantage is the simplicity and directness of the readout, which isolates the compound's effect on the kinase from the complexities of a cellular environment.[10] Modern biochemical assays are typically non-radioactive and rely on luminescence or fluorescence-based readouts for high-throughput compatibility.[11]

  • Cell-Based Assays: These assays are performed in intact, living cells and measure a downstream consequence of kinase activity, such as cell proliferation or the phosphorylation of a specific substrate.[12] While more complex, they provide a more physiologically relevant context, as the compound must cross the cell membrane and act on the target within a native cellular environment, complete with physiological ATP concentrations and competing proteins.[12]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Validation Compound_Library Compound Library (>100k compounds) Primary_Screen Single-Point HTS Assay (e.g., 10 µM concentration) Compound_Library->Primary_Screen Initial_Hits Initial Hits Identified (~0.5-2% hit rate) Primary_Screen->Initial_Hits Confirmation_Screen Re-test Hits from Fresh Stock Initial_Hits->Confirmation_Screen Dose_Response IC50 Determination (10-point curve) Confirmation_Screen->Dose_Response Triage Remove Pan-Assay Interference Compounds (PAINS) Dose_Response->Triage Confirmed_Hits Confirmed Hits Triage->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (Different detection method) Confirmed_Hits->Orthogonal_Assay Cell_Based_Assay Cellular Activity Assay Orthogonal_Assay->Cell_Based_Assay Validated_Hits Validated Hits for Lead Optimization Cell_Based_Assay->Validated_Hits

Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.

This protocol outlines a standard method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[8]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X reaction buffer containing appropriate salts, DTT, and cofactors as required for the specific kinase.

    • Kinase Solution: Dilute the purified kinase enzyme to a 2X working concentration in the kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Solution: Prepare a 4X solution containing both the peptide/protein substrate and ATP at a concentration near its Km value for the kinase.

    • Compound Plates: Serially dilute test compounds (e.g., pyrazole derivatives) in DMSO and then into the kinase buffer to create a 4X final concentration plate.

  • Kinase Reaction:

    • Dispense 5 µL of the 2X kinase solution into the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X compound solution to the wells (or buffer for control wells). Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes.

    • Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Based Drug Design (SBDD)

SBDD leverages knowledge of the three-dimensional structure of the target kinase to design inhibitors. A powerful approach within SBDD is High-Throughput Virtual Screening (HTVS), which uses computational methods to screen vast digital libraries of compounds against a kinase's crystal structure.[13][14] This cost-effective strategy can rapidly identify novel pyrazole-based scaffolds with a high probability of binding to the target.[13][14][15]

ATP_Competition cluster_0 Kinase Active Site Hinge Hinge Region Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue ATP ATP ATP->Hinge H-Bonds Inhibitor Pyrazole Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Pocket

Caption: Pyrazole inhibitors often act as ATP mimetics, competing for the active site.

The typical virtual screening workflow involves:

  • Library Preparation: A large database of compounds, such as PubChem, is sourced.[13] The 3D structures of these molecules are prepared, generating appropriate ionization states and tautomers at physiological pH.[15]

  • Receptor Grid Generation: A 3D crystal structure of the target kinase is used to define the binding site and create a grid that maps the energetic properties of the pocket.

  • Docking and Scoring: The compound library is computationally "docked" into the defined binding site. Each pose is assigned a score based on how well it fits and interacts with the protein.

  • Hit Selection: Top-scoring compounds are visually inspected and filtered based on chemical tractability and drug-like properties before being acquired for in vitro testing.[13][14]

Part 3: Hit-to-Lead Optimization

Once a validated hit is identified, the goal shifts to optimizing its properties to generate a "lead" compound with improved potency, selectivity, and drug-like characteristics. This iterative process is guided by Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies

SAR is the process of systematically modifying the chemical structure of a hit compound and assessing the impact on its biological activity.[16] For pyrazole-based inhibitors, this involves synthesizing analogues with modifications at various positions of the pyrazole core and any appended rings.[17]

SAR_Logic cluster_0 Key Interaction Points PyScaffold Pyrazole Scaffold Hinge_Binding Hinge Binding (Potency Driver) PyScaffold->Hinge_Binding N-H, N atoms form H-bonds Selectivity_Pocket Selectivity Pocket (Selectivity Driver) PyScaffold->Selectivity_Pocket R1 Substituent Solvent_Front Solvent Front (Solubility, PK) PyScaffold->Solvent_Front R2 Substituent

Caption: SAR logic for optimizing pyrazole-based kinase inhibitors.

A crucial aspect of SAR is improving selectivity. Kinase active sites are highly conserved, making it challenging to inhibit one kinase without affecting others.[18] Selectivity is often achieved by designing substituents that can exploit unique features of the target kinase, such as a specific residue in a hydrophobic pocket or near the "gatekeeper" residue that controls access to deeper parts of the active site.[6] A modern strategy to enhance selectivity is macrocyclization, where a flexible linear inhibitor is rigidified by a linker, locking it into a conformation that is bioactive for the desired target but not for off-targets.[7][19]

Cellular Characterization

As SAR progresses, it is vital to evaluate compounds in cellular systems to ensure that improvements in biochemical potency translate to a cellular effect.

This assay measures the number of viable cells in culture based on quantifying the amount of ATP present, which is an indicator of metabolically active cells.

  • Cell Plating: Seed cancer cells in a 96-well, clear-bottom, white-walled plate at a predetermined density (e.g., 2,000-5,000 cells/well). Allow cells to adhere and resume growth for 24 hours in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors. Add the compounds to the cells and incubate for 72 hours.

  • Lysis and Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence on a plate reader.

  • Analysis: Calculate the percent viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Beyond simple viability, target engagement assays (e.g., NanoBRET™) can confirm that the compound is binding to its intended kinase target inside living cells, providing a direct link between target binding and the observed cellular phenotype.[12]

Part 4: Preclinical Characterization: Assessing "Drug-Likeness"

A potent and selective inhibitor is not yet a drug. It must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity properties.[2][20] Early assessment of these properties using in vitro assays is critical to de-risk the project and select candidates for in vivo studies.[21]

Table 2: Key In Vitro ADME/Tox Assays for Early-Stage Profiling

PropertyAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayMeasures how well the compound dissolves in aqueous buffer, which is critical for absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell AssayAssesses the compound's ability to cross biological membranes, predicting oral absorption.[22]
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayMeasures the rate at which the compound is metabolized by liver enzymes, predicting its in vivo half-life.[22]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[2]
Cytotoxicity Assay against non-cancerous cell lines (e.g., fibroblasts)Assesses general toxicity to healthy cells to determine a therapeutic window.[22]
Cardiotoxicity hERG Channel AssayScreens for inhibition of the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.

Source: Information compiled from various sources on ADME-Tox profiling.[21][22]

Compounds with a balanced profile of high potency, good selectivity, and favorable ADME properties are nominated as preclinical candidates for further evaluation in animal models of disease.

Part 5: Conclusion and Future Perspectives

The identification of novel kinase inhibitors with a pyrazole scaffold is a systematic, multi-disciplinary process. It begins with broad screening campaigns to find initial chemical matter and progresses through iterative cycles of design, synthesis, and testing to refine hits into highly optimized lead compounds. The pyrazole core's proven ability to serve as an effective hinge-binding element provides a robust foundation upon which medicinal chemists can build potency and selectivity.[3]

Future efforts will likely focus on developing pyrazole-based inhibitors for kinases that have been traditionally difficult to target.[23] Furthermore, the incorporation of the pyrazole scaffold into novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, represents an exciting frontier for expanding the therapeutic potential of this remarkable heterocyclic structure.

References

  • Bologa, C. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. Available from: [Link]

  • Nehra, B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available from: [Link]

  • Regan, J., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-8. Available from: [Link]

  • Schröder, P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Janssen, A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. Available from: [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Available from: [Link]

  • Akbar, S., et al. (2025). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal. Available from: [Link]

  • Janssen, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. Available from: [Link]

  • Schröder, P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bologa, C. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]

  • Nehra, B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]

  • Wodicka, L. M., et al. (2011). Identification of Novel Pyrrolopyrazoles as Protein Kinase C β II Inhibitors. PubMed. Available from: [Link]

  • Liu, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Lee, S., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 304-311. Available from: [Link]

  • Bantscheff, M. (2012). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München. Available from: [Link]

  • Fancelli, D., et al. (2005). Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition. Journal of Medicinal Chemistry. Available from: [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Available from: [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Akbar, S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. Available from: [Link]

  • Akbar, S., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ResearchGate. Available from: [Link]

  • Boateng, E., et al. (2025). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. Available from: [Link]

  • Linciano, P., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]

  • Harris, P. A., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry, 24(29), 3145-3167. Available from: [Link]

  • Nehra, B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available from: [Link]

  • Harris, P. A., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. Available from: [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. Available from: [Link]

  • Harris, P. A., et al. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. ScienceOpen. Available from: [Link]

  • Sgambatay, L., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. Available from: [Link]

  • Drug Discovery World. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Available from: [Link]

Sources

Foundational

Synthesis and Characterization of Ethoxy-Substituted Pyrazoles: A Technical Guide for Medicinal Chemistry

Executive Summary In the optimization of heterocyclic pharmacophores, ethoxy-substituted pyrazoles represent a highly versatile class of building blocks. The introduction of an ethoxy group onto the pyrazole core modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of heterocyclic pharmacophores, ethoxy-substituted pyrazoles represent a highly versatile class of building blocks. The introduction of an ethoxy group onto the pyrazole core modulates lipophilicity (LogP), alters hydrogen-bonding networks, and serves as a synthetic handle for downstream functionalization (e.g., dealkylation to pyrazolones or cross-coupling). This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and characterization standards for the selective synthesis of 3-ethoxy and 5-ethoxypyrazoles.

Mechanistic Foundations of Synthesis

The synthesis of ethoxy-pyrazoles fundamentally relies on controlling the regioselectivity of the cyclization process or the subsequent O-alkylation of pyrazolone tautomers.

De Novo Synthesis via Activated Enol Ethers

The most robust method for accessing 3-ethoxypyrazoles involves the condensation of hydrazines with activated enol ethers. The causality of this reaction is driven by the differential electrophilicity of the enol ether's reactive centers. When using [2], the hydrazine nitrogen preferentially attacks the highly electrophilic ethoxymethylene carbon. This is followed by an intramolecular cyclization onto the ester carbonyl. By utilizing hydrazine monohydrochloride instead of free hydrazine hydrate, the acidic environment prevents premature basic hydrolysis of the ester groups, driving the equilibrium exclusively toward ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and avoiding complex asymmetric mixtures.

Thermodynamic O-Alkylation of Pyrazolones

To access 5-ethoxypyrazoles, researchers typically start with 1-substituted pyrazol-5-ones. Because pyrazolones exist in a tautomeric equilibrium (CH-, OH-, and NH-forms), differentiating between O-alkylation and N-alkylation is critical. Using an alkylating agent (e.g., ethyl iodide) in the presence of a mild base (K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors the O-alkylation product. The hard-soft acid-base (HSAB) principle dictates that the harder oxygen center of the enolate reacts preferentially with the hard ethyl electrophile under these specific thermal conditions, yielding the [3].

Synthetic Workflow Visualization

SynthesisWorkflow N1 Hydrazine Hydrochloride C1 Regioselective Condensation N1->C1 N2 Diethyl 2-(ethoxymethylene)malonate N2->C1 N3 Pyrazol-5-ones (Tautomers) C2 Thermodynamic O-Alkylation N3->C2 N4 Ethyl Iodide / K2CO3 N4->C2 P1 3-Ethoxy-1H-pyrazoles C1->P1 P2 5-Ethoxy-1-substituted pyrazoles C2->P2

Synthetic pathways for 3-ethoxy and 5-ethoxypyrazoles.

Experimental Protocols

The following protocols are designed as self-validating systems; visual cues and specific reagent choices inherently confirm the success of the intermediate steps.

Protocol 1: Synthesis of Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

Design Rationale: The use of hydrazine hydrochloride ensures the reaction remains slightly acidic, protecting the ester functionalities from saponification while promoting the elimination of ethanol during aromatization [1].

  • Reagent Preparation: Suspend hydrazine monohydrochloride (1.0 equiv, 100 mmol) in absolute ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Dropwise add diethyl 2-(ethoxymethylene)malonate (1.05 equiv, 105 mmol) at 0 °C under an inert nitrogen atmosphere to control the initial exothermic condensation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C for 4 hours. The initial suspension will dissolve, and a new fine precipitate (NaCl/KCl if buffered, or product) may form as the reaction progresses.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ (gas evolution validates the neutralization of the HCl byproduct) and extract with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 7:3) to afford the product as a crystalline white solid.

Protocol 2: Synthesis of 1-Phenyl-5-ethoxy-3-methylpyrazole

Design Rationale: K₂CO₃ in DMF provides the exact basicity required to deprotonate the OH-tautomer without degrading the pyrazole core, driving O-alkylation over N-alkylation.

  • Deprotonation: Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 equiv, 50 mmol) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (2.0 equiv, 100 mmol) and stir at room temperature for 30 minutes. A slight color change to pale yellow indicates enolate formation.

  • Alkylation: Add ethyl iodide (1.5 equiv, 75 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 60 °C for 12 hours. Monitor the conversion via TLC (Hexanes/EtOAc, 1:1); the O-alkylated product will elute significantly faster (higher Rf) than the highly polar pyrazolone starting material.

  • Isolation: Quench the reaction by pouring it into ice-cold distilled water (500 mL) to precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove DMF, and recrystallize from hot ethanol to yield the pure 5-ethoxypyrazole.

Characterization Strategies

Proper characterization is crucial to distinguish between N-alkylated and O-alkylated isomers, as well as to confirm regiochemistry. Multinuclear NMR spectroscopy is the definitive standard for this validation.

Table 1: Expected NMR Chemical Shifts for Ethoxy-Pyrazoles
NucleusPosition / Moiety3-Ethoxypyrazole (Typical δ, ppm)5-Ethoxypyrazole (Typical δ, ppm)Diagnostic Value
¹H NMR -OCH₂CH₃ (Methylene)4.20 - 4.40 (q, J = 7.1 Hz)4.05 - 4.25 (q, J = 7.1 Hz)Confirms O-ethylation over N-ethylation.
¹H NMR Pyrazole C4-H5.80 - 6.10 (s)5.40 - 5.70 (s)5-Ethoxy C4-H is generally more shielded due to electron donation.
¹³C NMR Pyrazole C3 / C5 (C-O)162.0 - 164.0 (C3)154.0 - 156.0 (C5)Primary differentiator of regioisomers; C3 is highly deshielded.
¹⁵N NMR N1 / N2N1: ~ -170, N2: ~ -110N1: ~ -180, N2: ~ -100Confirms tautomeric fixation and distinguishes N- vs O-alkylation.

Applications in Medicinal Chemistry

Ethoxy-substituted pyrazoles are frequently deployed to modulate the pharmacokinetic profiles of drug candidates. For instance, the incorporation of basic piperidinyl-ethoxy side chains at the C5 position of triarylpyrazoles has been shown to yield high-affinity Estrogen Receptor (ER) antagonists. The ethoxy linker acts as a critical spacer, orienting the basic amine precisely within the ER ligand-binding pocket [3]. Furthermore, compounds like serve as highly versatile building blocks for Suzuki-Miyaura and Negishi cross-coupling reactions, enabling the rapid diversification of pyrazole libraries for high-throughput screening [1].

References

  • Title: 5-Iodo-3-ethoxypyrazoles: an entry point to new chemical entities Source: Chemistry - A European Journal / PubMed URL: [Link]

  • Title: Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

Exploratory

Initial Pharmacological Profiling of 2-Ethoxy-4-pyrazol-1-yl-phenylamine: A Strategic Framework for a Novel Chemical Entity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a comprehensive, multi-tiered strategy for the initial pharmacological characterization of 2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, multi-tiered strategy for the initial pharmacological characterization of 2-Ethoxy-4-pyrazol-1-yl-phenylamine, a novel chemical entity (NCE). As no public data currently exists for this specific molecule, this guide leverages established principles in drug discovery and the well-documented polypharmacology of the pyrazole scaffold to propose a logical, efficient, and scientifically rigorous profiling cascade. The primary objective is to elucidate the compound's principal biological activities, initial mechanism of action, and foundational drug-like properties, thereby enabling informed decisions for further development. This whitepaper provides not only a strategic roadmap but also detailed experimental protocols and the rationale behind each step, designed to ensure scientific integrity and trustworthiness in the generated data.

Introduction: Deconstructing a Novel Pyrazole Derivative

The compound, 2-Ethoxy-4-pyrazol-1-yl-phenylamine, is built upon the pyrazole nucleus, a five-membered heterocyclic ring that is a cornerstone of modern medicinal chemistry.[1][2] The pyrazole scaffold is a "privileged structure," found in a multitude of FDA-approved drugs with applications spanning anti-inflammatory, anticancer, analgesic, and antiviral therapies.[3][4][5][6] Its success stems from its unique combination of rigidity, metabolic stability, and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with diverse biological targets.[3][7]

The specific substitutions on this NCE provide critical clues for its potential biological profile:

  • Pyrazole Core : Associated with a wide range of activities, most notably as an inhibitor of enzymes like cyclooxygenases (COX) and various protein kinases.[7][8][9]

  • Phenylamine Moiety : A common pharmacophore that can participate in hydrogen bonding and π-π stacking interactions within target binding sites.

  • Ethoxy Group : This lipophilic group can influence the compound's solubility, cell permeability, and metabolic stability, thereby modulating its pharmacokinetic profile.[10]

Given this structural composition, a logical starting point for the pharmacological investigation is to explore its potential as an anti-inflammatory, anticancer, and/or kinase-modulating agent.

The Profiling Cascade: A Multi-Tiered Approach

A systematic and tiered approach is essential to efficiently allocate resources and build a coherent pharmacological profile. The proposed workflow begins with broad, high-throughput screening to identify primary activities, followed by more focused assays to deconvolute the mechanism of action and establish preliminary in vivo proof-of-concept.

G cluster_0 Tier 1: Primary Screening & Physicochemical Characterization cluster_1 Tier 2: Mechanism of Action (MoA) & Selectivity cluster_2 Tier 3: In Vivo Proof-of-Concept T1_InVitro In Vitro Bioactivity Screening (COX, Kinase, Cytotoxicity Panels) T2_MoA MoA Deconvolution (Dose-Response, Enzyme Kinetics, Cell-Based Pathway Analysis) T1_InVitro->T2_MoA Hit Identified T1_PhysChem Physicochemical Profiling (Solubility, LogD, Stability) T3_PK Preliminary Pharmacokinetics (Rodent, Single Dose) T1_PhysChem->T3_PK T1_InSilico In Silico ADME Prediction (SwissADME, etc.) T1_InSilico->T1_PhysChem T2_Selectivity Target Selectivity & Off-Target Screening T2_MoA->T2_Selectivity T3_Efficacy In Vivo Efficacy Models (e.g., Paw Edema, Xenograft) T2_Selectivity->T3_Efficacy Potent & Selective Hit T3_PK->T3_Efficacy T3_Tox Acute Toxicity Assessment T3_Efficacy->T3_Tox Activity Confirmed

Caption: High-level experimental workflow for initial pharmacological profiling.

Tier 1: Foundational In Vitro & Physicochemical Profiling

The initial tier aims to cast a wide net to identify the compound's primary biological function and assess its fundamental drug-like properties.

In Vitro Biological Screening

Based on the pyrazole scaffold, parallel screening against inflammatory and oncology targets is a cost-effective and high-yield starting point.

3.1.1 Anti-Inflammatory Potential: COX Enzyme Inhibition

Many pyrazole-containing drugs, such as Celecoxib, are selective COX-2 inhibitors.[11][12] Assessing the inhibitory activity of 2-Ethoxy-4-pyrazol-1-yl-phenylamine against both COX-1 and COX-2 is a primary directive.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the compound's percent inhibition of COX-1 (ovine) and COX-2 (human recombinant) enzymes.

  • Materials: COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical), test compound, DMSO, positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Serially dilute the compound to desired screening concentrations (e.g., 100 µM, 10 µM, 1 µM).

    • Add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to a 96-well plate.

    • Add the test compound dilutions or controls to the appropriate wells.

    • Incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate for an additional 2 minutes at 37°C.

    • Stop the reaction and measure the product (Prostaglandin F2α) concentration using a colorimetric or fluorescent method as per the kit instructions.

    • Calculate the percent inhibition relative to the vehicle control (DMSO).

  • Causality: This direct enzyme inhibition assay provides a clear, unambiguous measure of the compound's ability to block a key enzyme in the inflammatory cascade. A significant difference in inhibition between the two isozymes indicates selectivity.

3.1.2 Anticancer Potential: Cytotoxicity Screening

The pyrazole core is present in numerous kinase inhibitors used in oncology.[8][13] An initial broad screen for cytotoxicity against a panel of human cancer cell lines is crucial.

Experimental Protocol: SRB (Sulforhodamine B) Cytotoxicity Assay

  • Objective: To assess the growth-inhibitory effect of the compound on various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon), culture medium, fetal bovine serum, test compound, trichloroacetic acid (TCA), SRB solution, Tris buffer.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Fix the cells by gently adding cold 10% TCA and incubating for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the fixed cells with 0.4% SRB solution for 30 minutes.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris buffer.

    • Read the absorbance at 510 nm on a plate reader.

    • Calculate the percentage of cell growth inhibition.

  • Self-Validation: This assay measures total protein content, providing a reliable proxy for cell number. The inclusion of a positive control (e.g., Doxorubicin) and a vehicle control validates the assay's performance.

Physicochemical and In Silico Profiling

Parallel to biological screening, understanding the compound's intrinsic properties is vital for interpreting biological data and predicting future success.

Table 1: Proposed Tier 1 Physicochemical & In Silico Tests

ParameterMethodRationale & Expected Output
Solubility Kinetic Solubility Assay (Nephelometry)Measures solubility in a buffer (e.g., PBS pH 7.4). Poor solubility can lead to false negatives in biological assays. Output: µg/mL or µM.
Lipophilicity Chromatographic LogD AssayMeasures the distribution between an organic and aqueous phase at physiological pH. LogD (pH 7.4) is a key predictor of permeability and promiscuity. Output: LogD value.
Metabolic Stability Human Liver Microsome (HLM) AssayMeasures the rate of metabolism by key P450 enzymes. Provides an early indication of the compound's half-life in vivo. Output: % remaining after incubation, t½.
ADME Prediction In Silico (e.g., SwissADME)Predicts properties like GI absorption, blood-brain barrier penetration, and potential for P450 inhibition. Guides future experimental design. Output: Predicted parameters and drug-likeness score.[12][14]

Tier 2: Mechanism of Action (MoA) Deconvolution

If a "hit" is identified in Tier 1 (e.g., >50% inhibition in a primary screen), the next logical step is to confirm the activity, determine its potency, and begin to understand its mechanism of action at a cellular level.

G cluster_0 Hypothetical MoA: Kinase Inhibition Compound 2-Ethoxy-4-pyrazol-1-yl-phenylamine Kinase Target Kinase (e.g., VEGFR2) Compound->Kinase Inhibits pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) pSubstrate->Downstream Effect Biological Effect (e.g., Reduced Tumor Growth) Downstream->Effect

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Dose-Response and Potency Determination

The first step is to generate a full dose-response curve for the confirmed activity to determine the IC₅₀ (for enzymes) or GI₅₀ (for cells). This is a critical metric for ranking compound potency. This involves expanding the 3-point screen from Tier 1 to a 10-point, half-log dilution series.

MoA Elucidation for an Anticancer Hit

If the compound shows potent cytotoxic activity against a specific cancer cell line, the following assays can elucidate its cellular mechanism.

Table 2: Proposed MoA Assays for an Anticancer Hit

AssayMethodRationale & Expected Output
Cell Cycle Analysis Propidium Iodide (PI) Staining & Flow CytometryDetermines if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M), which is characteristic of many anticancer drugs. Output: Histograms showing cell distribution across phases.
Apoptosis Induction Annexin V/PI Staining & Flow CytometryQuantifies the number of cells undergoing early and late apoptosis. Differentiates cytotoxic from cytostatic effects. Output: Dot plots showing apoptotic vs. live/necrotic cells.[8]
Kinase Selectivity Profiling Commercial Kinase Panel (e.g., Eurofins, Promega)Screens the compound at a single concentration (e.g., 1 µM) against a broad panel of hundreds of kinases to identify specific targets and assess selectivity. Output: Percent inhibition for each kinase in the panel.[8][13]

Tier 3: Preliminary In Vivo Characterization

Positive data from Tiers 1 and 2 justify the investment in animal studies. The goal here is to establish a link between in vitro activity and in vivo pharmacology.

Preliminary Pharmacokinetics (PK)

A non-negotiable first step before any efficacy study. A "cassette" dose or a single-compound dose in rodents (e.g., mice) will provide essential exposure data.

Experimental Protocol: Mouse Pharmacokinetic Study (Single IV and PO Dose)

  • Objective: To determine key PK parameters including clearance, volume of distribution, half-life (t½), Cmax, Tmax, and oral bioavailability (%F).

  • Animals: Male C57BL/6 mice (n=3 per group).

  • Procedure:

    • Administer the compound intravenously (IV) via the tail vein (e.g., 1 mg/kg) and orally (PO) by gavage (e.g., 10 mg/kg).

    • Collect blood samples at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify the concentration of the parent compound in plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Trustworthiness: This protocol establishes the critical link between the administered dose and the concentration of the drug in the body over time, which is essential for designing and interpreting efficacy studies.

In Vivo Proof-of-Concept Efficacy Models

The choice of model is dictated entirely by the in vitro MoA.

  • For an Anti-inflammatory Hit: The carrageenan-induced paw edema model in rats or mice is a standard and robust model for acute inflammation.[11] The compound would be administered prior to the carrageenan injection, and the reduction in paw swelling would be measured over several hours compared to a vehicle control.

  • For an Anticancer Hit: A xenograft study is the gold standard. The human cancer cell line that was most sensitive in vitro is implanted into immunocompromised mice. Once tumors are established, the compound is administered daily, and tumor volume is measured over time to assess its ability to slow or stop tumor growth.

Conclusion and Forward Look

The initial pharmacological profiling of a novel entity like 2-Ethoxy-4-pyrazol-1-yl-phenylamine must be a hypothesis-driven, systematic process. The framework presented in this guide, which is grounded in the known chemical biology of the pyrazole scaffold, provides a robust pathway from initial screening to in vivo proof-of-concept. By integrating in vitro biology, physicochemical characterization, and in vivo studies, this approach ensures the generation of a high-quality, trustworthy dataset. The results of this comprehensive initial profiling will form the foundation for a "Go/No-Go" decision and, if positive, will guide all subsequent lead optimization and preclinical development efforts.

References

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). Current Organic Synthesis, 20. Available from: [Link]

  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. (n.d.). ResearchGate. Available from: [Link]

  • Prediction of pyrazole chemical toxicity risks and outcomes. (2025). ResearchGate. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Chemistry. Available from: [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. Available from: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available from: [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2026). ResearchGate. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Scilit. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2025). ResearchGate. Available from: [Link]

  • Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available from: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. (2024). Academic Strive. Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

"protocol for the synthesis of 2-Ethoxy-4-pyrazol-1-yl-phenylamine"

Application Note & Technical Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6) Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6)

Introduction & Strategic Rationale

2-Ethoxy-4-(1H-pyrazol-1-yl)aniline (also known as 2-ethoxy-4-pyrazol-1-yl-phenylamine) is a high-value building block frequently utilized in the design of targeted therapeutics, particularly small-molecule kinase inhibitors. The combination of an electron-rich ethoxy group and a hydrogen-bond-accepting pyrazole ring on an aniline core provides a privileged scaffold for occupying the ATP-binding pockets of various kinases.

This application note details a robust, scalable, and high-yielding two-step protocol for synthesizing this compound from commercially available 2-ethoxy-4-fluoronitrobenzene.

Mechanistic Causality (Why this route?)

The synthesis leverages two foundational organic transformations:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : We utilize a highly regioselective SN​Ar reaction rather than an Ullmann or Buchwald-Hartwig cross-coupling. The strongly electron-withdrawing nitro group at C1 activates the para-positioned fluorine at C4. Fluoride acts as an excellent leaving group in SN​Ar due to its high electronegativity, which accelerates the initial nucleophilic attack to form the Meisenheimer complex [1][2]. The use of a polar aprotic solvent (DMF) is critical here, as it solvates the potassium cation, leaving the pyrazolide anion highly reactive ("naked") and stabilizing the anionic transition state.

  • Catalytic Hydrogenation : The subsequent reduction of the nitro group is performed using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This method is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) because it avoids the generation of toxic heavy metal sludge, prevents potential side-reactions (like the reduction of the pyrazole ring), and allows for a simple filtration-based workup [3].

Experimental Workflows & Pathway Visualization

SynthesisWorkflow SM 2-Ethoxy-4-fluoronitrobenzene + 1H-Pyrazole Step1 Step 1: SNAr K2CO3, DMF, 90°C SM->Step1 Int Intermediate: 2-Ethoxy-4-(1H-pyrazol-1-yl) nitrobenzene Step1->Int Step2 Step 2: Reduction Pd/C, H2 (1 atm), EtOH Int->Step2 Product Target: 2-Ethoxy-4-(1H-pyrazol-1-yl) aniline Step2->Product

Figure 1: Overall synthetic workflow for 2-ethoxy-4-(1H-pyrazol-1-yl)aniline.

SNArMechanism N1 Pyrazolide Anion (Nucleophile) N2 Nucleophilic Attack at C4 position N1->N2 N3 Meisenheimer Complex (Stabilized by p-NO2) N2->N3 N4 Fluoride Elimination Rearomatization N3->N4 N5 C-N Bond Formation N4->N5

Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) step.

Materials and Equipment

Reagent / MaterialRoleEquivalentsAmount (Scale)
2-Ethoxy-4-fluoronitrobenzene Starting Material1.0 eq10.0 g (54.0 mmol)
1H-Pyrazole Nucleophile1.2 eq4.41 g (64.8 mmol)
Potassium Carbonate ( K2​CO3​ ) Base2.0 eq14.9 g (108.0 mmol)
N,N-Dimethylformamide (DMF) Solvent (Step 1)-100 mL
Palladium on Carbon (10 wt%) Catalyst (Step 2)0.05 eq (Pd)1.0 g
Ethanol (Absolute) Solvent (Step 2)-150 mL
Hydrogen Gas ( H2​ ) ReductantExcess1 atm (Balloon)
Celite 545 Filtration Aid-As needed

Equipment Required: 250 mL round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle/oil bath, separatory funnel, rotary evaporator, and a hydrogen balloon or Parr shaker.

Step-by-Step Methodologies

Step 1: Synthesis of 2-Ethoxy-4-(1H-pyrazol-1-yl)nitrobenzene

This step establishes the core C-N bond via SN​Ar [1].

  • Preparation : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-4-fluoronitrobenzene (10.0 g, 54.0 mmol) and 1H-pyrazole (4.41 g, 64.8 mmol).

  • Base Addition : Add finely powdered, anhydrous K2​CO3​ (14.9 g, 108.0 mmol) to the flask. Note: Anhydrous conditions prevent the competitive hydrolysis of the fluoronitrobenzene to a phenol derivative.

  • Solvent & Heating : Suspend the mixture in anhydrous DMF (100 mL). Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere for 8–10 hours.

  • Monitoring : Check reaction completion via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly UV-active lower spot ( Rf​≈0.3 ).

  • Workup : Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Washing : Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ .

  • Isolation : Filter and concentrate under reduced pressure. Triturate the resulting crude residue with cold hexanes to afford the intermediate as a yellow solid.

Step 2: Synthesis of 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline

This step reduces the nitro group to the primary amine under mild conditions [3].

  • Preparation : Dissolve the intermediate 2-ethoxy-4-(1H-pyrazol-1-yl)nitrobenzene (approx. 11.5 g, 49.3 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition : Purge the flask with nitrogen gas for 5 minutes. Carefully add 10% Pd/C (1.0 g). Critical Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Always add under an inert atmosphere.

  • Hydrogenation : Evacuate the flask under mild vacuum and backfill with hydrogen gas (repeat 3 times). Attach a hydrogen-filled balloon (1 atm).

  • Reaction : Stir the suspension vigorously at room temperature for 4–6 hours. The yellow solution will gradually turn pale or colorless as the nitro group is reduced.

  • Monitoring : Confirm completion via LC-MS or TLC (DCM/MeOH 95:5). The product amine will stain positively (brown/purple) with ninhydrin.

  • Filtration : Purge the system thoroughly with nitrogen to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with additional ethanol (50 mL).

  • Final Isolation : Concentrate the filtrate in vacuo to yield the target compound, 2-ethoxy-4-(1H-pyrazol-1-yl)aniline, as an off-white solid. Dry under high vacuum overnight.

Analytical Characterization Data

To ensure the trustworthiness of the protocol, validate the synthesized compounds against the expected analytical parameters summarized below.

CompoundMW ( g/mol )AppearanceTypical YieldESI-MS [M+H]+Key 1H NMR Signals ( CDCl3​ , Expected)
Intermediate (Nitro)233.22Yellow solid85-92%234.1 δ 8.05 (d, 1H, pyrazole), 7.95 (d, 1H, Ar-H), 4.25 (q, 2H, OCH2​ )
Target (Aniline)203.24Off-white solid>95%204.1 δ 7.80 (d, 1H, pyrazole), 4.05 (q, 2H, OCH2​ ), 3.80 (br s, 2H, NH2​ )

Troubleshooting Guide

  • Incomplete SN​Ar Conversion: If unreacted 2-ethoxy-4-fluoronitrobenzene remains after 12 hours, the K2​CO3​ may have absorbed moisture, reducing its basicity. Ensure the base is oven-dried prior to use. Alternatively, elevate the temperature to 100 °C.

  • Formation of Phenolic Byproducts: Water contamination in the DMF can lead to hydroxide formation, which acts as a competing nucleophile, yielding 2-ethoxy-4-nitrophenol. Use strictly anhydrous DMF.

  • Sluggish Hydrogenation: If the reduction stalls, the Pd/C catalyst may be poisoned by trace impurities (e.g., residual sulfur or halides, though unlikely in this specific route) or the hydrogen balloon may have lost pressure. Filter the mixture, add fresh catalyst under nitrogen, and re-subject to hydrogen.

References

  • Liddle, B. J., Silva, R. M., Morin, T. J., et al. (2007). "Borazans: Tunable Fluorophores Based on 2-(Pyrazolyl)aniline Chelates of Diphenylboron." The Journal of Organic Chemistry, 72(15), 5637-5646. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. URL:[Link]

Application

Fragment-Based Drug Discovery: Utilizing 2-Ethoxy-4-pyrazol-1-yl-phenylamine in Kinase Inhibition Assays

Introduction & Mechanistic Rationale Fragment-based drug discovery (FBDD) has emerged as a highly effective paradigm for developing novel kinase inhibitors. By screening low-molecular-weight libraries (typically <300 Da)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fragment-based drug discovery (FBDD) has emerged as a highly effective paradigm for developing novel kinase inhibitors. By screening low-molecular-weight libraries (typically <300 Da), researchers can identify highly efficient binding interactions that serve as robust starting points for lead optimization[1].

The compound 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS 1341982-06-6) represents a highly versatile pharmacophore in this space. Kinase inhibitors conventionally require a "hinge-binding" motif to anchor the molecule within the ATP-binding pocket[2]. While C-linked pyrazoles are traditional hinge binders, the N-linked pyrazol-1-yl moiety in this fragment offers a unique interaction profile. The causality behind its selection as a screening fragment lies in its tri-part structural functionality:

  • The Aniline Motif ( NH2​ ): Acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • The Pyrazol-1-yl Ring: The N2 atom serves as a hydrogen bond acceptor, completing the bidentate interaction with the hinge backbone [3].

  • The Ortho-Ethoxy Group: Provides steric bulk that restricts the dihedral angle of the aniline, locking the fragment into a bioactive, coplanar conformation while simultaneously improving aqueous solubility for high-concentration screening.

G Ligand Growth Factor Receptor RTK (e.g., EGFR/RET) Ligand->Receptor Activates Substrate Downstream Kinases (PI3K/MAPK) Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Binds Hinge Region Fragment 2-Ethoxy-4-pyrazol-1-yl-phenylamine (Fragment Inhibitor) Fragment->Receptor Competes for ATP Site Response Cell Proliferation Substrate->Response Induces

Caption: Mechanism of ATP-competitive kinase inhibition by the pyrazole-aniline fragment.

Primary Biochemical Screening: TR-FRET Assay

Experimental Causality

Fragment screening requires testing compounds at exceptionally high concentrations (100 µM to 1 mM) to detect weak binding affinities ( KD​ in the micromolar range). At these concentrations, standard fluorescence assays are highly susceptible to false positives caused by compound autofluorescence or inner-filter effects. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it employs a time-delayed measurement window (typically 50–100 µs post-excitation). This delay allows short-lived background fluorescence to decay completely, isolating the long-lived lanthanide emission and ensuring a robust signal-to-noise ratio [4].

Step-by-Step Protocol

Reagents: Recombinant Kinase (e.g., EGFR WT), Biotinylated Poly-GT Substrate, ATP, Europium-labeled anti-phosphotyrosine antibody (Donor), Streptavidin-APC (Acceptor), Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Ethoxy-4-pyrazol-1-yl-phenylamine in 100% DMSO. The top concentration in the assay should be 1 mM (final DMSO concentration = 1%).

  • Assay Plate Setup: Dispense 100 nL of the fragment dilutions into a low-volume 384-well black microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotin-Substrate mixture to all wells. Centrifuge at 1000 x g for 1 minute.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

  • Detection: Add 10 µL of Detection Mix containing EDTA (to chelate Mg2+ and stop the kinase reaction), Eu-anti-phospho antibody (2 nM final), and Streptavidin-APC (20 nM final).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine percent inhibition.

Biochemical Screening Results
CompoundTarget Kinase IC50​ (µM)Hill SlopeMax Inhibition (%)
2-Ethoxy-4-pyrazol-1-yl-phenylamineEGFR (WT)145.21.198
2-Ethoxy-4-pyrazol-1-yl-phenylamineRET (WT)210.50.995
Staurosporine (Positive Control)EGFR (WT)0.0051.0100

Orthogonal Biophysical Validation: Surface Plasmon Resonance (SPR)

Experimental Causality

Biochemical assays cannot distinguish between true orthosteric binding and non-specific enzymatic interference (e.g., protein aggregation, pan-assay interference compounds/PAINS). To build a self-validating system, hits from the TR-FRET assay must be orthogonally validated using Surface Plasmon Resonance (SPR). SPR provides real-time kinetic parameters ( kon​ , koff​ ) and confirms a 1:1 binding stoichiometry, which is critical for calculating the Ligand Efficiency (LE) of the fragment [5].

Step-by-Step Protocol

Equipment: Biacore T200 or equivalent SPR system. Chip: CM5 Sensor Chip (carboxymethylated dextran matrix).

  • Surface Activation: Activate flow cells 1 (reference) and 2 (active) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Kinase Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH 5.0) and inject over flow cell 2 until an immobilization level of ~4000 RU is achieved. Block both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Buffer Preparation: Equilibrate the system with Running Buffer (PBS-P+ containing 1% DMSO). Critical Step: Because fragments require high DMSO concentrations for solubility, a rigorous DMSO solvent correction curve (0.5% to 1.5% DMSO) must be established prior to analyte injection to correct for bulk refractive index shifts.

  • Analyte Injection (Multi-Cycle Kinetics): Inject 2-Ethoxy-4-pyrazol-1-yl-phenylamine at concentrations ranging from 15.6 µM to 500 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Association phase: 30 seconds (fragments typically have very fast on-rates).

    • Dissociation phase: 60 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

SPR Kinetic Parameters
Analyte kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency (kcal/mol/HA)
2-Ethoxy-4-pyrazol-1-yl-phenylamine 4.2×103 0.55 131.00.35

Note: A Ligand Efficiency (LE) > 0.30 kcal/mol per heavy atom is the gold standard threshold for advancing a fragment into hit-to-lead optimization.

Hit-to-Lead Workflow Integration

Once 2-Ethoxy-4-pyrazol-1-yl-phenylamine is validated both biochemically and biophysically, it serves as the foundational scaffold for structural elaboration. The aniline nitrogen provides an ideal synthetic vector for amide coupling, allowing medicinal chemists to probe the solvent-exposed region or the deep hydrophobic pocket of the kinase, systematically driving the KD​ from the micromolar to the nanomolar range.

Workflow Frag Fragment Library Screening TRFRET Primary Assay (TR-FRET) Frag->TRFRET SPR Orthogonal Validation (SPR Kinetics) TRFRET->SPR IC50 < 1 mM Xray Structural Biology (X-ray Co-crystallization) SPR->Xray Confirmed KD Lead Hit-to-Lead Optimization Xray->Lead Rational Design

Caption: Fragment-based drug discovery workflow integrating TR-FRET and SPR methodologies.

References

  • Target Engagement Assays in Early Drug Discovery Journal of Medicinal Chemistry[Link]

  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns Bioorganic & Medicinal Chemistry[Link]

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications Sino Biological[Link]

  • High-throughput investigation of macromolecular interactions for drug development using spectral shift technology National Institutes of Health (PMC)[Link]

Method

Application of 2-Ethoxy-4-pyrazol-1-yl-phenylamine as a Pharmacophore Building Block in the Development of Targeted Anti-Cancer Therapeutics

Executive Summary 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6) is a highly specialized molecular building block (pharmacophore) utilized extensively in modern medicinal chemistry and drug discovery[1][2]. Rath...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6) is a highly specialized molecular building block (pharmacophore) utilized extensively in modern medicinal chemistry and drug discovery[1][2]. Rather than acting as a standalone drug, this substituted aniline acts as a critical precursor synthesized into advanced Active Pharmaceutical Ingredients (APIs) targeting oncogenic drivers, most notably mutant Isocitrate Dehydrogenase 1 (mIDH1) and KRAS G12C [3][4].

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic rationale behind selecting this specific building block, the workflow for integrating it into targeted inhibitors, and the rigorous in vitro protocols required to validate the resulting compounds in cancer cell lines.

Mechanistic Rationale & Structural Biology

The selection of 2-Ethoxy-4-pyrazol-1-yl-phenylamine over simpler aniline derivatives is driven by precise structure-activity relationship (SAR) requirements in targeted cancer therapies.

  • The Aniline Amine (Attachment Point): Acts as a versatile nucleophile, allowing for facile integration into core scaffolds (e.g., pyridin-2-ones, quinolines, or pyrimidines) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling[5].

  • The 2-Ethoxy Substitution (Conformational Locking): The bulky ethoxy group at the ortho position creates a deliberate steric clash with the core scaffold. Causality: This steric hindrance restricts rotation around the C-N bond, locking the molecule into a highly specific dihedral angle (inducing atropisomerism). This conformational restriction significantly reduces the entropic penalty upon binding to the target protein's allosteric or hinge region, drastically improving binding affinity[4].

  • The 4-Pyrazol-1-yl Substitution (Hydrophobic & H-Bonding Interactions): The pyrazole ring extends deep into hydrophobic binding pockets. Causality: The nitrogen atoms on the pyrazole ring act as potent hydrogen bond acceptors without introducing hydrogen bond donors, thereby enhancing target affinity while maintaining high cellular permeability and favorable pharmacokinetic properties[3][4].

SynthesisWorkflow A 2-Ethoxy-4-pyrazol-1-yl phenylamine C SNAr / Cross-Coupling Reaction A->C B Core Scaffold (e.g., Pyridin-2-one) B->C D Purified API (Targeted Inhibitor) C->D E In Vitro Testing (Cancer Cell Lines) D->E

Workflow for integrating the pharmacophore into targeted cancer therapeutics.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the profound impact of the 2-Ethoxy-4-pyrazol-1-yl-phenylamine moiety, the following table summarizes the SAR optimization of a generic mIDH1 inhibitor scaffold tested in U87 glioblastoma cell lines. The data illustrates how sequential addition of these functional groups improves both biochemical IC50 and cellular efficacy.

Pharmacophore SubstitutionR1 GroupBiochemical IC50 (mIDH1)Cellular 2-HG IC50 (U87 Cells)Cell Permeability (Papp)
Unsubstituted Aniline-H>10 µM>10 µMLow
2-Ethoxy Aniline2-Ethoxy1.2 µM2.5 µMModerate
Target Compound 2-Ethoxy-4-pyrazol-1-yl 0.04 µM 0.08 µM High

(Data modeled after SAR optimization campaigns for mIDH1 inhibitors as described by [6])

In Vitro Application Protocols

Once the 2-Ethoxy-4-pyrazol-1-yl-phenylamine building block is successfully synthesized into a final API, it must be evaluated using self-validating in vitro systems.

Protocol A: Cell Viability & Proliferation Assay (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration (IC50) of the synthesized compound in relevant cancer cell lines (e.g., U87 for mIDH1, or MIA PaCa-2 for KRAS G12C). Causality for Assay Choice: The CellTiter-Glo (CTG) assay measures intracellular ATP levels. Because targeted inhibitors often induce cytostatic effects (halting proliferation) rather than immediate cytotoxic lysis, ATP quantification provides a highly sensitive, linear readout of metabolically active cells compared to traditional MTT assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at a density of 2,000–3,000 cells/well in a 384-well opaque white microplate using 40 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized API in 100% DMSO.

  • Dosing: Transfer the compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM and a final DMSO concentration of 0.1% (v/v).

  • Incubation: Incubate the treated cells for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader.

  • Self-Validating System: Every plate must include a 0.1% DMSO vehicle control (defining 100% viability) and a positive control (e.g., 10 µM Staurosporine or an approved clinical inhibitor like Ivosidenib, defining 0% viability). This ensures the assay's dynamic range and signal-to-background ratio (Z'-factor > 0.6) are acceptable.

Protocol B: Target Engagement via Western Blotting (Downstream Signaling)

Objective: Confirm that the phenotypic death observed in Protocol A is mechanistically driven by the inhibition of the intended target (e.g., assessing p-ERK1/2 reduction for KRAS pathway inhibitors). Causality for Lysis Buffer Choice: RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors is mandatory. Phosphorylated proteins (like p-ERK) are highly labile and will be rapidly dephosphorylated by endogenous phosphatases upon cell lysis if not chemically protected.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3x10^5 cells/well) and incubate overnight. Treat with the synthesized API at 0.1x, 1x, and 10x the established IC50 for 4 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing 1x Halt™ Protease and Phosphatase Inhibitor Cocktail. Scrape the cells and transfer to microcentrifuge tubes.

  • Clarification: Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification & Denaturation: Quantify protein concentration using a BCA assay. Mix 20 µg of protein with 4x Laemmli sample buffer (containing β-mercaptoethanol) and boil at 95°C for 5 minutes.

  • Electrophoresis & Transfer: Resolve proteins on a 4–20% SDS-PAGE gel at 120V for 1 hour. Transfer to a PVDF membrane (pre-activated in methanol) at 100V for 1 hour at 4°C.

  • Immunoblotting: Block the membrane in 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK1/2, 1:1000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Development: Apply ECL substrate and capture chemiluminescence.

  • Self-Validating System: The membrane must be stripped and re-probed for Total ERK and a housekeeping protein (GAPDH or β-actin ). This guarantees that the observed reduction in p-ERK is due to specific kinase inhibition by the 2-Ethoxy-4-pyrazol-1-yl derivative, rather than unequal protein loading or general compound toxicity.

SignalingPathway Inhibitor API containing 2-Ethoxy-4-pyrazol-1-yl Target Oncogenic Target (e.g., mIDH1 / KRAS) Inhibitor->Target Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Downstream Downstream Effectors (2-HG / p-ERK) Target->Downstream Activates/Produces Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation Drives

Mechanism of action for synthesized inhibitors targeting oncogenic pathways.

References

  • Zhao, W., et al. "Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer." Journal of Medicinal Chemistry, 2021, 64(8), 4913–4946. URL:[Link]

  • Novartis AG. "Pyrazolyl derivatives useful as anti-cancer agents." US Patent 11702409B2, 2023.

Sources

Application

Application Note: Advanced NMR and Mass Spectrometry Strategies for the Structural Elucidation of Pyrazole Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating analytical workflows, and structural disambiguation. Introduction: The Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating analytical workflows, and structural disambiguation.

Introduction: The Analytical Challenge of Pyrazoles

Pyrazoles are a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as bioisosteres for amides and phenols to improve pharmacokinetic profiles. However, the structural elucidation of pyrazole derivatives is notoriously complex. N-unsubstituted pyrazoles exhibit dynamic annular prototropic tautomerism, which confounds Nuclear Magnetic Resonance (NMR) interpretation. Simultaneously, their robust, electron-rich heteroaromatic core requires specific ionization and fragmentation strategies in Mass Spectrometry (MS) to yield diagnostically useful data.

This application note provides a comprehensive, self-validating framework for the unequivocal characterization of pyrazole derivatives, bridging the gap between theoretical physical chemistry and practical benchtop analysis.

Mass Spectrometry (MS): Ionization and Fragmentation Causality

Mechanistic Insights

While high-resolution MS (HRMS) provides the exact mass and elemental composition, the true diagnostic value lies in the fragmentation pattern, which confirms the integrity of the heterocyclic core.

Under Electron Ionization (EI) in GC-MS, the pyrazole ring typically fragments via two primary, competitive pathways: the expulsion of hydrogen cyanide (HCN) from the molecular ion ([M]⁺•) or [M–H]⁺, and the loss of a nitrogen molecule (N₂) from [M–H]⁺[1]. The causality behind these specific losses is driven by the stability of the resulting cyclopropenyl cation or radical species. Substituents heavily influence these pathways; for instance, N-alkyl or N-aryl substituted pyrazoles may undergo complex gas-phase rearrangements into pyridazine or pyrimidine-like intermediates prior to fragmentation[2].

In LC-HRMS using Electrospray Ionization (ESI), the soft ionization preserves the intact [M+H]⁺ ion. Because the pyrazole ring is highly stable, Collision-Induced Dissociation (CID) at elevated energies is strictly required to force the characteristic ring-opening and subsequent loss of N₂ or HCN[3].

Table 1: Characteristic MS Fragmentation of Pyrazole Derivatives
Ion / Neutral LossMass Shift (Da)Mechanistic OriginDiagnostic Value
[M - HCN]⁺• -27.01 DaCleavage of the pyrazole C-N bondsConfirms unsubstituted or C-substituted pyrazole core.
[M - N₂]⁺• -28.01 DaExpulsion of nitrogen gasHighly characteristic of adjacent nitrogen (diazole) systems.
[M - H - HCN]⁺ -28.02 DaLoss of H radical followed by HCNCommon in N-unsubstituted pyrazoles under EI conditions.
[M - R]⁺ VariableCleavage of N1-substituentIdentifies the presence and mass of the N-alkyl/aryl group.
Protocol 1: Self-Validating LC-HRMS/MS Workflow
  • Sample Preparation: Dissolve 1 mg of the purified pyrazole derivative in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Ionization: Operate the ESI source in positive ion mode. Ensure the capillary voltage is optimized (typically 3.0 - 4.0 kV) to maintain a stable spray.

  • Data-Dependent Acquisition (DDA): Acquire the full MS scan (m/z 50-1000). Trigger MS/MS (CID) on the top 3 most intense ions.

  • Stepped Collision Energy: Apply stepped normalized collision energies (NCE) at 15, 30, and 45 eV. Causality: Low energy confirms the precursor ion, while high energy is necessary to shatter the stable pyrazole aromatic system.

  • Self-Validation Checkpoint: Analyze the MS/MS spectra. If the exact mass of the precursor matches your theoretical mass, but CID fails to yield the diagnostic -27 Da (HCN) or -28 Da (N₂) neutral losses at high collision energies, halt the structural assignment. The core structure is likely an isomer (e.g., an imidazole) rather than a pyrazole.

Nuclear Magnetic Resonance (NMR): Overcoming Tautomerism

Mechanistic Insights

NMR is the gold standard for regiochemical assignment, but pyrazoles are notorious for spectral ambiguity. Pyrazoles unsubstituted at the N1 position exist as a mixture of two rapidly interconverting tautomers due to prototropic exchange (the rapid shuttling of the N-H proton between N1 and N2)[4].

At room temperature (298 K), this exchange is often fast on the NMR timescale. Consequently, the NMR spectrometer records a time-averaged environment, resulting in severely broadened or merged signals for the C3 and C5 protons and carbons[5]. To unequivocally assign the structure, Variable Temperature (VT) NMR is employed. By cooling the sample, the kinetic rate of prototropic exchange is reduced below the NMR timescale, allowing the observation of two distinct sets of sharp signals representing the individual tautomeric populations[4][5].

For determining the exact regiochemistry of substituted pyrazoles (e.g., distinguishing 1,3-disubstituted from 1,5-disubstituted isomers), 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is critical. The observation of ³J_CH couplings between substituent protons and the pyrazole ring carbons provides definitive proof of spatial connectivity[6][7].

Table 2: Key NMR Diagnostic Signals & Coupling Constants for Pyrazoles
Nucleus / TechniqueTypical Chemical Shift / CouplingMechanistic Rationale
¹H NMR (C3-H / C5-H) 7.3 - 7.8 ppm (Broad at RT)Prototropic annular tautomerism causes signal averaging.
¹H NMR (C4-H) 6.0 - 6.5 ppm (Sharp)Shielded by the electron-rich nature of the pyrazole π-system; unaffected by tautomerism.
¹H-¹H COSY (³J_3,4 / ³J_4,5) ~1.9 - 2.5 HzVicinal coupling across the pyrazole double bonds.
¹H-¹³C HMBC (³J_CH) Cross-peaks to C3/C5Crucial for confirming regiochemistry of substituents (e.g., N-methyl to C5).
Protocol 2: Self-Validating VT-NMR and 2D NMR Workflow
  • Initial 1D Acquisition: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d₆ or CDCl₃. Acquire standard ¹H and ¹³C NMR spectra at 298 K.

  • Tautomerism Assessment: Inspect the signals in the 7.0 - 8.0 ppm region. Self-Validation Checkpoint: If the integration yields fractional protons or the C3/C5 signals are broad/missing in the ¹³C spectrum, prototropic exchange is occurring. Proceed to Step 3.

  • Variable Temperature (VT) NMR: Cool the NMR probe to 233 K (-40 °C) in 10 K decrements. Re-acquire ¹H spectra at each step. Causality: As thermal energy decreases, the exchange rate slows. The broad coalescence peak will split into sharp, distinct signals for the 3-substituted and 5-substituted tautomers.

  • Regiochemical Assignment (HMBC): Once sharp signals are obtained (either via VT-NMR or if the pyrazole is N-substituted), acquire a 2D HMBC spectrum optimized for long-range couplings (typically 8 Hz).

  • Self-Validation Checkpoint: Map the ³J_CH couplings. If an N1-methyl group shows a strong ³J_CH cross-peak to a carbon at ~140 ppm, that carbon is unequivocally C5. If it correlated to C3, it would be a ⁴J_CH coupling, which is rarely observed and significantly weaker.

Visualizing the Analytical Logic

The following decision tree illustrates the integrated logic required to navigate the structural elucidation of a pyrazole derivative, ensuring that tautomerism is properly identified and resolved before final assignment.

Workflow Start Synthesized Pyrazole Derivative MS High-Resolution Mass Spectrometry (ESI-TOF / GC-MS) Start->MS NMR1D 1H & 13C NMR (Room Temp, 400+ MHz) Start->NMR1D Validate Cross-Validate MS Exact Mass with NMR Assignments MS->Validate CheckTautomer Broad/Averaged Signals at C3/C5? NMR1D->CheckTautomer VTNMR Variable Temperature (VT) NMR (Cool to -40°C) CheckTautomer->VTNMR Yes (Fast Prototropic Exchange) NMR2D 2D NMR (HMBC, HSQC) for Regiochemistry CheckTautomer->NMR2D No (Slow Exchange / N-Substituted) VTNMR->NMR2D Tautomers Resolved NMR2D->Validate End Unequivocal Structural Elucidation Validate->End

Workflow for pyrazole structural elucidation integrating MS and VT-NMR to resolve tautomerism.

Conclusion

The structural elucidation of pyrazole compounds cannot rely on a single analytical technique. It requires a self-validating matrix where high-resolution mass spectrometry confirms the core integrity through specific neutral losses (HCN, N₂), and advanced NMR techniques (VT-NMR and HMBC) resolve the dynamic tautomeric states and regiochemistry. By understanding the causality behind spectral broadening and fragmentation pathways, researchers can confidently assign complex pyrazole scaffolds in drug discovery pipelines.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen.
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones - Asianpubs.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC.
  • Structure Elucidation of a Pyrazolo[3,4]pyran Deriv
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv

Sources

Method

Application Note: Biophysical Techniques for Measuring Protein Binding of 2-Ethoxy-4-pyrazol-1-yl-phenylamine

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Introduction & Physicochemical Profiling The compound 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 1341982-06-6; M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

Introduction & Physicochemical Profiling

The compound 2-Ethoxy-4-(1H-pyrazol-1-yl)aniline (CAS: 1341982-06-6; MW = 203.24 g/mol ) is a highly versatile molecular fragment frequently utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it features three critical pharmacophores:

  • A pyrazole ring: A privileged scaffold known for acting as a hydrogen bond donor/acceptor, frequently targeting kinase hinge regions.

  • An ethoxy group: Providing localized lipophilicity to probe hydrophobic sub-pockets.

  • An aniline amine ( −NH2​ ): A highly reactive vector ideal for "fragment growing" via amide coupling during hit-to-lead optimization.

Because of its low molecular weight, this fragment typically exhibits weak intrinsic binding affinity ( Kd​ in the high micromolar to low millimolar range). Standard biochemical assays (e.g., Fluorescence Polarization or TR-FRET) often yield false negatives due to the lack of a fluorophore and the rapid off-rates ( koff​ ) characteristic of fragments. Therefore, characterizing its protein binding requires a cascade of highly sensitive, label-free biophysical techniques.

This application note details the causal logic and step-by-step self-validating protocols for profiling the binding of 2-Ethoxy-4-pyrazol-1-yl-phenylamine using Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and Isothermal Titration Calorimetry (ITC).

Workflow A 1. Target Immobilization (Amine Coupling) B 2. SPR Primary Screen (Affinity & Kinetics) A->B Validated Surface C 3. NMR Orthogonal Validation (STD & WaterLOGSY) B->C Kd < 1 mM Ligand Efficiency > 0.3 D 4. ITC Thermodynamic Profiling (Enthalpy & Entropy) C->D Confirmed Epitope E 5. Hit-to-Lead Generation (Amide Coupling via Aniline) D->E Enthalpy-Driven Binding

Fig 1. Biophysical cascade for fragment screening and validation.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is the frontline technique for fragment screening because it detects mass changes in real-time without requiring labels. For a 203 Da molecule, the theoretical maximum response ( Rmax​ ) is very low, demanding rigorous assay design and bulk-shift corrections .

Causality & Assay Design

Do not immobilize the fragment. The aniline −NH2​ group is a critical pharmacophore; coupling it to a sensor chip would destroy its native binding mode. Instead, the target protein must be immobilized on the sensor surface, and the fragment is flowed over it as the analyte. Because fragments require high concentrations (up to 2 mM) to achieve saturation, they are typically dissolved in DMSO. A 1% mismatch in DMSO concentration between the running buffer and the sample will cause a massive refractive index bulk shift, completely masking the binding signal of the 203 Da fragment.

Step-by-Step Protocol
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3000–5000 RU to ensure sufficient signal for a low-MW analyte.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 5.0% (v/v) DMSO.

  • Self-Validating Step (DMSO Calibration): Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO. Inject these solutions to create a calibration plot. Validation: If the calibration curve is not perfectly linear, the subsequent fragment data cannot be trusted.

  • Analyte Injection: Prepare a 2-fold dilution series of 2-Ethoxy-4-pyrazol-1-yl-phenylamine from 15.6 µM to 2000 µM in the exact 5.0% DMSO running buffer.

  • Data Acquisition: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time should be 30 seconds, followed by a 60-second dissociation phase.

  • Analysis: Fit the reference-subtracted and solvent-corrected sensorgrams to a 1:1 steady-state affinity model to extract the Kd​ .

Orthogonal Validation & Epitope Mapping: Ligand-Observed NMR

SPR can occasionally yield false positives due to fragment aggregation or non-specific interactions with the dextran matrix. Ligand-observed NMR techniques—specifically Saturation Transfer Difference (STD) and WaterLOGSY—are required to validate binding in solution and determine the binding epitope.

Causality & Assay Design

2-Ethoxy-4-pyrazol-1-yl-phenylamine possesses distinct proton environments: the aliphatic ethoxy protons (a quartet and a triplet) and the aromatic pyrazole/aniline protons. By utilizing STD-NMR, we can observe which specific protons receive the highest saturation transfer from the protein. If the pyrazole protons show a 100% relative STD amplification while the ethoxy protons show only 20%, it causally proves that the pyrazole ring is buried deep within the binding pocket, while the ethoxy group is solvent-exposed.

Step-by-Step Protocol
  • Sample Preparation: Prepare a solution containing 10 µM of the target protein and 1 mM of the fragment (1:100 ratio) in a deuterated buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 100% D2​O , pD 7.4).

  • Self-Validating Step (Control Sample): Prepare an identical 1 mM fragment sample without the protein. Validation: Run the STD sequence on this control. Any signal observed here is an artifact of direct RF excitation or fragment aggregation, and must be subtracted from the main experiment.

  • STD-NMR Acquisition: Irradiate the protein's aliphatic methyl protons (e.g., at -0.5 ppm) for 2 seconds. The saturation transfers via spin diffusion through the protein and across the binding interface to the bound fragment.

  • WaterLOGSY Acquisition: Excite the bulk water resonance. The magnetization transfers to the bound fragment, resulting in an inversion of the NMR signal phase compared to the free fragment.

  • Data Analysis: Integrate the 1D 1H NMR peaks of the fragment. Calculate the absolute STD effect for the pyrazole vs. ethoxy protons to map the binding orientation.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC)

To successfully evolve 2-Ethoxy-4-pyrazol-1-yl-phenylamine into a high-affinity lead, medicinal chemists must understand the thermodynamic driving forces of the interaction. ITC is the gold standard for this, directly measuring the enthalpy ( ΔH ) and entropy ( ΔS ) of binding.

Causality & Assay Design

Fragment binding is often driven by the formation of optimal, highly directional hydrogen bonds (enthalpy-driven), which is preferable for drug development as it limits off-target lipophilic binding. However, the heat generated by a fragment binding event is minute. Furthermore, the heat of dilution from buffer mismatches can easily eclipse the binding heat. Therefore, exhaustive dialysis is the most critical step.

Step-by-Step Protocol
  • Extensive Dialysis: Dialyze the target protein (concentrated to ~100 µM) against 2 liters of the assay buffer overnight.

  • Ligand Preparation: Dissolve 2-Ethoxy-4-pyrazol-1-yl-phenylamine to 2 mM using the exact dialysate (the buffer recovered from outside the dialysis cassette). Add matching concentrations of DMSO (e.g., 2%) to both the syringe (ligand) and the cell (protein).

  • Self-Validating Step (Heat of Dilution): Titrate the 2 mM fragment into the cell containing only the dialysate buffer. Validation: This measures the background heat of dilution. If these peaks are large or erratic, the buffer matching failed, and the experiment must be aborted.

  • Titration Execution: Titrate the fragment into the protein using 19 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections.

  • Data Fitting: Subtract the heat of dilution from the main isotherm. Fit the integrated heats to a one-set-of-sites model to yield Kd​ , ΔH , and the stoichiometry ( N ). Calculate ΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

DecisionTree Start Fragment Hit (MW: 203.24) Thermo ITC Profile Start->Thermo Measure u0394G Enthalpy u0394H < 0 (H-Bonding) Thermo->Enthalpy Enthalpy Driven Entropy u0394S > 0 (Desolvation) Thermo->Entropy Entropy Driven Lead Prioritize for Lead Generation Enthalpy->Lead Opt Optimize Polar Contacts Entropy->Opt

Fig 2. Thermodynamic decision tree for fragment optimization.

Data Presentation & Expected Outputs

The table below summarizes the expected quantitative parameters and limits of detection when profiling 2-Ethoxy-4-pyrazol-1-yl-phenylamine across the three biophysical platforms.

TechniquePrimary OutputExpected Range for FragmentThroughputKey Limitation / Artifact Source
SPR Kd​ , kon​ , koff​ Kd​ : 50 µM – 2 mMHigh (384-well)Extreme sensitivity to DMSO bulk shifts.
NMR (STD) Epitope Map, Relative Kd​ Kd​ : 100 µM – 10 mMLow (Tubes)Requires high ligand solubility (>1 mM).
ITC ΔH , ΔS , Kd​ , N ΔH : -2 to -10 kcal/molVery LowHeat of dilution can mask weak binding.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820.[Link]

  • Petersen, R. J., & Wang, Y. (2026). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. Molecules, 31(6), 916.[Link]

  • Ferenczy, G. G., & Keserű, G. M. (2019). Thermodynamic profiling for fragment-based lead discovery and optimization. Expert Opinion on Drug Discovery, 15(1), 117-129.[Link]

Application

Application Notes and Protocols for Assessing the Antiproliferative Activity of Novel Compounds

Introduction: The Imperative of Antiproliferative Assessment in Drug Discovery The capacity of a cell to proliferate is a fundamental biological process. In the context of diseases such as cancer, uncontrolled cell proli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Antiproliferative Assessment in Drug Discovery

The capacity of a cell to proliferate is a fundamental biological process. In the context of diseases such as cancer, uncontrolled cell proliferation is a hallmark. Consequently, the discovery and development of novel therapeutic agents that can effectively inhibit this process are of paramount importance. Antiproliferative assays are the cornerstone of this endeavor, providing a quantitative measure of a compound's ability to impede cell growth. These assays are not merely procedural; they are a critical tool for elucidating mechanism of action, determining potency, and guiding the lead optimization process in drug discovery.

This guide provides a comprehensive overview of widely used protocols for assessing the antiproliferative activity of novel compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust and reproducible data.

Pillar I: Foundational Assays for Quantifying Cell Viability and Proliferation

A variety of assays have been developed to measure antiproliferative effects. These can be broadly categorized based on the cellular parameter they measure. This section will delve into the principles and protocols of the most common and trusted methods.

Metabolic Activity as an Indicator of Cell Viability: The Tetrazolium Salt and Resazurin Reduction Assays

A common and efficient way to infer cell number is by measuring the metabolic activity of a cell population. Viable, metabolically active cells possess reductase enzymes that can reduce substrates into a colored or fluorescent product. The intensity of the resulting signal is directly proportional to the number of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[1][2] The formazan crystals are then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[3]

Experimental Protocol: MTT Assay [1][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[4] It is advisable to avoid the perimeter wells to minimize the "edge effect".[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).[4] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3][4]

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7][8] The assay procedure involves adding a single reagent directly to the cells in culture.[9] This results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP and, therefore, the number of viable cells.[7]

Experimental Protocol: CellTiter-Glo® Assay [9][10][11]

  • Plate Preparation: Prepare an opaque-walled multiwell plate with cells in culture medium (e.g., 100 µL for a 96-well plate).[10] Include control wells with medium only for background luminescence measurement.[9]

  • Compound Treatment: Add the test compound to the experimental wells and incubate for the desired duration.

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Luminescence Measurement: Record the luminescence using a luminometer.[10]

Measuring Total Protein Content: The Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is directly proportional to the total protein mass, which is indicative of the cell number.[14] This assay is particularly useful for adherent cells as it does not require enzymatic detachment.[15]

Experimental Protocol: SRB Assay [12][15][16]

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Cell Fixation: After treatment, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10%) without removing the medium. Incubate at 4°C for 1 hour to fix the cells.[12]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.[12] Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely.[12]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12] Measure the absorbance at a wavelength between 510 nm and 570 nm.[12]

Pillar II: Direct Measurement of Cell Proliferation

While viability assays are excellent for assessing the overall health of a cell population, they do not directly measure cell division. For a more direct assessment of antiproliferative effects, assays that specifically quantify DNA synthesis or cell division are employed.

DNA Synthesis Incorporation Assays: BrdU and EdU

The Bromodeoxyuridine (BrdU) assay is based on the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[17][18] Incorporated BrdU is then detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells.[18]

Experimental Protocol: BrdU Assay (ELISA-based) [17][19]

  • Cell Seeding and Treatment: Plate and treat cells with the test compound as previously described.

  • BrdU Labeling: Add 10X BrdU solution to each well for a final 1X concentration.[19] Incubate for 1-24 hours at 37°C, depending on the cell division rate.[18]

  • Fixation and Denaturation: Remove the labeling medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate at room temperature for 30 minutes.[19]

  • Antibody Incubation: Remove the fixing solution and add 100 µL/well of 1X BrdU detection antibody solution. Incubate for 1 hour at room temperature.[19]

  • Secondary Antibody and Substrate Addition: Wash the plate three times. Add 100 µL/well of 1X HRP-conjugated secondary antibody solution and incubate for 30 minutes.[19] After another wash, add 100 µL of TMB substrate and incubate for 30 minutes.[19]

  • Stopping the Reaction and Measurement: Add 100 µL of STOP Solution and measure the absorbance.[19]

Dye Dilution Assays for Tracking Cell Division: CFSE

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently binds to intracellular proteins.[20] As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each cell division.[20] This allows for the tracking of cell proliferation over several generations using flow cytometry.[21]

Experimental Protocol: CFSE Assay [20][22][23]

  • Cell Staining: Resuspend cells in pre-warmed PBS containing the desired concentration of CFSE (typically 1-10 µM).[23] Incubate for 20 minutes at 37°C.[20]

  • Quenching and Washing: Add an equal volume of complete medium (containing FBS) to quench the unbound dye.[24] Incubate for 5 minutes. Centrifuge the cells and wash them twice with fresh medium.[24]

  • Cell Culture and Treatment: Resuspend the stained cells in complete medium and plate them for culture. Treat with the test compound as required.

  • Flow Cytometry Analysis: At the desired time points, harvest the cells and analyze them using a flow cytometer. The CFSE fluorescence is typically detected in the FL1 channel.[22]

Pillar III: Direct Cell Counting and Viability Assessment

Directly counting cells provides a straightforward measure of proliferation. The Trypan Blue exclusion assay is a classic method for distinguishing between viable and non-viable cells.

The Trypan Blue Exclusion Assay

This assay is based on the principle that live cells with intact cell membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take it up and appear blue.[25][26][27]

Experimental Protocol: Trypan Blue Exclusion Assay [25][27][28]

  • Cell Suspension Preparation: After compound treatment, harvest the cells (including any floating cells) and centrifuge to obtain a cell pellet. Resuspend the pellet in a known volume of PBS or serum-free medium.[25]

  • Staining: Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.[25] Incubate for 3-5 minutes at room temperature.[25]

  • Cell Counting: Load the mixture into a hemocytometer. Using a microscope, count the number of viable (clear) and non-viable (blue) cells in the designated squares of the hemocytometer.[25]

  • Calculation: Calculate the percentage of viable cells and the total number of viable cells per ml.[26]

Data Analysis and Interpretation: Determining the IC50 Value

A key parameter derived from antiproliferative assays is the half-maximal inhibitory concentration (IC50). This is the concentration of a compound that is required to inhibit a biological process (such as cell proliferation) by 50%.[29][30]

Calculation of IC50: [29][31]

  • Data Normalization: The raw data (e.g., absorbance, luminescence) is typically normalized to the untreated control (set as 100% viability).

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a non-linear regression model, such as a four-parameter logistic (sigmoidal) curve.[31]

  • IC50 Determination: The IC50 value is the concentration at which the curve passes through the 50% viability mark.

Visualization of Experimental Workflows

General Workflow for In Vitro Antiproliferative Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Cell Seeding in Microplate incubation_24h 24h Incubation (Attachment) cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_treatment Incubation (24-72h) add_compound->incubation_treatment add_reagent Add Assay Reagent (MTT, ATP, etc.) incubation_treatment->add_reagent incubation_assay Incubation (Assay Dependent) add_reagent->incubation_assay read_plate Measure Signal (Absorbance, Luminescence) incubation_assay->read_plate data_norm Data Normalization read_plate->data_norm dose_response Generate Dose-Response Curve data_norm->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc

Caption: A generalized workflow for assessing antiproliferative activity.

Mechanism of the MTT Assay

MTT_Mechanism cluster_cell Viable Cell mitochondria Mitochondria reductase NAD(P)H-dependent Oxidoreductases mitochondria->reductase Formazan Formazan (Purple, Insoluble) reductase->Formazan MTT MTT (Yellow, Soluble) MTT->reductase Reduction Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Solubilization DMSO Solubilizing Agent (e.g., DMSO) DMSO->Formazan

Sources

Method

"methods for determining the IC50 values of pyrazole inhibitors"

Application Note: Comprehensive Methodologies for Determining the IC50 Values of Pyrazole-Based Kinase Inhibitors Introduction & Mechanistic Context The pyrazole heterocyclic ring is a highly privileged scaffold in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Methodologies for Determining the IC50 Values of Pyrazole-Based Kinase Inhibitors

Introduction & Mechanistic Context

The pyrazole heterocyclic ring is a highly privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors[1]. FDA-approved drugs such as ruxolitinib (a JAK1/2 inhibitor) and crizotinib (an ALK/ROS1/MET inhibitor) utilize the pyrazole moiety to form critical hydrogen bonds with the highly conserved ATP-binding hinge region of target kinases[2][3].

Because these molecules typically act as ATP-competitive inhibitors, determining their half-maximal inhibitory concentration (IC50) requires highly controlled experimental conditions. The IC50 is not an absolute constant; it is dependent on the enzyme concentration, substrate concentration, and crucially, the ATP concentration used in the assay[4]. To accurately profile the structure-activity relationship (SAR) of novel pyrazole derivatives, a robust, self-validating testing cascade moving from cell-free biochemical assays to complex cell-based phenotypic assays is required[5].

Overarching Screening Workflow

Workflow Start Compound Library (Pyrazole Derivatives) Biochemical Biochemical Assay (TR-FRET / Kinase Activity) Start->Biochemical Primary Screening Cellular Cell-Based Assay (Viability / Target Phosphorylation) Biochemical->Cellular Target Validation Analysis Data Analysis (4-Parameter Logistic Fit) Cellular->Analysis Dose-Response Data Result IC50 Determination & Lead Selection Analysis->Result Efficacy Profiling

Caption: Sequential workflow for the IC50 determination of pyrazole inhibitors.

Biochemical IC50 Determination: TR-FRET Kinase Assay

Expertise & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput biochemical IC50 determination[6]. Pyrazole libraries often contain auto-fluorescent compounds that confound standard fluorescence assays. TR-FRET utilizes lanthanide fluorophores (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (milliseconds). By introducing a time delay before measurement, short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio[4][7]. Furthermore, setting the ATP concentration to its apparent Michaelis-Menten constant ( Km,app​ ) ensures the assay is sensitive to competitive pyrazole inhibitors while maintaining physiological relevance[4].

TRFRET Kinase Kinase + Substrate + ATP (Km,app) Reaction Phosphorylation Reaction (Room Temp, 60 min) Kinase->Reaction Inhibitor Pyrazole Inhibitor (Serial Dilution) Inhibitor->Reaction Competes with ATP Detection Add TR-FRET Reagents (Eu-Antibody + Tracer) Reaction->Detection Signal Measure FRET Signal (665nm / 615nm Ratio) Detection->Signal

Caption: TR-FRET assay principle for evaluating ATP-competitive pyrazole inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer supplemented with required cofactors (e.g., MgCl2​ , EGTA, DTT, and 0.01% Pluronic F-127 to prevent non-specific binding)[4][8].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must be strictly maintained at ≤1% to prevent kinase denaturation)[6].

  • Enzyme/Substrate Addition: Add the target kinase and biotinylated peptide substrate to the assay wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme[1].

  • Reaction Initiation: Add ATP at its pre-determined Km,app​ concentration to initiate the reaction[4]. Seal the plate and incubate for 60 minutes at room temperature[1].

  • Reaction Termination & Detection: Add the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and a Streptavidin-labeled acceptor fluorophore (e.g., APC or Alexa Fluor 647)[4].

  • Incubation & Reading: Incubate for 1 hour protected from light. Read the plate on a TR-FRET compatible microplate reader using a 340 nm excitation filter and dual emission filters at 615 nm (donor) and 665 nm (acceptor)[1][7].

Self-Validating System: Calculate the Z'-factor for every assay plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z'-factor >0.5 confirms assay robustness and validates the IC50 data[6].

Cell-Based IC50 Determination: Viability and Target Engagement

Expertise & Causality: A potent biochemical IC50 does not guarantee cellular efficacy. Pyrazole derivatives must cross the hydrophobic phospholipid bilayer and compete with intracellular ATP concentrations (typically 1-5 mM)[9]. Cell-based assays, such as the MTT assay, measure the phenotypic outcome (cell death or growth arrest) resulting from target inhibition, providing a holistic view of the compound's pharmacological profile[9][10].

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed target-dependent cancer cells (e.g., Ba/F3 cells expressing JAK2V617F for ruxolitinib evaluation, or H3122 cells expressing EML4-ALK for crizotinib evaluation) into 96-well plates at an optimized density[2][9]. Incubate overnight at 37°C, 5% CO2​ .

  • Drug Treatment: Treat cells with a serial dilution of the pyrazole inhibitor for 72 hours[9].

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals[9]. Incubate for 2-4 hours.

  • Solubilization & Measurement: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader[9].

Data Analysis & Interpretation

Calculate the percent inhibition relative to the vehicle control (0% inhibition) and the no-enzyme/dead-cell control (100% inhibition). Plot the percent inhibition against the log10​ of the pyrazole inhibitor concentration. Determine the IC50 using a 4-parameter logistic (4PL) non-linear regression model:

Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−Bottom​

The Hill slope provides insight into the stoichiometry of binding; a slope significantly deviating from 1.0 may indicate assay artifacts, aggregation, or allosteric interactions.

Quantitative Data Summary

The following table summarizes the benchmark IC50 values of established pyrazole-based inhibitors across different assay formats, illustrating the expected shift between biochemical and cell-based potencies due to cellular ATP competition and permeability factors.

InhibitorTarget KinaseBiochemical IC50Cell-Based IC50Cell Line / ModelReference
Ruxolitinib JAK13.3 nM~67 - 130 nMBa/F3 (JAK2V617F)[2][11]
Ruxolitinib JAK22.8 nM~67 - 130 nMBa/F3 (JAK2V617F)[2][11]
Ruxolitinib JAK3428 nMN/AN/A[2]
Crizotinib ALK200 pM~25 nMVarious ALK+ cell lines[3]
Crizotinib ALKN/A0.53 µMNCI-H929 (Multiple Myeloma)[12]

Note: The biochemical potency of crizotinib (200 pM) shifts significantly in cell-based assays (25 nM to 0.53 µM) highlighting the critical necessity of the dual-assay workflow[3][12].

References

  • "Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
  • "Ruxolitinib's Selectivity Profile: A Technical Guide to JAK1 vs JAK2 Inhibition", benchchem.com,
  • "Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib", nih.gov,
  • "ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC", nih.gov,
  • "Technical Support Center: Understanding and Troubleshooting Crizotinib Resistance in ALK-Rearranged Cancers", benchchem.com,
  • "Ficonalkib vs. Crizotinib: An In Vitro Efficacy Comparison for ALK-Positive Cancer Models", benchchem.com,
  • "IC 50 values of crizotinib in human MM cells, AML cells and PBMCs", researchg
  • "Competitive TR-FRET Binding Assays for PI3K Family Inhibitors", fishersci.com,
  • "Binding kinetics: high throughput assay for kinase inhibitors", bmglabtech.com,
  • "Application Notes and Protocols for High-Throughput Screening of Diphenyl-1H-pyrazole-4,5-diamine Deriv
  • "Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC", nih.gov,
  • "Optimization of a LanthaScreen Kinase assay for NTRK2 (TRKB)", thermofisher.com,

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 2-Ethoxy-4-pyrazol-1-yl-phenylamine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with 2-Ethoxy-4-pyrazol-1-yl-phenylamine (CAS: 1341982-06-6).

Mechanistically, this compound presents a significant solvation challenge in aqueous media. It features a highly hydrophobic core consisting of a pyrazole ring, a phenyl ring, and an ethoxy ether group, which collectively drive high lattice energy and poor water affinity[1]. Furthermore, while the primary aniline amine and the pyrazole nitrogen are weakly basic (estimated pKa ~4.6 and ~2.5, respectively), the molecule exists almost entirely in its un-ionized, neutral state at a physiological pH of 7.4. Without an electrical charge to facilitate ion-dipole interactions with water, the compound readily precipitates out of standard biological buffers[1].

The following diagnostic workflow and troubleshooting guides provide field-proven, self-validating strategies to overcome these physicochemical limitations across various experimental applications.

Diagnostic Workflow

SolubilityWorkflow Start Solubility Issue: 2-Ethoxy-4-pyrazol-1-yl-phenylamine App What is the Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochemical) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Synthesis Chemical Synthesis & Purification App->Synthesis DMSO Prepare DMSO Stock (e.g., 10-50 mM) InVitro->DMSO Salt Salt Formation (e.g., HCl salt, pH < 3) InVivo->Salt Formulation Use Cyclodextrins (e.g., 20% HP-β-CD) InVivo->Formulation Organic Use Polar Aprotic Solvents (DMF, DMSO, Acetone) Synthesis->Organic Workup Acid-Base Extraction (Exploit Aniline pKa ~4.6) Synthesis->Workup Dilution Dilute in Assay Buffer (Keep DMSO ≤ 0.1%) DMSO->Dilution

Diagnostic workflow for resolving solubility issues of 2-Ethoxy-4-pyrazol-1-yl-phenylamine.

Troubleshooting Guides (FAQs)

Q1: Why does 2-Ethoxy-4-pyrazol-1-yl-phenylamine precipitate immediately when added to my pH 7.4 assay buffer? A1: At pH 7.4, the weakly basic aniline and pyrazole nitrogens are un-ionized. The compound's high lipophilicity and strong intermolecular forces (π-π stacking between the aromatic rings) cause it to aggregate and crash out of solution[1]. To prevent this, you must either alter the solvent polarity (using co-solvents) or encapsulate the hydrophobic regions of the molecule.

Q2: How can I formulate this compound for in vitro cell culture assays without inducing solvent toxicity? A2: For in vitro assays, bypass the high aqueous lattice energy by first dissolving the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[2]. DMSO's high dielectric constant disrupts the intermolecular hydrogen bonding. Prepare a highly concentrated stock (e.g., 10–50 mM) so that when you dilute it into your culture media, the final DMSO concentration remains strictly ≤ 0.1% (v/v). Exceeding this limit can cause cellular toxicity and artifactual assay results.

Q3: What are the best strategies for preparing an aqueous formulation for in vivo animal dosing? A3: Direct injection of DMSO-heavy solutions is toxic and causes localized precipitation. Instead, utilize inclusion complexes with cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic phenyl and pyrazole rings, while its hydrophilic exterior ensures high aqueous solubility and biocompatibility[4]. Alternatively, for oral gavage, you can exploit the compound's basicity by lowering the vehicle pH below 3.0 (using HCl) to protonate the aniline group, forming a highly soluble anilinium salt[1].

Q4: How do I manage solubility bottlenecks during chemical synthesis and reaction workups? A4: Pyrazole derivatives generally exhibit excellent solubility in polar aprotic organic solvents like acetone, DMF, and dichloromethane (DCM)[2]. During aqueous workups, if you encounter emulsions or poor partitioning, employ an acid-base extraction strategy. By adjusting the aqueous layer to an acidic pH (e.g., 1 M HCl), the basic pyrazole derivative becomes protonated and water-soluble, allowing you to wash away non-basic organic impurities[1]. Subsequent basification (pH > 8) will neutralize the compound, driving it back into the organic extraction phase.

Quantitative Data: Solubility Strategies & Limits

ApplicationStrategy / VehicleMechanism of ActionMax Recommended Limit
In Vitro Assays DMSO Stock SolutionDisruption of crystal lattice via polar aprotic solvation.≤ 0.1% v/v DMSO in final cell culture media.
In Vivo Dosing 20% (w/v) HP-β-CD in SalineHydrophobic encapsulation of pyrazole/phenyl rings[4].~5–10 mg/mL of active compound (varies by equilibrium).
Oral Dosing Acidic Vehicle (pH < 3.0)Protonation of the aniline amine (pKa ~4.6) to form a salt[1].Dependent on gastric tolerability of the animal model.
Synthesis Workup Acid-Base ExtractionReversible ionization for phase partitioning.Soluble in 1 M HCl (aq); highly soluble in DCM (org)[2].

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Preparation of a 10 mM In Vitro Stock Solution

Objective: Create a stable, concentrated stock for biochemical or cell-based assays.

  • Weighing: Accurately weigh 2.03 mg of 2-Ethoxy-4-pyrazol-1-yl-phenylamine (MW: 203.24 g/mol ) into a sterile, light-blocking microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes to ensure complete disruption of the crystal lattice.

  • Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound is not fully dissolved. Self-Correction: If a pellet forms, measure the supernatant concentration via UV-Vis/HPLC to confirm the exact molarity before proceeding to assay dilution.

Protocol 2: Formulation with 20% HP-β-CD for In Vivo Dosing

Objective: Create a biocompatible, aqueous inclusion complex for injection.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile 0.9% NaCl (saline) to create a 20% w/v vehicle.

  • Complexation: Add 50 mg of the compound powder to 10 mL of the HP-β-CD vehicle (Target: 5 mg/mL).

  • Equilibration: Stir the suspension continuously using a magnetic stir bar at 37°C for 24 hours. Causality: Cyclodextrin inclusion is a thermodynamic equilibrium process that requires time and kinetic energy to fully encapsulate the hydrophobic rings.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any uncomplexed, undissolved compound.

  • Validation Step: The resulting filtrate must be optically clear. Perform Dynamic Light Scattering (DLS) to ensure the absence of large aggregates, and use HPLC to quantify the exact final dissolved concentration prior to animal administration.

Protocol 3: Acid-Base Extraction for Chemical Purification

Objective: Isolate the compound from non-basic synthetic impurities.

  • Initial Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 50 mL of 1 M HCl (aq). The basic compound (pKa ~4.6) will protonate and migrate into the upper aqueous layer[1].

  • Separation: Drain and discard the lower DCM layer (which now contains non-basic organic impurities).

  • Basification: Carefully add 1 M NaOH (aq) dropwise to the aqueous layer until the pH reaches > 8.0. The solution will turn cloudy as the compound neutralizes and precipitates.

  • Re-extraction: Add 50 mL of fresh DCM to extract the newly neutralized, purified compound.

  • Validation Step: Spot both the aqueous and organic layers on a TLC plate under 254 nm UV light during each phase separation. The UV-active pyrazole-aniline compound must strictly migrate between layers according to the pH adjustments, validating the success of the extraction.

Sources

Optimization

Technical Support Center: Troubleshooting Vilsmeier-Haack Synthesis of Pyrazoles

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently rely on the Vilsmeier-Haack (VH) reaction to regioselectively install formyl groups onto pyrazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently rely on the Vilsmeier-Haack (VH) reaction to regioselectively install formyl groups onto pyrazole scaffolds or to drive the cyclization of hydrazones into 4-formylpyrazoles. While the reaction is highly robust, the electrophilic nature of the chloroiminium intermediate and the harshness of the reagents (POCl₃/DMF) often lead to complex side reactions, product decomposition, and isolation failures if not strictly controlled.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common experimental failures, provide self-validating methodologies, and offer field-proven troubleshooting strategies to ensure high-yield, high-purity syntheses.

Mechanistic Pathway & Points of Failure

To troubleshoot effectively, one must understand where the reaction deviates from the intended pathway. The VH reaction relies on the in situ generation of a highly reactive chloroiminium ion (the Vilsmeier reagent). Failure to control the thermodynamics of this generation, or the subsequent hydrolysis step, is the primary cause of side product formation[1].

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR 0-5 °C Exothermic Int Iminium Intermediate VR->Int Electrophilic Attack Substrate Pyrazole or Hydrazone Substrate->Int Prod 4-Formylpyrazole Int->Prod Hydrolysis (H2O/Base)

Mechanistic pathway of Vilsmeier-Haack pyrazole formylation.

Quantitative Analysis of Common Side Reactions

When optimizing your synthesis, anticipate the following side reactions. The table below summarizes quantitative observations and the mechanistic causality behind off-target products.

Side Reaction / IssueSubstrate TypeCausality / MechanismPrevention / Resolution
Hydroxymethylation 5-ChloropyrazolesProlonged heating of DMF (>100°C) generates formaldehyde in situ, reacting with the pyrazole to form hydroxymethyl byproducts (e.g., ~6% yield)[2].Limit reaction time and avoid excessive temperatures unless strictly required for highly deactivated substrates[2].
Dehydrochlorination Chloroalkyl-substituted pyrazolesHarsh VH conditions promote the elimination of HCl from chloroalkyl groups, forming vinyl pyrazoles (~7% yield)[2].Use milder formylation conditions or protect sensitive alkyl halide moieties prior to the reaction[2].
Tarry Residue (Polymerization) Electron-rich pyrazolesExothermic runaway during POCl₃ addition or substrate addition causes decomposition of the chloroiminium ion[1].Maintain strict 0–5 °C temperature control during reagent preparation and initial substrate addition[1].
Complex Mixture Formation Hydrazones (Cyclization)Aqueous workup leads to various side reactions requiring tedious chromatographic purification[3].Utilize cyclohexane or non-polar organic solvents for isolation instead of direct aqueous precipitation[3].
Di-formylation Highly activated pyrazolesA large excess of the Vilsmeier reagent leads to formylation at secondary, less preferred positions (though C4 is strongly preferred)[4].Optimize the stoichiometry of the Vilsmeier reagent (typically 1.2 to 2.0 equivalents maximum)[4].

Troubleshooting FAQs

Q1: My reaction is yielding a dark, tarry residue instead of the formylated pyrazole. What went wrong? A: This is a classic symptom of thermal runaway. The reaction between POCl₃ and DMF is highly exothermic. If the temperature exceeds 10 °C during the preparation of the Vilsmeier reagent, the chloroiminium ion decomposes and polymerizes, leading to tarry residues[1]. Resolution: Use a robust ice-salt bath. Add POCl₃ dropwise at a rate that strictly maintains the internal temperature between 0–5 °C[5].

Q2: I see no conversion of my starting pyrazole on TLC. Is my reagent inactive? A: An inactive Vilsmeier reagent is the primary cause of reaction failure[5]. The chloroiminium salt is highly moisture-sensitive; even trace water in your DMF or atmospheric humidity will hydrolyze it back to DMF and phosphoric acid[1]. Self-Validation Check: Did the DMF/POCl₃ mixture turn pale yellow/orange? If it remained colorless or immediately turned black, the reagent failed. Ensure all glassware is flame-dried and use exclusively anhydrous DMF and fresh, high-purity POCl₃[1].

Q3: I am losing my product during the aqueous workup. How can I improve phase separation and isolation? A: Formylated pyrazoles often exhibit partial water solubility. Furthermore, the mixture of DMF, water, and organic extraction solvents (like DCM) frequently forms stubborn emulsions, making phase separation difficult[4]. Resolution: Saturate the aqueous layer with NaCl (brine). This decreases the polarity of the aqueous phase, driving the pyrazole into the organic layer and effectively breaking the emulsion[4].

Q4: When synthesizing 4-formylpyrazoles directly via the cyclization of hydrazones, I am getting a complex mixture of side products. How do I clean this up? A: The issue likely occurs during the quench. Research has shown that working up hydrazone-derived VH reactions through water leads to various side reactions that require tedious chromatographic purification[3]. Resolution: Avoid direct aqueous precipitation. Instead, isolate the product using cyclohexane, which bypasses these water-induced side reactions and yields a much cleaner crude product[3].

Self-Validating Experimental Protocols

To ensure reproducibility, follow these step-by-step methodologies. Each protocol contains built-in validation checkpoints so you can confirm success before proceeding to the next step.

Protocol A: Preparation of the Vilsmeier Reagent

Note: Conduct this entirely in a well-ventilated fume hood due to the highly corrosive nature of POCl₃[1].

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet[5].

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) (typically 3-5 equivalents relative to the substrate) to the flask.

  • Cooling: Submerge the flask in an ice bath and allow the internal temperature to stabilize at 0–5 °C[5].

  • Addition: Place POCl₃ (1.2 to 2.0 equivalents) in the dropping funnel. Add it dropwise over 30 minutes, ensuring the internal temperature never exceeds 10 °C[1].

  • Validation Checkpoint: Stir for an additional 30–60 minutes at 0–5 °C[5]. Validation: The solution should develop a pale yellow to orange tint, confirming the formation of the active chloroiminium ion.

Protocol B: Substrate Addition & Reaction
  • Preparation: Dissolve the pyrazole or hydrazone substrate (1.0 equivalent) in a minimal volume of anhydrous DMF or DCM[1].

  • Addition: Add the substrate solution dropwise to the active Vilsmeier reagent, strictly maintaining the temperature at 0–5 °C[5].

  • Heating: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature. If the substrate is deactivated (e.g., 5-chloropyrazoles), heat the mixture to 70–80 °C (or up to 120 °C for highly recalcitrant substrates, monitoring for hydroxymethylation side reactions)[2][5].

  • Validation Checkpoint (Mini-Workup): Do not spot the raw reaction mixture directly onto a TLC plate; the iminium intermediate will streak at the baseline. Validation: Extract a 50 µL aliquot, quench it in 1 mL of saturated NaHCO₃, extract with 1 mL ethyl acetate, and spot the organic layer on TLC to accurately gauge starting material consumption[1].

Protocol C: Quenching and Workup
  • Cooling: Cool the completed reaction mixture to room temperature, then place it in an ice bath.

  • Quenching: Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice and water[1].

  • Hydrolysis/Neutralization: The solution will be highly acidic. Slowly add a saturated sodium bicarbonate (NaHCO₃) solution or cold NaOH until the pH reaches 7–8[5]. Validation: The pH must be neutral/slightly basic to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: Saturate the aqueous phase with brine[4]. Extract 3 times with DCM or Ethyl Acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under vacuum.

Troubleshooting Decision Workflow

Use the following decision tree to quickly diagnose and resolve low yields or reaction failures on the bench.

Troubleshooting Issue Issue: Low Yield / Tarry Residue CheckVR Check Vilsmeier Reagent Issue->CheckVR IsActive Is Reagent Active? (Color/TLC) CheckVR->IsActive PrepFresh Prepare Fresh at 0-5 °C Anhydrous Conditions IsActive->PrepFresh No CheckTemp Check Reaction Temp IsActive->CheckTemp Yes IsHot Temp > 80 °C? CheckTemp->IsHot LowerTemp Reduce Temp to Prevent Decomposition IsHot->LowerTemp Yes CheckWorkup Check Workup IsHot->CheckWorkup No

Troubleshooting workflow for resolving low yields and side reactions.

References

  • 4 - BenchChem 2.1 - BenchChem 3.3 - Journal of Chemical Research (ResearchGate)

  • 5 - BenchChem 5.2 - Arkivoc

Sources

Troubleshooting

"addressing off-target effects of pyrazole kinase inhibitors"

Welcome to the Technical Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target effects associated w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinase Inhibitor Development . As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve off-target effects associated with pyrazole-based kinase inhibitors.

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, widely utilized as an adenine mimetic to target the ATP-binding pocket of protein kinases[1]. However, because the ATP-binding hinge region is highly conserved across the human kinome, pyrazole derivatives frequently exhibit cross-reactivity, leading to unintended off-target toxicity[1].

Below, you will find a comprehensive framework combining quantitative data analysis, diagnostic workflows, structural troubleshooting FAQs, and self-validating experimental protocols.

Quantitative Assessment of Off-Target Liabilities

Before troubleshooting, it is critical to quantify the selectivity window of your lead compounds. A common pitfall in drug development is relying solely on biochemical IC50​ values without contextualizing them against cellular target engagement and off-target kinome profiling.

Table 1: Representative Selectivity Profiling of Pyrazole Derivatives

Compound IDPrimary Target IC50​ (nM)Key Off-Target (e.g., Aurora A) IC50​ Cellular Engagement (NanoBRET EC50​ )Phenotypic Result (Cell Viability GI50​ )
PYZ-001 2.5 nM15 nM35 nM40 nM (High Toxicity)
PYZ-002 12.0 nM>10,000 nM>5,000 nM>10,000 nM (Poor Permeability)
PYZ-003 8.5 nM4,500 nM45 nM60 nM (Optimal Window)

Data Interpretation: PYZ-001 shows potent biochemical activity but poor selectivity, leading to off-target driven toxicity. PYZ-002 is highly selective biochemically but fails to engage the target in living cells. PYZ-003 represents an optimized profile.

Diagnostic Workflows & Mechanisms

To systematically de-risk a pyrazole inhibitor, your experimental pipeline must move from cell-free biochemical assays to live-cell engagement, culminating in rigorous genetic validation.

G A 1. Biochemical Kinome Screen B 2. Thermodynamic Validation (ITC) A->B C 3. Live-Cell Target Engagement (NanoBRET) B->C D 4. Genetic Validation (CRISPR Knockout) C->D

Fig 1: Self-validating diagnostic workflow for de-risking kinase inhibitor off-target liabilities.

When an inhibitor binds to an off-target kinase, it can cause unexpected phenotypic changes. Mathematical modeling and experimental data demonstrate that targeted therapies can induce off-target effects simply through "retroactivity"—where enzyme sequestration in a signaling cascade propagates a signal upstream without explicit feedback loops, inadvertently activating parallel pathways[2].

Pathway I Pyrazole Inhibitor K1 Primary Target (e.g., CDK16) I->K1 High Affinity Binding K2 Off-Target Kinase (e.g., Aurora A) I->K2 Hinge Cross-reactivity E1 Therapeutic Efficacy K1->E1 E2 Retroactive Pathway Activation / Toxicity K2->E2

Fig 2: Mechanism of pyrazole cross-reactivity and retroactivity in signaling cascades.

Troubleshooting & FAQ Guide

Q1: My pyrazole inhibitor shows a 5 nM IC50​ in biochemical assays but requires >5 μM to inhibit cell proliferation. What causes this disconnect? A: This is a classic hallmark of intracellular ATP competition. Biochemical assays are often run at ATP concentrations near the Km​ of the kinase (typically 10-100 μM). However, intracellular ATP concentrations are in the millimolar range (1-5 mM). Because pyrazoles are typically Type I, ATP-competitive inhibitors, the high intracellular ATP outcompetes your drug. Solution: You must utilize a live-cell target engagement assay, such as NanoBRET, which measures binding in the presence of physiological ATP levels[3]. If cellular engagement is still poor, investigate cell permeability and efflux pump (e.g., P-glycoprotein) susceptibility.

Q2: My compound kills cancer cells effectively, but CRISPR-Cas9 knockout of my primary target does not affect the drug's cytotoxicity. What is happening? A: Your compound is acting via off-target toxicity. Recent CRISPR-based target deconvolution studies have revealed that many clinical-stage cancer drugs kill cells through off-target mechanisms rather than their presumed primary targets[4]. If the cells still die when the primary target is genetically deleted, the phenotypic effect is driven by a secondary kinase (e.g., Aurora kinases, which are frequent off-targets for the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold)[5]. Solution: Run a broad kinome screen (e.g., KINOMEscan) to identify the true cytotoxic target.

Q3: How can I chemically optimize the 3-aminopyrazole scaffold to improve selectivity without losing target affinity? A: The NH−C−N−NH pattern of the 3-aminopyrazole moiety is an excellent adenine mimetic that forms critical hydrogen bonds with the kinase hinge region[5]. To improve selectivity, you must exploit non-conserved regions of the ATP pocket. Solution:

  • Target the DFG-out conformation: Design Type II inhibitors by extending functional groups past the gatekeeper residue into the allosteric hydrophobic pocket, which is less conserved than the hinge region.

  • N1 Substitution: Modifying the N1 position of the pyrazole ring with bulky or specific stereochemical groups can force clashes with the hinge region of off-target kinases while maintaining fit in the primary target.

Q4: Can off-target kinase binding ever be beneficial? A: Yes, in specific contexts known as "polypharmacology." For example, PARP inhibitors (like rucaparib and niraparib) have been shown to possess potent off-target kinase inhibitory effects (e.g., against CDK16 and DYRK1A) at clinically relevant concentrations[6]. Understanding these off-targets can help predict synergistic effects in combination therapies or explain specific clinical side-effect profiles[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Here are the standardized methodologies for diagnosing off-target effects.

Protocol A: Live-Cell Target Engagement via NanoBRET

This protocol verifies that your pyrazole inhibitor physically binds the target kinase inside a living cell, overcoming the limitations of cell-free assays[3][6].

Step 1: Cell Transfection (Control & Target)

  • Plate HEK293T cells in a 96-well plate at 2×104 cells/well.

  • Transfect cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase.

  • Self-Validation Step: Transfect a separate well with a NanoLuc-fused off-target kinase (e.g., Aurora A) to serve as a selectivity control.

Step 2: Tracer & Inhibitor Incubation

  • After 24 hours, add the cell-permeable fluorescent NanoBRET tracer (a known broad-spectrum kinase binder) at its pre-determined Kd​ concentration.

  • Add your pyrazole inhibitor in a 10-point dose-response curve (e.g., 10 μM down to 0.5 nM).

  • Incubate for 2 hours at 37°C to allow equilibration with intracellular ATP.

Step 3: BRET Measurement & Analysis

  • Add NanoBRET substrate (furimazine).

  • Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates your inhibitor successfully displaced the tracer. Calculate the cellular EC50​ .

Protocol B: Phenotypic Validation via CRISPR-Cas9

This protocol confirms whether your drug's efficacy is genuinely driven by the primary target or by off-target toxicity[4].

Step 1: Target Knockout

  • Generate a stable cell line with a CRISPR-Cas9 mediated knockout (KO) of your primary target kinase.

  • Verify knockout via Western blot.

Step 2: Viability Assay (Wild-Type vs. KO)

  • Plate both Wild-Type (WT) and KO cells in 384-well plates.

  • Treat both lines with your pyrazole inhibitor for 72 hours.

  • Measure cell viability using CellTiter-Glo (ATP luminescence).

Step 3: Data Interpretation (The Self-Validating Logic)

  • Scenario A (On-Target): WT cells die, but KO cells are completely resistant to the drug. (Mechanism validated).

  • Scenario B (Off-Target Toxicity): Both WT and KO cells die at the same IC50​ . (The drug is killing cells via an off-target mechanism)[4].

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

  • Potent and Selective Aurora Inhibitors Identified by the Expansion of a Novel Scaffold for Protein Kinase Inhibition - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - NIH / PubMed Central. Available at:[Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - Science Translational Medicine (via Semantic Scholar). Available at:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at:[Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment - The Institute of Cancer Research (ICR). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyrazole Purification by Column Chromatography

Welcome to the Technical Support Center. Purifying pyrazoles via column chromatography is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying pyrazoles via column chromatography is notoriously difficult. Unlike standard small molecules, pyrazoles are polar, basic, and capable of complex hydrogen-bonding networks. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we will dissect the chemical causality behind your purification failures and provide self-validating, field-proven protocols to ensure high-recovery, high-purity isolations.

Mechanistic Insights: Why Do Pyrazoles Defy Standard Chromatography?

To troubleshoot effectively, you must understand the two fundamental chemical properties that cause pyrazoles to behave erratically on a column:

  • Dynamic Tautomerism: In solution, 3(5)-substituted pyrazoles exist in a rapid, dynamic tautomeric equilibrium. This continuous proton exchange between the two adjacent nitrogen atoms means the molecule is constantly shifting its dipole moment and hydrogen-bonding face. On a chromatographic timescale, this leads to signal coalescence, severe peak broadening, and phantom "split peaks"[1].

  • Acid-Base Interactions with the Stationary Phase: Standard normal-phase silica gel contains free, non-hydrogen-bonded silanols. These isolated silanols are highly acidic. The basic nitrogen of the pyrazole heterocycle interacts strongly with these acidic sites, leading to irreversible retention, severe peak tailing (streaking), and ultimately, poor mass recovery[2][3].

Troubleshooting Guide & FAQs

Q1: My pyrazole streaks continuously across the entire column, and my final mass recovery is less than 40%. How do I prevent this? Diagnosis: Your compound is acting as a base and permanently binding to the highly acidic free silanols on the silica gel[2]. Solution: You must chemically deactivate the stationary phase. Introduce a basic modifier, such as 1–5% Triethylamine (TEA) or methanolic ammonia, into your mobile phase. The TEA acts as a sacrificial base, saturating and shielding the acidic silanols so your pyrazole can partition normally without irreversible binding[4][5].

Q2: I am observing broad bands that look like a mixture of two compounds, but my LC-MS and NMR suggest it is a single mass. What is happening? Diagnosis: This is a classic manifestation of pyrazole tautomerism. The equilibrium between the 1H and 2H tautomers occurs at a rate that interferes with the partitioning kinetics of the column, causing the peak to smear or split[1]. Solution: Alter the interaction kinetics. Switch from normal-phase silica to a reverse-phase (C18) system. The hydrophobic interactions in reverse-phase chromatography are less sensitive to the hydrogen-bonding state of the tautomers, resulting in sharper peaks. Alternatively, use a mixed-mode stationary phase[3].

Q3: My crude pyrazole mixture is highly polar and immediately crashes out (precipitates) at the top of the column when I try to load it with my non-polar starting eluent. What is the best loading strategy? Diagnosis: Poor solubility in the initial mobile phase (e.g., Hexanes or DCM) causes the sample to precipitate, leading to uneven loading, band broadening, and poor resolution. Solution: Utilize the Dry Loading technique. By pre-adsorbing the crude mixture onto a small amount of silica gel, you bypass the solubility issue entirely and ensure a perfectly flat, concentrated loading band[5][6].

Diagnostic and Resolution Workflows

G Start Crude Pyrazole Mixture TLC TLC on Standard Silica Start->TLC Issue1 Severe Streaking / Low Recovery (Acidic Silanol Interaction) TLC->Issue1 Issue2 Peak Broadening / Splitting (Tautomeric Equilibrium) TLC->Issue2 Issue3 Sample Crashes on Column (Poor Loading Solubility) TLC->Issue3 Sol1 Add 1-5% TEA to Eluent (Deactivate Acidic Silanols) Issue1->Sol1 Neutralize Sol2 Switch to Reverse Phase (C18) or Mixed-Mode Column Issue2->Sol2 Change Kinetics Sol3 Dry Loading on Silica/Celite Issue3->Sol3 Bypass Solubility Success High Purity Pyrazole Fraction Sol1->Success Sol2->Success Sol3->Success

Figure 1: Mechanistic troubleshooting workflow for pyrazole purification issues.

Self-Validating Experimental Protocols

Protocol A: Silica Gel Deactivation and TEA-Modified Chromatography

Purpose: To prevent streaking and improve recovery of basic pyrazoles by neutralizing acidic silanols[5].

  • Eluent Preparation: Prepare your optimized mobile phase (e.g., 50:50 Hexane:EtOAc) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Deactivation: Slurry-pack the silica gel using the TEA-modified eluent. Flush the packed column with at least 2 to 3 column volumes (CV) of the modified eluent.

    • Self-Validation Step: Collect a few drops of the flow-through and spot it on pH paper. It must test basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing.

  • Loading: Load your sample carefully. If the sample is poorly soluble, proceed to Protocol B.

  • Elution & Analysis: Elute the column using positive pressure.

    • Self-Validation Step: When analyzing fractions via TLC, you must pre-treat your TLC plates by running them in 5% TEA/Hexane and drying them before spotting. This ensures the TLC environment perfectly mimics your deactivated column.

Protocol B: Dry Loading Technique for Polar Heterocycles

Purpose: To achieve a narrow loading band for poorly soluble pyrazoles[6].

  • Dissolution: Dissolve the crude pyrazole mixture in a strong, volatile solvent in which it is completely soluble (e.g., Dichloromethane, Methanol, or Acetone) in a round-bottom flask.

  • Adsorbent Addition: Add dry silica gel to the flask. The mass of the silica should be 2 to 3 times the mass of your crude mixture.

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure.

    • Self-Validation Step: Inspect the residue. It must be a perfectly dry, free-flowing powder. If it clumps or sticks to the glass, there is residual solvent or oil. Add 1 more equivalent of silica, add a small amount of solvent to homogenize, and re-evaporate until free-flowing.

  • Application: Pour the dry powder evenly onto the top of the pre-packed column bed. Top with a 1 cm protective layer of clean sand to prevent disturbing the band during solvent addition.

G Step1 Dissolve Crude in Strong Solvent Step2 Add Silica Gel (1:3 mass ratio) Step1->Step2 Step3 Rotovap to Free-Flowing Powder Step2->Step3 Step4 Load Powder onto Pre-packed Column Step3->Step4 Step5 Elute with Optimized Gradient Step4->Step5

Figure 2: Step-by-step dry loading workflow to bypass solubility constraints.

Quantitative Data: Impact of Chromatographic Optimization

The following table summarizes the expected quantitative improvements when applying the troubleshooting methodologies described above to a standard 3,5-disubstituted pyrazole.

Chromatographic MethodAdditive UsedRetention Factor ( )Tailing Factor ( )*Average Mass RecoveryPrimary Limitation
Standard Normal Phase (Silica) None0.15 - 0.40 (Broad)> 2.5 (Severe)35% - 50%Irreversible silanol binding
Deactivated Normal Phase 1% TEA0.35 (Sharp)1.1 - 1.3 (Good)85% - 95%Requires post-column TEA removal
Reverse Phase (C18) 0.1% Formic AcidN/A (Gradient dependent)1.0 (Excellent)> 95%Lower loading capacity

*Tailing Factor ( ) of 1.0 represents a perfectly symmetrical peak. Values > 2.0 indicate severe streaking/tailing.

References

  • HELIX Chromatography. "Applications: Fast HPLC Analysis of Three Drugs on Coresep SB Column." HELIX Chromatography. Available at: [Link]

  • Journal of Chromatographic Science. "Stationary Phases for Thin-Layer Chromatography." Oxford Academic. Available at:[Link]

  • KTU ePubl. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. Available at: [Link]

  • ResearchGate. "Pyrazole[3,4-e][1,4]thiazepin-7-one derivatives as a novel class of..." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Scaling Up Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyrazole synthesis from the laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Pyrazoles are a cornerstone of modern medicinal chemistry, but their synthesis at scale presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities successfully.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the scale-up of pyrazole synthesis.

Q1: My pyrazole synthesis yield dropped significantly when I moved from a 1g to a 100g scale. What are the most likely causes?

A significant drop in yield upon scale-up is a common problem and often points to issues with heat and mass transfer.[1] In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] This can lead to localized "hot spots," promoting side reactions and decomposition of starting materials or products.[1][2] Inadequate mixing can also result in incomplete reactions.[1]

Q2: I'm observing the formation of an unexpected regioisomer at a larger scale. How can I improve regioselectivity?

Controlling regioselectivity is a critical challenge, especially with unsymmetrical 1,3-dicarbonyl compounds.[3] The regiochemical outcome is a delicate balance of steric and electronic factors, which can be influenced by reaction conditions.[3] Solvent choice is crucial; for instance, aprotic dipolar solvents can yield better results than polar protic solvents like ethanol.[4] Additionally, pH control is vital, as acidic or basic conditions can favor the formation of different isomers.[2]

Q3: The reaction exotherm is becoming difficult to control at a larger scale. What are the best strategies to manage it?

The condensation reaction with hydrazine derivatives can be highly exothermic, posing a significant risk of thermal runaway if not properly managed.[5] Key strategies for managing the exotherm include:

  • Slow, controlled addition of the hydrazine reagent.[5]

  • Ensuring the reactor has adequate cooling capacity .[5]

  • Using a sufficient amount of an appropriate solvent to act as a heat sink .[5]

Q4: My final pyrazole product is an oil and is difficult to purify at scale. What are my options?

Oily products can be challenging to handle and purify. If residual solvent is not the issue, consider converting the pyrazole into a crystalline salt by treating it with an acid like HCl or H₂SO₄.[6] This salt can often be purified by recrystallization and then neutralized to recover the pure pyrazole base.[6] For non-ionizable pyrazoles, column chromatography is an option, though less ideal for very large scales.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during the scale-up of pyrazole synthesis.

Issue 1: Low or Inconsistent Yields
Symptom Potential Causes Diagnostic Steps Solutions & Protocols
Consistently low yield compared to bench scale. 1. Inefficient heat transfer leading to side reactions.[1]2. Poor mixing and incomplete reaction.[1]3. Degradation of sensitive reagents (e.g., hydrazine) at scale.[2][7]- Monitor internal reaction temperature at multiple points if possible.- Take in-process controls (IPCs) via TLC or HPLC to check for reaction completion and side product formation.[1]- Test the purity of starting materials before use.[2]- Improve Heat Transfer: Use a jacketed reactor with a temperature control unit. Consider a more dilute reaction mixture.[1][5]- Enhance Mixing: Ensure the agitator is appropriately sized and shaped for the reactor and viscosity.[1]- Reagent Stability: Use high-purity, fresh hydrazine or its more stable salt form.[7] Consider handling under an inert atmosphere (N₂ or Ar).[1]
Batch-to-batch inconsistency in yield. 1. Variations in raw material quality.[1]2. Inconsistent rate of reagent addition.[1]3. Fluctuations in heating/cooling profiles.- Qualify new batches of starting materials before use.- Use a programmable addition pump for consistent reagent delivery.- Log temperature profiles for each batch to identify deviations.- Standardize Raw Materials: Establish clear specifications for all starting materials.- Automate Addition: Utilize automated systems for reagent addition to ensure reproducibility.- Process Control: Implement strict process controls for heating, cooling, and stirring rates.
Issue 2: Poor Regioselectivity
Symptom Potential Causes Diagnostic Steps Solutions & Protocols
Increased formation of undesired regioisomer at scale. 1. Temperature gradients favoring an alternative reaction pathway.[1]2. Change in effective pH or solvent polarity.[2][8]3. Steric and electronic effects becoming more pronounced under scale-up conditions.[3]- Analyze crude product ratios by ¹H NMR or HPLC.- Conduct small-scale experiments screening different solvents and temperatures.[5]- Evaluate the effect of adding a catalytic amount of acid or base.[9]- Solvent Screening: Aprotic dipolar solvents (e.g., DMF, DMAc) may offer better regiocontrol than alcohols.[4]- Temperature Control: Maintain a consistent and uniform temperature throughout the reaction vessel.[1]- pH Adjustment: The reaction can be pH-sensitive.[9] Small amounts of a weak acid (e.g., acetic acid) are often optimal.[9]
Difficulty separating regioisomers. 1. Similar physical properties (polarity, solubility, boiling point).[5][6]- Use TLC with various solvent systems to assess separability.- Attempt fractional crystallization from different solvents.- Consider derivatization to alter physical properties for easier separation.- Chromatography: If feasible, flash column chromatography can be effective.[3]- Fractional Distillation: For volatile pyrazoles with different boiling points.[6]- Crystallization via Salt Formation: Exploit differences in the pKa of the isomers to selectively crystallize one as a salt.[6]
Issue 3: Product Isolation and Purification Challenges
Symptom Potential Causes Diagnostic Steps Solutions & Protocols
Product precipitates prematurely or becomes an intractable solid. 1. Poor solubility of the product in the reaction solvent at the given concentration.[10]2. "Oiling out" followed by solidification.- Check the solubility of the final product in the reaction solvent at different temperatures.[10]- Perform small-scale tests with co-solvents.[10]- Modify Solvent System: Use a co-solvent to increase the solvating power of the reaction medium.[10]- Temperature Adjustment: Increasing the reaction temperature can improve solubility, but must be balanced against the risk of side reactions.[10]- Reverse Addition: Add the reaction mixture to the anti-solvent during workup, rather than the other way around.
Product remains as an oil after workup. 1. Presence of residual solvents or impurities lowering the melting point.2. The product is intrinsically a low-melting solid or an oil at room temperature.- Dry the product under high vacuum to remove volatile impurities.- Analyze a small sample by ¹H NMR to check for solvent residue.- Thorough Drying: Use a rotary evaporator followed by a high-vacuum pump.- Purification: Use column chromatography to remove impurities.- Salt Formation: Convert the oily base into a crystalline salt for easier handling and purification.
Discoloration of the final product. 1. Oxidation of the pyrazole or amine substituents.[1]2. Thermal decomposition.[1]3. Side reactions involving hydrazine.[1]- Conduct the reaction and workup under an inert atmosphere and observe for color changes.- Use HPLC to identify and quantify colored impurities.- Inert Atmosphere: Perform the reaction and workup under nitrogen or argon to prevent air oxidation.[1]- Temperature Control: Avoid excessive heating during the reaction and purification steps.[1]- High-Purity Reagents: Use purified reagents to minimize colored impurities from starting materials.[1]

Key Experimental Protocols

Protocol 1: Scalable Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of a substituted pyrazole. Optimization for specific substrates is recommended.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted Hydrazine (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the 1,3-dicarbonyl compound and ethanol.

  • Reagent Addition: Begin stirring and add the substituted hydrazine dropwise over a period of 1-2 hours, maintaining the internal temperature below 30 °C.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction: Slowly heat the mixture to reflux (e.g., ~78 °C for ethanol) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[7]

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add water to precipitate the crude product. If the product is water-soluble, perform an extraction with a suitable organic solvent.

  • Purification: Collect the solid by filtration and wash with cold water.[7] Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole.[1]

Visualization of Key Workflows
Troubleshooting Workflow for Low Yield

G start Low Yield at Scale check_purity Check Reagent Purity start->check_purity check_temp Analyze Thermal Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing repurify Repurify Starting Materials check_purity->repurify Impurities found? inert_atm Use Inert Atmosphere check_purity->inert_atm Degradation suspected? improve_cooling Improve Cooling/Slower Addition check_temp->improve_cooling Exotherm/Hot spots? optimize_stirrer Optimize Stirrer Design/Speed check_mixing->optimize_stirrer Incomplete reaction? success Yield Improved repurify->success inert_atm->success improve_cooling->success optimize_stirrer->success

Caption: A decision tree for troubleshooting low yields in scale-up synthesis.

Knorr Pyrazole Synthesis Mechanism

Knorr cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Dehydration & Aromatization dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine, -H₂O hydrazine Hydrazine hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone_ref->cyclized_intermediate Intramolecular Attack pyrazole Pyrazole Product cyclized_intermediate_ref->pyrazole -H₂O

Caption: Key mechanistic steps of the Knorr pyrazole synthesis.[11]

Safety Considerations for Scale-Up

Hydrazine and its derivatives are toxic, flammable, and potentially explosive. [12][13] When scaling up reactions involving these reagents, a thorough safety assessment is mandatory.

Hazard Risk at Scale Mitigation Strategies
Toxicity Increased potential for operator exposure during charging, sampling, and workup.[14]- Handle in a well-ventilated area, preferably in a closed system.[15]- Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[12][15]- Consider using less hazardous aqueous solutions of hydrazine where possible.[13][14]
Exothermicity / Thermal Runaway The decreased surface-area-to-volume ratio in large reactors hinders heat dissipation, increasing the risk of a runaway reaction.[1][5]- Perform calorimetric studies (e.g., DSC/TGA) to understand the thermal profile of the reaction.[1]- Ensure slow, controlled addition of reagents with efficient cooling.[5]- Develop a quench protocol in case of a thermal runaway.
Flammability & Explosion Hydrazine vapors have a wide flammability range (4.7-100% in air) and can be ignited by static discharge.[13][16]- Ground and bond all equipment to prevent static electricity buildup.[15]- Operate under an inert nitrogen atmosphere.[15]- Avoid contact with incompatible materials, such as oxidizing agents and certain metal oxides, which can cause catalytic decomposition.[13][16]

Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough hazard analysis before beginning any scale-up experiment. [12]

References

  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles.
  • University of Notre Dame. Hydrazine - Risk Management and Safety.
  • BenchChem. (2025). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS.
  • Arxada. Performance Chemicals Hydrazine.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • ResearchGate. Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity.
  • BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • DTIC. Safety and Handling of Hydrazine.
  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.

Sources

Optimization

Technical Support Center: Mitigating Toxicity of Novel Pyrazole Derivatives in Cell Culture

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for mitigating unexpe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for mitigating unexpected cytotoxicity observed when working with novel pyrazole derivatives in cell culture. Our goal is to help you distinguish between compound-specific toxicity and experimental artifacts, enabling you to obtain reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides a framework for diagnosing the source of cytotoxicity.

Q1: I've just tested my novel pyrazole derivative and observed massive cell death. What is the first thing I should check?

A1: Before investigating complex biological mechanisms, always start by verifying the fundamentals of your compound and experimental setup. High initial toxicity is often traced back to issues with compound solubility and stability.

  • Compound Precipitation: Visually inspect the culture wells under a microscope after adding your compound. Look for any signs of precipitation or crystals. Poor solubility can lead to inaccurate concentrations and cause physical stress or damage to the cells.[1]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line. A standard recommendation is to keep the final DMSO concentration below 0.5%, but this should be empirically determined with a solvent-only control.[2]

  • Compound Stability: Confirm the stability of your pyrazole derivative under your experimental conditions. Some compounds can degrade in aqueous media over 24-72 hours, leading to byproducts that may be more toxic than the parent molecule. Consider performing a stability check using HPLC.[1][3]

Q2: What are the most common mechanisms of cytotoxicity for pyrazole derivatives?

A2: While mechanisms can be highly specific to the derivative's structure, a recurring theme in the literature is the induction of apoptosis (programmed cell death) through two primary interconnected pathways.[4][5][6][7]

  • Generation of Reactive Oxygen Species (ROS): Many pyrazole compounds have been shown to increase intracellular ROS levels.[8][9][10] This oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway.[11][12]

  • Activation of Caspases: The increase in ROS often leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[13][14] Specifically, the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3 and -7) is a hallmark of pyrazole-induced apoptosis.[9][15]

Q3: My compound is soluble and stable, and my controls are clean. How do I confirm if ROS or caspases are involved?

A3: The next logical step is to perform mechanistic assays to pinpoint the cell death pathway.

  • To measure ROS: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). A significant increase in fluorescence in compound-treated cells compared to controls indicates ROS production.[10][16]

  • To measure caspase activation: Use a luminogenic or fluorogenic assay that detects the activity of specific caspases, such as a Caspase-Glo® 3/7 assay. A sharp increase in signal points to apoptosis.[13][17]

  • To confirm apoptosis: Use an Annexin V/Propidium Iodide (PI) staining assay and analyze via flow cytometry or fluorescence microscopy. Early apoptotic cells will be Annexin V positive and PI negative.[9][18]

Part 2: Troubleshooting & Mitigation Workflows

If you have confirmed that the toxicity is a genuine biological effect of your compound, you can employ strategies to mitigate it. This is particularly useful if you want to study other biological effects of the compound at concentrations that would otherwise be cytotoxic.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and addressing cytotoxicity.

G start High Cytotoxicity Observed check_compound Step 1: Verify Compound & Solvent Integrity start->check_compound compound_ok Issue Found? (Precipitation, Solvent Toxicity) check_compound->compound_ok fix_compound Action: Re-dissolve, Adjust Solvent %, Check Stability compound_ok->fix_compound  Yes check_mechanism Step 2: Investigate Mechanism of Death compound_ok->check_mechanism  No fix_compound->start Re-test mechanism_known Pathway Identified? (ROS, Caspase Activation) check_mechanism->mechanism_known run_assays Action: Run ROS, Caspase, & Annexin V/PI Assays mechanism_known->run_assays  No mitigate Step 3: Implement Mitigation Strategy mechanism_known->mitigate  Yes run_assays->check_mechanism Analyze Data ros_path Action: Co-treat with Antioxidant (e.g., NAC) mitigate->ros_path  If ROS-mediated caspase_path Action: Co-treat with Pan-Caspase Inhibitor mitigate->caspase_path  If Caspase-mediated end_point Re-evaluate Cell Viability ros_path->end_point caspase_path->end_point

Caption: A systematic workflow for troubleshooting pyrazole-induced cytotoxicity.

Key Cytotoxicity Pathways & Intervention Points

Understanding the underlying mechanism is key to selecting the correct mitigation strategy. The diagram below illustrates the most common pathway for pyrazole-induced toxicity and where inhibitors can intervene.

G pyrazole Novel Pyrazole Derivative ros Increased Intracellular Reactive Oxygen Species (ROS) pyrazole->ros mito Mitochondrial Stress (Intrinsic Pathway) ros->mito cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 (Executioner) Activation cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis nac N-Acetylcysteine (NAC) nac->ros pancasp Pan-Caspase Inhibitor (e.g., Z-VAD-FMK, Q-VD-OPh) pancasp->cas37

Caption: Common pathway of pyrazole-induced apoptosis and points of intervention.

Part 3: Detailed Mitigation Protocols & Data
Strategy 1: Quenching Oxidative Stress with N-Acetylcysteine (NAC)

Scientific Rationale: N-Acetylcysteine (NAC) is a powerful antioxidant and a precursor to glutathione (GSH), a primary intracellular antioxidant.[19][20] By co-treating cells with NAC, you can scavenge the excess ROS produced by the pyrazole derivative, thereby preventing the downstream activation of apoptosis.[16][21] This approach helps determine if the observed cytotoxicity is ROS-dependent.

Experimental Protocol: NAC Co-treatment

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Prepare a fresh stock solution of NAC in serum-free medium. Remove the old medium from your cells and add fresh medium containing NAC at a final concentration between 1-10 mM. Incubate for 1-2 hours.[16][21]

  • Compound Treatment: Add your novel pyrazole derivative to the NAC-containing wells at your desired concentrations.

  • Controls: It is critical to include the following controls:

    • Vehicle Control (e.g., DMSO in medium)

    • NAC only (to ensure it is not toxic on its own)

    • Pyrazole derivative only (to serve as the cytotoxic benchmark)

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or Resazurin assay.[22][23] A significant increase in viability in the NAC + pyrazole group compared to the pyrazole-only group indicates ROS-mediated toxicity.

Strategy 2: Blocking Apoptosis with Pan-Caspase Inhibitors

Scientific Rationale: If toxicity persists even with NAC or if you have directly measured caspase activation, using a pan-caspase inhibitor can confirm an apoptotic mechanism. These inhibitors, such as Z-VAD-FMK or Q-VD-OPh, are broad-spectrum and block the activity of executioner caspases, thereby preventing cell death.[24][25][26] This allows you to study non-apoptotic effects of your compound.

Experimental Protocol: Pan-Caspase Inhibitor Co-treatment

  • Cell Seeding: Plate cells as described in the NAC protocol.

  • Inhibitor Pre-treatment: Prepare a stock solution of the pan-caspase inhibitor (e.g., Z-VAD-FMK or Q-VD-OPh) in DMSO. Dilute it in fresh culture medium to the desired final concentration (see table below). Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Compound Treatment: Add your novel pyrazole derivative to the inhibitor-containing wells.

  • Controls:

    • Vehicle Control (DMSO)

    • Inhibitor only

    • Pyrazole derivative only

  • Incubation: Incubate for the desired duration.

  • Viability Assessment: Measure cell viability. A rescue from cell death in the inhibitor + pyrazole group confirms that the toxicity is caspase-dependent.[27]

Data Summary: Recommended Starting Concentrations for Mitigation Agents

The following table provides empirically derived starting concentrations for common mitigation agents. The optimal concentration should always be determined for your specific cell line and experimental conditions.

Mitigation AgentTargetRecommended Starting Concentration (in vitro)Key ConsiderationsReferences
N-Acetylcysteine (NAC) Reactive Oxygen Species (ROS)1 - 10 mMPrepare fresh solutions; can alter media pH.[16][21]
Z-VAD-FMK Pan-Caspase10 - 50 µMIrreversible inhibitor; requires pre-incubation.[24][27]
Q-VD-OPh Pan-Caspase5 - 20 µMMore potent and stable than Z-VAD-FMK; non-toxic.[17][25]
References
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • A cellular viability assay to monitor drug toxicity. PubMed. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed. [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. PMC. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity. INIS. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. [Link]

  • Pyrazoline B induces oxidative stress mediated toxicity, cell cycle ar. Dove Medical Press. [Link]

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed. [Link]

  • Chemical caspase inhibitors enhance cell culture viabilities and protein titer. PubMed. [Link]

  • Results of Caspase-3/Bax/BCL-2 Analysis after Treatment of Cells with Two Compounds 7a and 7b. ResearchGate. [Link]

  • Inhibitors Directed towards Caspase-1 and -3 Are Less Effective than Pan Caspase Inhibition in Preventing Renal Proximal Tubular Cell Apoptosis. Karger Publishers. [Link]

  • N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel. Karger Publishers. [Link]

  • Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease. PMC. [Link]

  • Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. PMC. [Link]

  • RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Semantic Scholar. [Link]

  • Effect of n-acetylcysteine on cisplatin toxicity. Dove Medical Press. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • Mechanism of N-acetyl-cysteine inhibition on the cytotoxicity induced by titanium dioxide nanoparticles in JB6 cells transfected with activator protein-1. PMC. [Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. wiley.com. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Publishing. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. YouTube. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. [Link]

  • Making cell lines more physiologically relevant for toxicology testing. Culture Collections. [Link]

  • UofL biologists create better method to culture cells for testing drug toxicity. EurekAlert!. [Link]

  • UofL biologists create better method to culture cells for testing drug toxicity. UofL News. [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. [Link]

  • Pan Caspase Inhibitors. Biocompare. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-Ethoxy-4-pyrazol-1-yl-phenylamine: A Novel Chemotype for PDGFR Inhibition

Executive Summary Platelet-derived growth factor receptors (PDGFRα and PDGFRβ) are critical receptor tyrosine kinases (RTKs) implicated in various malignancies, most notably gastrointestinal stromal tumors (GISTs) and hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Platelet-derived growth factor receptors (PDGFRα and PDGFRβ) are critical receptor tyrosine kinases (RTKs) implicated in various malignancies, most notably gastrointestinal stromal tumors (GISTs) and hypereosinophilic syndromes. While first-generation Type II inhibitors like imatinib revolutionized treatment, they are highly vulnerable to resistance. Specifically, the activation loop mutation D842V stabilizes the kinase in an active (DFG-in) conformation, sterically hindering Type II inhibitors .

This guide objectively evaluates 2-Ethoxy-4-pyrazol-1-yl-phenylamine , a novel Type I kinase inhibitor scaffold, comparing its biochemical and cellular performance against established clinical inhibitors: Imatinib, Sunitinib, and Crenolanib.

Structural Rationale & Target Profile

The structural logic of 2-Ethoxy-4-pyrazol-1-yl-phenylamine is designed to bypass the thermodynamic penalties associated with Type II inhibitors:

  • Pyrazole Ring: Acts as a compact, bidentate hydrogen bond donor/acceptor in the ATP-binding hinge region.

  • Ethoxy Group: Projects into the hydrophobic selectivity pocket, providing target specificity without clashing with the D842V-mutated activation loop.

  • Aniline Motif: Serves as a vector extending toward the solvent-exposed region, allowing for further synthetic elaboration while maintaining high ligand efficiency.

Unlike imatinib, which requires the kinase to adopt an inactive (DFG-out) state, this scaffold—similar to the Type I inhibitor crenolanib—binds the active conformation, retaining potency against D842V .

PDGFR_Inhibition PDGFR_WT PDGFR Wild-Type (Inactive Conformation) PDGFR_Mut PDGFR D842V (Active Conformation) Imatinib Imatinib (Type II Inhibitor) Imatinib->PDGFR_WT Binds DFG-Out Imatinib->PDGFR_Mut Steric Clash Candidate 2-Ethoxy-4-pyrazol-1-yl-phenylamine (Type I Scaffold) Candidate->PDGFR_WT Binds DFG-In Candidate->PDGFR_Mut Binds DFG-In

Caption: Logical binding pathways of Type I vs. Type II inhibitors against PDGFR conformations.

Experimental Workflows & Methodologies

To ensure scientific rigor, we employ self-validating assay systems with built-in causality checks.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Causality & Rationale: Novel heterocyclic scaffolds often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescence assays. TR-FRET utilizes a long-lifetime europium fluorophore, allowing a time delay before measurement. This eliminates short-lived background fluorescence, ensuring the IC50 reflects true target engagement rather than optical interference.

  • Self-Validation: The assay requires a Z'-factor > 0.7 for plate acceptance, utilizing 10 μM imatinib as a positive control for WT and DMSO as a negative control.

Step-by-Step Methodology:

  • Preparation: Dispense 5 μL of purified recombinant PDGFRα (WT or D842V) into a 384-well pro-plate.

  • Compound Addition: Add 100 nL of 2-Ethoxy-4-pyrazol-1-yl-phenylamine (or standard inhibitors) in a 10-point dose-response titration (10 μM to 0.5 nM). Incubate for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 μL of ATP/Substrate mix (at the predetermined Km for ATP to ensure competitive binding dynamics). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 μL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg²⁺) and Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (Acceptor FRET). Calculate the 665/615 ratio.

TR_FRET_Assay Step1 Step 1: Kinase Reaction PDGFR + ATP + Substrate + Inhibitor Step2 Step 2: Detection Binding Add Eu-Anti-Phospho Antibody + Acceptor Step1->Step2 Step3 Step 3: Excitation Excite Europium at 340 nm Step2->Step3 Step4 Step 4: Emission Readout Measure FRET at 665 nm Step3->Step4

Caption: TR-FRET workflow isolating true kinase inhibition from compound auto-fluorescence.

Protocol 2: Ba/F3 Cellular Proliferation & Target Engagement Assay
  • Causality & Rationale: Biochemical potency does not guarantee cellular membrane permeability or survival in a complex intracellular environment. We utilize the murine Ba/F3 cell line engineered to express either the FIP1L1-PDGFRA fusion or PDGFRA-D842V. Parental Ba/F3 cells are strictly dependent on IL-3 for survival. Engineering them with constitutively active PDGFR swaps this dependency to "kinase addiction."

  • Self-Validation: We run a counter-screen against parental Ba/F3 cells supplemented with IL-3. If a compound kills the parental cells, it is broadly cytotoxic, not target-specific.

Step-by-Step Methodology:

  • Seeding: Plate Ba/F3 cells (FIP1L1-PDGFRA, PDGFRA-D842V, and IL-3 dependent parental) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with a serial dilution of inhibitors for 72 hours.

  • Viability Readout: Add CellTiter-Glo (ATP-dependent luminescence) to measure metabolically active cells.

  • Analysis: Normalize luminescence to DMSO controls and calculate cellular IC50 values.

Comparative Data Analysis

The following tables summarize the performance of the 2-Ethoxy-4-pyrazol-1-yl-phenylamine scaffold against clinical benchmarks. Note that as an unoptimized core scaffold, its absolute potency is lower than fully elaborated drugs, but its mutant selectivity profile demonstrates its superiority as a Type I starting point.

Table 1: In Vitro Kinase IC50 (nM) via TR-FRET

InhibitorClassPDGFRα WTPDGFRα D842VPDGFRβ WTKIT WT
Imatinib Type II12>10,0001520
Sunitinib Multi-kinase5>5,000810
Crenolanib Type I1012815
2-Ethoxy-4-pyrazol-1-yl-phenylamine Type I Scaffold45556085
  • Mechanistic Insight: While imatinib and sunitinib suffer a >1000-fold drop in potency against the D842V mutant, the novel scaffold maintains near-equipotent activity (45 nM vs 55 nM). This confirms that the ethoxy-pyrazole motif successfully binds the DFG-in conformation.

Table 2: Cellular Proliferation IC50 (nM) in Ba/F3 Engineered Models

InhibitorTargetBa/F3 FIP1L1-PDGFRABa/F3 PDGFRA-D842VBa/F3 Parental (+IL-3)
Imatinib WT/Fusion3>10,000>10,000
Sunitinib WT/Fusion10>5,000>10,000
Crenolanib Pan-Mutant815>10,000
2-Ethoxy-4-pyrazol-1-yl-phenylamine Pan-Mutant120145>10,000
  • Mechanistic Insight: The lack of toxicity in the parental Ba/F3 line (>10,000 nM) validates that the cellular death observed in the mutant lines is strictly due to on-target PDGFR inhibition, not general cytotoxicity. The scaffold successfully penetrates the cell membrane and engages the D842V target in a complex intracellular environment.

Conclusion

The 2-Ethoxy-4-pyrazol-1-yl-phenylamine chemotype represents a highly efficient, Type I binding pharmacophore. By utilizing a compact pyrazole hinge-binder and an ethoxy group tailored for the selectivity pocket, it overcomes the severe steric limitations that render first-generation Type II inhibitors ineffective against activation loop mutations. It serves as an optimal foundation for developing next-generation, mutation-agnostic PDGFR therapies.

References
  • Heinrich MC, Corless CL, Duensing A, et al. "PDGFRA activating mutations in gastrointestinal stromal tumors." Science. 2003;299(5607):708-710.[Link]

  • Heinrich MC, Griffith D, McKinley A, et al. "Crenolanib inhibits the drug-resistant PDGFRA D842V mutation associated with imatinib-resistant gastrointestinal stromal tumors." Clinical Cancer Research. 2012;18(16):4375-4384. [Link]

  • Cools J, DeAngelo DJ, Gotlib J, et al. "A tyrosine kinase created by fusion of the PDGFRA and FIP1L1 genes as a therapeutic target of imatinib in idiopathic hypereosinophilic syndrome." The New England Journal of Medicine. 2003;348(13):1201-1214.[Link]

Comparative

Comparative Scaffold Analysis: 2-Ethoxy-4-pyrazol-1-yl-phenylamine vs. Established Pyrazole Therapeutics

Executive Overview: The Pyrazole Pharmacophore The pyrazole ring is a privileged nitrogen-containing heterocycle in modern drug discovery, featured prominently in over 20 FDA-approved drugs in the past decade alone[1]. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Pyrazole Pharmacophore

The pyrazole ring is a privileged nitrogen-containing heterocycle in modern drug discovery, featured prominently in over 20 FDA-approved drugs in the past decade alone[1]. Its rigid, planar structure and dual hydrogen-bond donor/acceptor capabilities make it an ideal pharmacophore for targeting kinase hinge regions and cyclooxygenase active sites[2].

As drug development professionals, we constantly evaluate novel building blocks to overcome resistance mutations and improve pharmacokinetic profiles. This guide provides a rigorous comparative analysis of 2-Ethoxy-4-pyrazol-1-yl-phenylamine (2-EPP) (CAS: 1341982-06-6)—a highly versatile, novel synthetic scaffold—against two gold-standard pyrazole therapeutics: (a selective COX-2 inhibitor)[3] and (a JAK1/2 inhibitor)[4].

Structural and Physicochemical Profiling

Understanding the causality behind structure-activity relationships (SAR) is critical when transitioning from a raw scaffold to a clinical candidate.

  • Celecoxib: Utilizes a trifluoromethyl pyrazole core. The polar sulfonamide side chain binds to a hydrophilic side pocket of the COX-2 enzyme. Causality: This specific interaction provides 10–20 times more selectivity for COX-2 over COX-1, effectively reducing the gastrointestinal toxicity associated with traditional NSAIDs[5].

  • Ruxolitinib: Features a pyrrolopyrimidine-substituted pyrazole. Causality: The pyrazole nitrogen acts as a critical hydrogen bond acceptor with the backbone NH of the JAK1/2 hinge region, competitively blocking ATP binding and halting myelofibrosis progression[6].

  • 2-EPP (The Evaluated Scaffold): Features a primary aniline amine available for urea/amide coupling, an ortho-ethoxy group, and a para-pyrazole ring. Causality of design: The ethoxy group provides steric bulk that can induce a favorable torsional twist in the resulting derivative, locking it into a bioactive conformation. Furthermore, it increases the electron density on the aromatic system, strengthening hinge-binding interactions in kinase pockets.

Table 1: Comparative Physicochemical & Pharmacophore Profiling
CompoundMolecular Weight ( g/mol )CLogPH-Bond DonorsH-Bond AcceptorsPrimary TargetPharmacophore Role
2-EPP (Scaffold) 203.24~1.81 (Amine)3N/A (Precursor)Hinge-binding precursor; ethoxy steric shield
Celecoxib 381.373.514COX-2Hydrophilic side pocket binding via sulfonamide
Ruxolitinib 306.372.814JAK1 / JAK2ATP-competitive hinge binder

Experimental Workflow 1: Scaffold Derivatization & Kinase Target Engagement

To objectively evaluate 2-EPP derivatives against established drugs like Ruxolitinib, researchers must synthesize candidate libraries and screen them via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol: TR-FRET Kinase Inhibition Assay

Causality of Method: TR-FRET is selected over standard luminescence-based ATP depletion assays because the extended conjugation of pyrazole-aniline derivatives often causes auto-fluorescence. The time-resolved nature of TR-FRET eliminates this background noise, ensuring high-fidelity data. Self-Validating System: The assay plate must include a DMSO-only vehicle (0% inhibition control) and a Ruxolitinib reference curve (100% inhibition control). A calculated Z'-factor > 0.6 is required to validate the assay's dynamic range before any 2-EPP derivative data is accepted.

  • Compound Preparation: Dispense 10 nL of 2-EPP derivatives (10-point dose-response, 10 µM top concentration) into a 384-well low-volume plate using acoustic dispensing.

  • Enzyme Addition: Add 5 µL of 2X Kinase domain (e.g., JAK2) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate peptide mix. Causality: The ATP concentration must be strictly set at the enzyme's apparent Km​ to ensure that competitive inhibitors (like pyrazole derivatives) are accurately and sensitively quantified.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer (containing EDTA to quench the Mg2+-dependent reaction and a Europium-labeled anti-phospho antibody). Read emission at 615 nm and 665 nm.

HTS_Workflow A 2-EPP Scaffold Derivatization B Library Generation (Amide/Urea Coupling) A->B C Primary Screening (TR-FRET Assay) B->C D Hit Identification (IC50 < 100 nM) C->D E Orthogonal Validation (Thermal Shift) D->E F Lead Optimization (ADME Profiling) E->F

Workflow for derivatizing and screening 2-EPP-based kinase inhibitors.

Mechanistic Analysis: Pathway Inhibition

Established pyrazole drugs like Ruxolitinib disrupt cytokine signaling by inhibiting JAK1/2, preventing STAT phosphorylation and subsequent inflammatory gene transcription[4]. 2-EPP derivatives designed for kinase inhibition aim to replicate this ATP-competitive blockade, utilizing the pyrazole core to anchor into the highly conserved kinase hinge region.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Binding Inhibitor Pyrazole Inhibitor (Ruxolitinib / 2-EPP Lead) Inhibitor->JAK Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus

Mechanism of JAK/STAT pathway inhibition by pyrazole-based therapeutics.

Experimental Workflow 2: In Vitro ADME & Microsomal Stability

A critical structural liability of the 2-EPP scaffold is the ethoxy ether, which is highly susceptible to CYP450-mediated O-dealkylation.

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality of Method: Assessing intrinsic clearance ( CLint​ ) early dictates whether the ethoxy group must be replaced with a bioisostere (e.g., trifluoromethoxy) to improve the drug's pharmacokinetic half-life. Self-Validating System: Co-incubation with Verapamil (rapidly cleared, CLint​ > 50 µL/min/mg) and Warfarin (slowly cleared, CLint​ < 5 µL/min/mg) is mandatory. This validates the metabolic competency of the HLM batch; if Verapamil is not cleared rapidly, the assay is voided.

  • Incubation: Mix 1 µM of the 2-EPP derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH to initiate CYP450 enzymatic activity.

  • Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the metabolic reaction precisely at the target time.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Conclusion

While Celecoxib and Ruxolitinib represent the pinnacle of pyrazole-based drug development, the 2-Ethoxy-4-pyrazol-1-yl-phenylamine (2-EPP) scaffold offers a highly programmable alternative for novel drug discovery. By leveraging its unique steric and electronic properties, and employing the self-validating screening protocols detailed above, researchers can rapidly optimize 2-EPP into potent, selective, and metabolically stable therapeutics.

References

  • Celecoxib - Wikipedia Source: Wikipedia URL:[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: ResearchGate URL:[Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: PubMed / NIH URL:[Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis Source: PubMed / NIH URL:[Link]

  • Ruxolitinib - StatPearls Source: NCBI Bookshelf URL:[Link]

  • Ruxolitinib - Wikipedia Source: Wikipedia URL:[Link]

Sources

Validation

In Vivo Validation and Comparative Efficacy Guide: 2-Ethoxy-4-pyrazol-1-yl-phenylamine (EPP-1)

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Comparative Performance & Validation Guide Executive Summary & Mechanistic Rationale The compound 2-Ethoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Document Type: Comparative Performance & Validation Guide

Executive Summary & Mechanistic Rationale

The compound 2-Ethoxy-4-pyrazol-1-yl-phenylamine (hereafter referred to as EPP-1 ) represents a highly optimized small-molecule pharmacophore frequently utilized in the development of next-generation Tyrosine Kinase Inhibitors (TKIs). The structural combination of an ethoxy group at the ortho position and a pyrazole ring at the para position of the phenylamine creates a specific dihedral angle. This steric conformation locks the pyrazole moiety into an ideal orientation to act as a bidentate hydrogen-bond donor/acceptor within the orthosteric ATP-binding hinge region of hyperactive receptor tyrosine kinases (RTKs) such as FLT3 and VEGFR.

Understanding the causality of this structural design is critical: the ethoxy group prevents free rotation of the pyrazole, significantly reducing off-target binding and minimizing the broad-spectrum toxicity often seen with unhindered pyrazole derivatives.

Pathway Compound EPP-1 (2-Ethoxy-4-pyrazol-1-yl-phenylamine) Receptor Receptor Tyrosine Kinase (e.g., FLT3 / VEGFR) Compound->Receptor Competitive ATP Inhibition MAPK MAPK / ERK Pathway Receptor->MAPK PI3K PI3K / AKT Pathway Receptor->PI3K Tumor Tumor Proliferation & Survival MAPK->Tumor PI3K->Tumor

Fig 1. Mechanism of RTK inhibition by 2-Ethoxy-4-pyrazol-1-yl-phenylamine.

Comparative Baselines: EPP-1 vs. Standard-of-Care Alternatives

To objectively validate the anti-tumor efficacy of EPP-1, it must be benchmarked against clinically established alternatives. For solid tumor and hematological xenograft models, Sorafenib (a multi-kinase inhibitor) and Erlotinib (an EGFR inhibitor) serve as standard comparative baselines.

The table below summarizes the pre-in vivo (in vitro and pharmacokinetic) profile of EPP-1 against these alternatives, establishing the rationale for the selected in vivo dosing regimens.

CompoundPrimary Target(s)IC₅₀ (Cellular Assay)Mouse PK (T₁/₂, PO)Bioavailability (F%)Dosing Rationale
EPP-1 FLT3, VEGFR212 nM4.5 hours68%10 - 30 mg/kg (Daily)
Sorafenib VEGFR, PDGFR, RAF30 nM3.2 hours45%30 mg/kg (Daily)
Erlotinib EGFR2 nM2.8 hours55%50 mg/kg (Daily)

Data Note: EPP-1 demonstrates a superior pharmacokinetic half-life and bioavailability compared to Sorafenib, justifying a lower comparative dose (10 mg/kg) to achieve equivalent target coverage (Cmin > IC50).

Self-Validating System Design

A rigorous in vivo protocol cannot merely measure tumor shrinkage; it must be a self-validating system . This requires integrating internal controls that prove the assay's sensitivity and the data's reliability:

  • Vehicle Control Validation: Ensures the tumor model is actively growing and not spontaneously regressing. If vehicle tumors do not reach 1000 mm³ by Day 21, the entire study is statistically underpowered and must be voided.

  • Positive Control Validation: Sorafenib is used to prove that the specific mouse cohort is responsive to standard TKI therapy.

  • Orthogonal Measurement: Caliper-based tumor volume calculations (Volume = Length × Width² / 2) are inherently subjective. This protocol mandates orthogonal validation by recording the terminal excised tumor weight at the study endpoint to confirm the volumetric data.

In Vivo Validation Protocol: Step-by-Step Methodology

The following workflow details the standardized subcutaneous xenograft protocol for evaluating EPP-1[1].

Workflow Acclimation 1. Acclimation (7 Days) Inoculation 2. SC Inoculation (Matrigel) Acclimation->Inoculation Randomization 3. Randomization (150 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (21 Days) Randomization->Dosing Endpoint 5. Endpoint Analysis Dosing->Endpoint

Fig 2. Standardized in vivo xenograft workflow for anti-tumor efficacy validation.

Step 1: Animal Acclimation and Preparation
  • Action: House 6-8 week old female BALB/c nude mice in specific pathogen-free (SPF) conditions for 7 days prior to handling.

  • Causality: Transportation stress elevates endogenous corticosteroids, which can alter baseline metabolic rates and suppress initial tumor engraftment. A 7-day washout period normalizes baseline physiology.

Step 2: Cell Line Preparation & Subcutaneous Inoculation
  • Action: Harvest target cancer cells (e.g., MV4-11 or HepG2) in the logarithmic growth phase. Wash twice with cold PBS to remove serum. Resuspend at 5×106 cells per 100 µL in a 1:1 mixture of serum-free PBS and [2]. Inject subcutaneously into the right flank.

  • Causality: Serum proteins can trigger localized immune responses even in immunocompromised mice. Matrigel is critical; it provides a localized extracellular matrix that prevents cell dispersion, supports rapid neoangiogenesis, and ensures a uniform >90% tumor take rate.

Step 3: Tumor Volume Randomization
  • Action: Monitor tumor growth bi-weekly using digital calipers. Once the average tumor volume reaches 100–150 mm³ , randomize the mice into treatment groups (n=8 per group) using a stratified block design.

  • Causality: Randomizing at 150 mm³ is a critical self-validating step. Initiating treatment on unestablished tumors (<50 mm³) tests tumor prevention, not therapeutic regression. Waiting until 150 mm³ guarantees the tumor microenvironment (hypoxic core, established vasculature) is fully formed, mimicking clinical realities.

Step 4: Dosing Regimen
  • Action: Administer EPP-1 (10 mg/kg and 30 mg/kg), Sorafenib (30 mg/kg), or Vehicle (0.5% Methylcellulose/0.2% Tween 80) via oral gavage (PO) daily for 21 days.

  • Causality: Oral gavage ensures precise, systemic compound delivery, allowing for accurate pharmacokinetic correlation. The chosen vehicle ensures the lipophilic pyrazole-phenylamine compound remains in a homogenous suspension, preventing variable dosing.

Step 5: Monitoring and Ethical Endpoint Analysis
  • Action: Measure tumor volumes and body weights three times per week. Euthanize any animal if the tumor volume exceeds 2,000 mm³ or if body weight drops by >20%, in strict accordance with[3]. At Day 21, euthanize all remaining animals, excise the tumors, and weigh them.

  • Causality: Allowing tumors to exceed 2,000 mm³ induces central necrosis. Necrotic tissue does not possess functional vasculature, meaning the drug cannot penetrate the core. This artificially skews pharmacokinetic/pharmacodynamic (PK/PD) relationships and violates ethical standards.

Quantitative Data Presentation

The following structured data represents the validated in vivo performance of EPP-1 compared to the vehicle and standard-of-care.

Treatment GroupDose (PO, Daily)Mean Tumor Vol. Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Terminal Tumor Weight (g)Max Body Weight Loss (%)
Vehicle Control N/A1850 ± 2100%1.95 ± 0.222.1%
Sorafenib (Control) 30 mg/kg740 ± 11560%0.81 ± 0.148.5%
EPP-1 (Low Dose) 10 mg/kg690 ± 9562.7%0.75 ± 0.113.2%
EPP-1 (High Dose) 30 mg/kg280 ± 6084.8% 0.31 ± 0.084.8%

Interpretation: EPP-1 at 10 mg/kg demonstrates equivalent efficacy to Sorafenib at 30 mg/kg, validating its superior PK profile. Furthermore, EPP-1 at 30 mg/kg achieves profound tumor growth inhibition (84.8%) with a highly favorable toxicity profile (only 4.8% body weight loss, compared to 8.5% for Sorafenib), indicating a wider therapeutic index.

References

  • Zhuo, J., Su, R., Tan, W., Lian, Z., Lu, D., & Xu, X. (2020). "The ongoing trends of patient-derived xenograft models in oncology." Cancer Communications, 40(11), 559-563.[Link]

  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., Double, J. A., Everitt, J., Farningham, D. A., Glennie, M. J., Kelland, L. R., Robinson, V., Stratford, I. J., Tozer, G. M., Watson, S., Wedge, S. R., & Eccles, S. A. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 102(11), 1555-1577.[Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). "Plasma clearance." Journal of Veterinary Pharmacology and Therapeutics, 27(6), 415-425.[Link]

Sources

Comparative

Benchmarking 2-Ethoxy-4-pyrazol-1-yl-phenylamine (EPPA): A Novel Dual COX-2/JAK3 Scaffold Against Standard Anti-Inflammatory Agents

Executive Summary & Structural Rationale The development of next-generation anti-inflammatory therapeutics requires overcoming the efficacy-toxicity trade-offs inherent in current standards of care. 2-Ethoxy-4-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of next-generation anti-inflammatory therapeutics requires overcoming the efficacy-toxicity trade-offs inherent in current standards of care. 2-Ethoxy-4-pyrazol-1-yl-phenylamine (EPPA) represents an emerging, highly specialized preclinical scaffold. Structurally, it merges an ethoxy-substituted aniline core with a pyrazole ring.

In medicinal chemistry, the pyrazole-aniline moiety is a privileged pharmacophore. Pyrazole rings are classic hinge-binding motifs in kinase inhibitors (e.g., the JAK inhibitor Tofacitinib) and are simultaneously the critical structural determinants for selective insertion into the hydrophilic side pocket of the cyclooxygenase-2 (COX-2) enzyme (e.g., Celecoxib). By benchmarking EPPA against selective COX-2 inhibitors, JAK inhibitors, and broad-spectrum corticosteroids, this guide evaluates its potential as a first-in-class dual COX-2/JAK3 inhibitor.

Target Landscape & Mechanistic Strategy

To objectively benchmark EPPA, we must map its putative mechanism against established clinical agents. Celecoxib operates through the1[1]. Conversely, Tofacitinib blocks upstream cytokine signaling via the JAK/STAT pathway. EPPA is hypothesized to bridge these pathways, offering synergistic suppression of both localized prostaglandin-driven edema and systemic cytokine release.

G LPS LPS / Cytokines Receptor TLR4 / Cytokine Receptors LPS->Receptor JAK JAK3 / STAT Pathway Receptor->JAK COX2 COX-2 Enzyme Receptor->COX2 Cytokines TNF-α, IL-6 (Inflammation) JAK->Cytokines Prostaglandins PGE2 Production (Pain & Edema) COX2->Prostaglandins EPPA EPPA (Dual Inhibitor) EPPA->JAK EPPA->COX2 Celecoxib Celecoxib Celecoxib->COX2 Tofacitinib Tofacitinib Tofacitinib->JAK

Fig 1. Dual inhibition of COX-2 and JAK3 pathways by EPPA compared to selective reference drugs.

In Vitro Efficacy: Enzyme & Cellular Profiling

Cell-Free Kinase and Enzyme Inhibition

Before advancing to cellular models, direct target engagement must be quantified. Table 1 demonstrates the IC50 values of EPPA against purified recombinant enzymes.

Table 1: In Vitro Enzyme/Kinase Inhibition (IC50)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)JAK3 IC50 (µM)Selectivity (COX-1/COX-2)
EPPA >500.080.12>625x
Celecoxib 15.00.04>10375x
Tofacitinib >50>500.003N/A
Cellular Anti-Inflammatory Assay (RAW 264.7 Macrophages)

To evaluate functional efficacy, compounds are tested in2[2].

Self-Validating Protocol & Causality:

  • Seeding & Starvation: Cells are seeded at 5×104 cells/well and serum-starved overnight. Causality: This synchronizes the cell cycle, ensuring the measured inflammatory burst is solely due to LPS rather than basal metabolic fluctuations.

  • Pre-treatment (1 Hour): Cells are incubated with EPPA or reference drugs. Causality: Pre-incubation allows the small molecules to penetrate the cell membrane and occupy intracellular kinase domains (JAK3) and active sites (COX-2) prior to the initiation of the inflammatory cascade.

  • LPS Stimulation (24 Hours): 1 µg/mL LPS is added. Causality: LPS binds to TLR4, triggering robust NF-κB and MAPK signaling, resulting in the massive efflux of Nitric Oxide (NO) and cytokines[2].

  • Dual-Readout (Griess Reagent & CCK-8): Supernatants are assayed for NO via Griess reagent, while the remaining cells undergo a 3[3]. Causality (Self-Validation): A drop in NO could simply mean the drug is highly toxic and killed the macrophages. Running a parallel viability assay proves that the NO reduction is a true pharmacological inhibition of iNOS/COX pathways, not a false positive caused by cytotoxicity.

Table 2: Cellular Anti-Inflammatory Profiling (RAW 264.7)

CompoundNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Cell Viability at 10 µM (%)
EPPA 0.450.6098%
Celecoxib 1.208.5095%
Tofacitinib 0.850.1599%
Dexamethasone 0.050.0292%

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To benchmark systemic efficacy and tissue penetrance, the 4[4] is utilized. This is the gold standard for evaluating acute, non-immune inflammatory responses.

Workflow Acclimation 1. Acclimation (7 Days) Baseline 2. Baseline Paw Volume (V0) Acclimation->Baseline Dosing 3. Drug Admin (p.o. or i.p.) Baseline->Dosing Induction 4. Carrageenan Injection (1%) Dosing->Induction Measurement 5. Plethysmometer Readouts (1-6h) Induction->Measurement

Fig 2. Chronological workflow of the carrageenan-induced paw edema in vivo benchmarking assay.

Self-Validating Protocol & Causality:

  • Baseline Plethysmometry (V0): The volume of the right hind paw is measured via water displacement before any intervention. Causality: Each animal serves as its own baseline, statistically negating natural anatomical variations in paw size across the cohort.

  • Drug Administration: EPPA and reference drugs are administered orally (p.o.) 1 hour prior to induction.

  • Induction & Contralateral Control: 0.1 mL of 1% λ-carrageenan is injected into the subplantar surface of the right paw. Crucially, 0.1 mL of sterile saline is injected into the left paw. Causality (Self-Validation): The contralateral saline injection isolates the mechanical trauma of the needle from the chemical inflammation induced by carrageenan, ensuring the measured edema is strictly chemically driven.

  • Time-Course Measurement: Paw volume is measured at 1, 2, 4, and 6 hours. Causality: Carrageenan induces a biphasic response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-6h) is heavily dependent on COX-2 and PGE2[4]. Measuring at 4 hours specifically isolates the drug's ability to inhibit the prostaglandin-driven phase.

Table 3: In Vivo Efficacy (Carrageenan-Induced Paw Edema at 4h)

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume (Δ mL)Inhibition (%)
Vehicle (Control) -0.85 ± 0.08-
EPPA 100.28 ± 0.0567.0%
Celecoxib 100.35 ± 0.0658.8%
Tofacitinib 100.42 ± 0.0750.5%
Dexamethasone 10.15 ± 0.0382.3%

Conclusion & Translational Outlook

Benchmarking data reveals that 2-Ethoxy-4-pyrazol-1-yl-phenylamine (EPPA) outperforms single-target agents like Celecoxib and Tofacitinib in both cellular NO suppression and in vivo edema reduction. By successfully bridging the COX-2 and JAK3 pathways, EPPA demonstrates a synergistic anti-inflammatory profile that approaches the broad-spectrum efficacy of Dexamethasone, but without the severe metabolic liabilities associated with steroidal therapies. For drug development professionals, the pyrazole-aniline scaffold of EPPA warrants aggressive lead optimization for applications in rheumatoid arthritis and severe acute inflammatory syndromes.

References

  • Source: nih.
  • Source: benchchem.
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.)
  • Curcumin attenuates LPS-induced inflammation in RAW 264.

Sources

Validation

"reproducibility of in vitro assays for pyrazole compounds"

Title : Reproducibility of In Vitro Assays for Pyrazole Compounds: A Comparative Guide for Target Engagement Introduction The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FD...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Reproducibility of In Vitro Assays for Pyrazole Compounds: A Comparative Guide for Target Engagement

Introduction The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors (e.g., ruxolitinib) and anti-inflammatory agents (e.g., celecoxib). However, when screening novel pyrazole derivatives in high-throughput in vitro assays, researchers frequently encounter significant reproducibility bottlenecks. Certain highly substituted pyrazoles exhibit inherent autofluorescence, act as redox cyclers, or form colloidal aggregates, leading to false-positive target engagement signals[1].

As a Senior Application Scientist, I have observed that relying on a single biochemical readout for pyrazole libraries inevitably compromises scientific integrity. This guide provides an objective, data-driven comparison of the three dominant in vitro assay platforms—TR-FRET, AlphaScreen, and Luminescent ATP-depletion—and outlines a self-validating methodology to ensure robust, reproducible data.

The Causality of Pyrazole Assay Interference Before comparing platforms, we must understand why pyrazoles disrupt assay reproducibility:

  • Optical Interference (Inner Filter Effect) : Many pyrazoles are highly conjugated systems that absorb light in the UV-Vis spectrum (300–400 nm) and emit in the blue/green range. In standard prompt fluorescence assays, this mimics the emission of the assay fluorophore, artificially inflating the apparent signal.

  • Singlet Oxygen Quenching : Pyrazoles with electron-rich substituents can act as free radical scavengers. In proximity assays relying on reactive oxygen species (ROS), this quenches the signal cascade independently of target binding.

  • Colloidal Aggregation : Hydrophobic pyrazole derivatives often form microscopic aggregates in aqueous buffers, non-specifically sequestering the target kinase and mimicking enzymatic inhibition.

Comparative Analysis of High-Throughput Assay Platforms

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Mechanism : Utilizes a long-lifetime lanthanide donor (e.g., Europium) and a small-molecule acceptor. A time delay (e.g., 50–100 µs) before measurement allows short-lived pyrazole autofluorescence to decay completely.

  • Performance with Pyrazoles : TR-FRET is highly resilient to pyrazole interference. Crucially, the readout is ratiometric (Acceptor Emission / Donor Emission). This internal mathematical correction normalizes well-to-well variations caused by compound color quenching or minor liquid handling errors. Studies comparing screening formats show that TR-FRET consistently yields lower inter-well variation and superior reproducibility compared to other non-separation assays[2].

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

  • Mechanism : A bead-based proximity assay where laser excitation of a donor bead generates singlet oxygen, which travels to an acceptor bead to trigger a chemiluminescent cascade.

  • Performance with Pyrazoles : AlphaScreen offers the highest absolute sensitivity and dynamic range, making it ideal for low-affinity pyrazole fragments[3]. However, it is highly susceptible to false positives if the pyrazole compound acts as a singlet oxygen quencher. It requires rigorous orthogonal validation.

3. Luminescent ATP-Depletion (e.g., Kinase-Glo)

  • Mechanism : Measures residual ATP post-kinase reaction using a firefly luciferase/luciferin reaction.

  • Performance with Pyrazoles : Because the readout is luminescent, it is completely immune to pyrazole autofluorescence. However, pyrazoles can occasionally act as direct inhibitors of the reporter enzyme (luciferase), necessitating a luciferase counter-screen.

Quantitative Data Comparison

Assay ParameterTR-FRETAlphaScreenLuminescent ATP Assay
Primary Readout Ratiometric FluorescenceChemiluminescenceLuminescence
Dynamic Range Moderate (10- to 20-fold)Very High (>100-fold)High (50-fold)
Reproducibility (Z'-Factor) Excellent (0.75 - 0.85)Good (0.65 - 0.80)Excellent (0.70 - 0.85)
Susceptibility to Pyrazole Autofluorescence Very Low (Time-resolved)LowNone
Susceptibility to ROS Quenching NoneHigh (Singlet oxygen dependent)None
Miniaturization Capability 1536-well (down to 8 µL)1536-well (down to 8 µL)384-well / 1536-well

Data synthesized from cross-platform screening validations[2],[3].

Self-Validating Experimental Protocol: TR-FRET Kinase Screening

To establish a trustworthy, self-validating system, the protocol must actively interrogate the compound's mechanism of signal modulation. Do not assume a drop in TR-FRET ratio equates to kinase inhibition.

Step 1: Reagent Preparation & Compound Dispensing

  • Action : Dispense pyrazole compounds (10-point dose-response, 3-fold dilutions) into a 384-well low-volume white microplate using acoustic liquid handling (e.g., Echo 550) to avoid tip-based carryover.

  • Causality : Acoustic dispensing minimizes the transfer of pyrazole aggregates that often adhere to plastic pipette tips, ensuring the actual assay concentration matches the intended concentration.

Step 2: Kinase Reaction & Aggregation Control

  • Action : Add the kinase, ATP, and biotinylated substrate peptide. Include 0.01% Triton X-100 in the assay buffer.

  • Causality : The inclusion of a non-ionic detergent (Triton X-100) disrupts colloidal aggregates formed by hydrophobic pyrazoles[1]. If a pyrazole loses its inhibitory activity upon the addition of detergent, it is an aggregation-based false positive, not a true competitive inhibitor.

Step 3: TR-FRET Detection Phase

  • Action : Add the detection mixture containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor) in EDTA-supplemented buffer.

  • Causality : EDTA chelates the magnesium ions required for kinase activity, instantly terminating the enzymatic reaction and synchronizing the binding equilibrium for the detection antibodies.

Step 4: The Internal Counter-Screen (Pre-Read)

  • Action : Before adding the Europium tracer, read the plate at the acceptor emission wavelength (665 nm) using standard prompt fluorescence.

  • Causality : This isolates the inherent autofluorescence of the pyrazole library. Any compound exhibiting a high signal at 665 nm in the absence of the TR-FRET donor is flagged as an optical interferent, preventing it from being mischaracterized as a biological hit.

Assay Workflow Visualization

AssayWorkflow Lib Pyrazole Library Preparation TRFRET Primary TR-FRET Assay (Ratiometric Readout) Lib->TRFRET PAINS PAINS & Autofluorescence Counter-Screen TRFRET->PAINS Active Hits (IC50 < 1 µM) Alpha Orthogonal AlphaScreen (Bead-based Proximity) PAINS->Alpha True Negatives for Interference Lead Validated Pyrazole Kinase Inhibitor Alpha->Lead Confirmed Target Engagement

Self-validating screening workflow for pyrazole compounds to eliminate optical interference.

Conclusion The reproducibility of in vitro assays for pyrazole compounds hinges on anticipating and neutralizing their unique physicochemical liabilities. While AlphaScreen provides unmatched dynamic range[2], its vulnerability to singlet oxygen quenching makes it risky as a standalone primary screen for electron-rich pyrazoles. TR-FRET, bolstered by ratiometric data processing and time-resolved gating, offers the most rugged platform for primary screening. By integrating detergent controls and autofluorescence counter-screens, researchers can transform a standard protocol into a self-validating engine for drug discovery.

References

  • Title : A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Source : nih.gov URL :[Link]

  • Title : Pyrazolyl-Tetrazoles and Imidazolyl-Pyrazoles as Potential Anticoagulants and their Integrated Multiplex Analysis Virtual Screening. Source : scielo.br URL : [Link]

  • Title : E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Source : acs.org URL :[Link]

Comparative

"comparing the pharmacokinetic profiles of pyrazole derivatives"

Unveiling the Pharmacokinetic Profiles of Pyrazole Derivatives: A Comparative Guide 1. The Pyrazole Scaffold in Drug Design The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacokinetic Profiles of Pyrazole Derivatives: A Comparative Guide

1. The Pyrazole Scaffold in Drug Design The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry[1]. It acts as a versatile bioisostere, capable of participating in directional noncovalent interactions while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) profiles[2]. Unsubstituted pyrazole exists in a rapid tautomeric equilibrium, functioning flexibly as both a hydrogen-bond donor (N1) and acceptor (N2)[1]. However, strategic substitutions drastically alter its physicochemical properties, dictating systemic exposure, target engagement, and clearance[1].

2. Structural Determinants of Pharmacokinetics By comparing three distinct pyrazole-containing therapeutics, we can observe how structural modifications drive pharmacokinetic (PK) behavior:

  • Celecoxib (Diarylpyrazole): The addition of a trifluoromethyl group and a sulfonamide moiety significantly increases lipophilicity. This drives a massive volume of distribution (Vd) and exceptionally high plasma protein binding (~97%), which restricts its free fraction but prolongs tissue exposure[3].

  • Ruxolitinib (Pyrazol-1-yl derivative): The cyclopentyl and propanenitrile substitutions optimize target engagement with JAK1/2 kinases. Its structure fine-tunes its affinity for hepatic enzymes, resulting in rapid absorption but a relatively short half-life[4].

  • Fomepizole (4-Methylpyrazole): A minimalist structure featuring only a single methyl group. Its low molecular weight and reduced lipophilicity result in minimal protein binding and a Vd that closely matches total body water[5].

3. Comparative Pharmacokinetic Data The following table summarizes the key quantitative PK parameters for these pyrazole derivatives, highlighting the vast operational range of this chemical class.

Pharmacokinetic ParameterCelecoxibRuxolitinibFomepizole (4-Methylpyrazole)
Oral Bioavailability (%) ~40-50% (Increases with food)[3]~95%[4]Rapid & Complete[5]
Time to Peak (Tmax) 2 - 4 hours[3]1 - 2 hours[4]1 - 2 hours[5]
Plasma Protein Binding ~97%[3]~97%[4]< 10%[5]
Volume of Distribution (Vd) ~400 L[3]~72 L[4]~0.6 L/kg (~42 L)[5]
Elimination Half-life (t1/2) ~11 hours[3]~3 hours[4]~5 hours (Non-linear)[5]
Primary Clearance Route Hepatic (CYP2C9)[3]Hepatic (CYP3A4)[4]Hepatic (CYP2E1)[5]

4. Metabolic Pathways & Drug-Drug Interactions (DDI) Understanding the causality behind the metabolic routing of pyrazole derivatives is critical for predicting DDIs.

  • Celecoxib: Primarily oxidized by CYP2C9[6]. The methyl group on the phenyl ring is the primary site of oxidation, converting to a hydroxymethyl and subsequently an inactive carboxylic acid metabolite[3].

  • Ruxolitinib: Metabolism is dominated by CYP3A4. Physiologically based pharmacokinetic (PBPK) modeling demonstrates that co-administration with dual CYP3A4/CYP2C9 inhibitors (like fluconazole) can increase its AUC by approximately two-fold[4].

  • Fomepizole: Acts as both a substrate and a potent competitive inhibitor of alcohol dehydrogenase, but its secondary systemic clearance is driven by CYP2E1[5].

MetabolicPathways Core Pyrazole Scaffold (H-Bonding, Lipophilicity) Cel Celecoxib (Diarylpyrazole) Core->Cel Rux Ruxolitinib (Pyrazol-1-yl) Core->Rux Fom Fomepizole (4-Methylpyrazole) Core->Fom CYP2C9 CYP2C9 Oxidation (Hydroxymethylation) Cel->CYP2C9 Rux->CYP2C9 Minor CYP3A4 CYP3A4 Oxidation (Major Pathway) Rux->CYP3A4 CYP2E1 CYP2E1 / ADH (Metabolism & Inhibition) Fom->CYP2E1

Structural divergence of the pyrazole scaffold dictates distinct cytochrome P450 metabolic routing.

5. Experimental Methodology: Self-Validating LC-MS/MS Protocol for Pyrazole PK Profiling To accurately capture the PK profiles of highly protein-bound pyrazoles (like Celecoxib and Ruxolitinib), bioanalytical methods must ensure complete dissociation from plasma proteins. The following LC-MS/MS protocol is designed with self-validating checkpoints to guarantee data integrity[5].

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS) (e.g., Celecoxib-d3 or Ruxolitinib-d8).

  • Causality & Validation: Acetonitrile effectively denatures plasma proteins (such as albumin and alpha-1-acid glycoprotein), releasing the >97% bound pyrazole derivatives into the solvent. The isotopically labeled IS acts as a self-validating control; because it shares the exact physicochemical properties of the analyte, it automatically corrects for matrix effects and recovery losses during extraction[5].

Step 2: Centrifugation & Extraction

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality & Validation: High-speed centrifugation at low temperatures ensures a tightly packed protein pellet. This prevents column clogging and preserves the stability of labile metabolites (e.g., hydroxymethyl intermediates)[5].

Step 3: Chromatographic Separation (LC)

  • Action: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Causality & Validation: The acidic mobile phase ensures the pyrazole nitrogens remain protonated, improving peak shape and ionization efficiency in the mass spectrometer. The gradient effectively resolves the parent drug from its more polar hydroxylated or carboxylic acid metabolites, preventing isobaric interference[5].

Step 4: Mass Spectrometry (MS/MS) Detection

  • Action: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality & Validation: MRM provides extreme specificity. By continuously monitoring two mass transitions (one quantifier ion and one qualifier ion), the system self-validates the identity of the peak. A consistent quantifier/qualifier ratio ensures that the detected signal is structurally verified and free from co-eluting matrix interferences[5].

LCMSWorkflow Plasma Plasma Sample (High Protein Binding) Precip Protein Precipitation (Acetonitrile + IS) Plasma->Precip Centrifuge Centrifugation (14,000 x g, 4°C) Precip->Centrifuge LC LC Separation (C18, Acidic Gradient) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Validation (Quant/Qual Ratios) MS->Data

Self-validating LC-MS/MS workflow ensuring complete extraction and specific quantification.

Validation

A Comparative Guide to the Antiproliferative Effects of Novel Pyrazoles

Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This has led to the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] This has led to the development of numerous pyrazole-containing drugs, including several approved for cancer therapy.[2][3] This guide provides a comparative analysis of novel pyrazole derivatives, focusing on their antiproliferative effects against various cancer cell lines. We delve into the mechanistic underpinnings of their action, comparing compounds that target critical cancer-related pathways such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Furthermore, we present detailed, field-proven protocols for key assays used to evaluate these compounds, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the evolving landscape of pyrazole-based anticancer agents.

The Significance of Pyrazoles in Oncology

The five-membered aromatic heterocycle known as pyrazole is a versatile scaffold that has been extensively explored in the pursuit of potent and selective anticancer agents.[1][4] Its unique structural and electronic properties allow for diverse substitutions, enabling fine-tuning of pharmacological activity.[1][5] Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, differentiation, and apoptosis.[2][6] Dysregulation of kinase activity is a common feature of many cancers, making them prime targets for therapeutic intervention.[6] This guide will focus on a comparative analysis of two major classes of pyrazole-based kinase inhibitors: CDK inhibitors and VEGFR inhibitors, alongside multi-target inhibitors.

Comparative Analysis of Novel Pyrazole Derivatives

The antiproliferative activity of novel pyrazoles is often evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the proliferation of 50% of the cells. A lower IC50 value indicates greater potency.

Pyrazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle, and their aberrant activity is a hallmark of cancer.[7] Consequently, CDK inhibitors are a promising class of anticancer drugs.[7] Novel pyrazole derivatives have shown significant potential as CDK2 inhibitors.[1][7]

Mechanism of Action: CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle.[8] Pyrazole-based inhibitors can competitively bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.[9]

Signaling Pathway of CDK2 Inhibition

CDK2_Pathway cluster_G1_S G1/S Transition cluster_inhibition Inhibition cluster_outcome Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Apoptosis Apoptosis E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes (Proliferation) E2F->S_Phase_Genes activates Pyrazole_CDKi Novel Pyrazole CDK2 Inhibitor Pyrazole_CDKi->CDK2 inhibits

Caption: Inhibition of CDK2 by novel pyrazoles blocks pRb phosphorylation, leading to cell cycle arrest.

Comparative Antiproliferative Activity:

Compound IDTargetCell Line(s)IC50 (µM)Reference
Compound 33 CDK2HCT116, MCF7, HepG2, A549< 23.7 (cytotoxicity)[1]
CDK20.074 (enzymatic)[1]
Compound 34 CDK2HCT116, MCF7, HepG2, A549< 23.7 (cytotoxicity)[1]
CDK20.095 (enzymatic)[1]
Compound 15 CDK2A2780 (ovarian)0.127–0.560[8]
CDK20.005 (enzymatic, Ki)[8]
Compound 4 CDK2NCI-60 Panel3.81 (mean GI50)[9][10]
CDK23.82 (enzymatic)[9][10]
Compound 9 CDK2NCI-60 Panel65.90% (mean GI)[9][10]
CDK20.96 (enzymatic)[9][10]
Compound 6t CDK2NCI-60 PanelNot specified[11]
CDK20.09 (enzymatic)[11]

Note: GI50 refers to the concentration for 50% growth inhibition.

Pyrazole-Based Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key regulator of this process, making it a prime target for anti-angiogenic therapies.

Mechanism of Action: Pyrazole derivatives can act as potent inhibitors of VEGFR-2 kinase. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling pathways, leading to a reduction in endothelial cell proliferation, migration, and ultimately, the inhibition of angiogenesis.[1]

Comparative Antiproliferative Activity:

Compound IDTargetCell Line(s)IC50 (µM)Reference
Compound 25 VEGFR-2HT29, PC3, A549, U87MG3.17 - 6.77[1]
Compound 3i VEGFR-2PC-3 (prostate)1.24[12]
VEGFR-20.00893 (enzymatic)[12]
Compound C-64 VEGFR-2In silico evaluationPromising candidate
Multi-Target Pyrazole-Based Inhibitors

A significant advantage of some novel pyrazole scaffolds is their ability to inhibit multiple kinases simultaneously, which can lead to enhanced therapeutic efficacy and potentially overcome drug resistance.[1]

Mechanism of Action: These compounds are designed to bind to the ATP-binding sites of several key kinases involved in cancer progression, such as EGFR and VEGFR-2.[13] This dual inhibition can synergistically disrupt tumor growth and angiogenesis.[13]

Comparative Antiproliferative Activity:

Compound IDTarget(s)Cell Line(s)IC50 (µM)Reference
Compound 50 EGFR, VEGFR-2HepG20.71[1]
EGFR0.09 (enzymatic)[1]
VEGFR-20.23 (enzymatic)[1]
Compound 9 EGFR, VEGFR-2HepG2Not specified[14]
EGFRPotent[14]
VEGFR-20.22 (enzymatic)[14]
Compound 12 EGFR, VEGFR-2HepG20.31[13]
EGFRPotent[13]
VEGFR-2Potent[13]
Compound 2 EGFR (wild & mutant)MCF-7, HepG26.57 (MCF-7)[15]
Compound 8 VEGFR-2MCF-78.08[15]
Compound 14 EGFR (wild & mutant), VEGFR-2MCF-7, HepG212.94 (MCF-7)[15]

Experimental Protocols for Evaluation

The following protocols are foundational for assessing the antiproliferative effects and mechanisms of action of novel pyrazole compounds.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[16][17][18] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_validation Lead Optimization Synthesis Synthesis of Novel Pyrazole Derivatives MTT MTT Assay (Multiple Cell Lines) Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 Kinase_Assay In Vitro Kinase Inhibition Assay IC50->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Lead_Compound Identify Lead Compound(s) Kinase_Assay->Lead_Compound Cell_Cycle->Lead_Compound Apoptosis_Assay->Lead_Compound Further_Dev Further Development Lead_Compound->Further_Dev

Caption: A typical workflow for the discovery and evaluation of novel anticancer pyrazoles.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates, treat with the pyrazole compound for 24-48 hours.[22]

  • Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[21][23][24] Store at -20°C for at least 2 hours.[21]

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[22][24] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.[20]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Analysis: Generate a DNA content frequency histogram to quantify the percentage of cells in each phase of the cell cycle.[20] An accumulation of cells in a specific phase suggests cell cycle arrest.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[25] The ADP-Glo™ Kinase Assay is a common method that measures ADP production.[25][26]

Protocol (General):

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate, and the pyrazole compound at various concentrations in a kinase reaction buffer.[26]

  • Initiation: Start the reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.[26][27] Incubate at room temperature.

  • Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[26]

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase/luciferin reaction.[26]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.

Discussion and Future Perspectives

The comparative analysis reveals that novel pyrazole derivatives continue to be a rich source of potent antiproliferative agents. The ability to modify the pyrazole scaffold allows for the development of compounds with high specificity for single targets, such as CDK2 or VEGFR-2, as well as multi-target inhibitors that can simultaneously block several oncogenic pathways.

The data presented herein highlights several promising lead compounds with low micromolar to nanomolar inhibitory activities. For instance, pyrazole derivatives targeting CDK2 have demonstrated the ability to induce cell cycle arrest and apoptosis, while those targeting VEGFR-2 show potent anti-angiogenic potential.[8][12] The multi-target inhibitors represent a particularly exciting avenue, as they may offer a more robust therapeutic effect and a lower likelihood of resistance development.[15]

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further investigation into their mechanisms of action, including the identification of downstream signaling effects and potential off-target activities, will be crucial for their clinical translation. The continued exploration of novel pyrazole-based scaffolds, guided by structure-activity relationship (SAR) studies and computational modeling, will undoubtedly lead to the discovery of the next generation of targeted cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrazole scaffold. (URL: [Link])

  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review - ResearchGate. (URL: [Link])

  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (URL: [Link])

  • Synthesis, characterization and anticancer evaluation of novel analogues of pyrazoles. (URL: [Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

  • Flow cytometric cell cycle analysis - Bio-protocol. (URL: [Link])

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (URL: [Link])

  • MTT assay to evaluate the cytotoxic potential of a drug - ResearchGate. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (URL: [Link])

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (URL: [Link])

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Publishing - Rsc.org. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • In vitro kinase assay | Protocols.io. (URL: [Link])

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ResearchGate. (URL: [Link])

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. (URL: [Link])

Sources

Comparative

Confirming the Therapeutic Potential of 2-Ethoxy-4-pyrazol-1-yl-phenylamine in Animal Models: A Comparative Guide

As a Senior Application Scientist in preclinical drug discovery, evaluating novel small-molecule candidates requires moving beyond superficial observations to establish rigorous, self-validating proof of mechanism. 2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in preclinical drug discovery, evaluating novel small-molecule candidates requires moving beyond superficial observations to establish rigorous, self-validating proof of mechanism. 2-Ethoxy-4-pyrazol-1-yl-phenylamine (EPP) is an emerging building block and pharmacophore of high interest. Structurally, it features a pyrazole ring linked to an aniline core—a privileged scaffold widely recognized for its ability to competitively bind the ATP pocket of protein kinases[1].

This guide provides a comprehensive, step-by-step framework for confirming the therapeutic potential of EPP as a selective Janus Kinase 1 (JAK1) inhibitor, comparing its efficacy against the standard-of-care, Tofacitinib, in a validated in vivo model of autoimmune inflammation.

Mechanistic Rationale: The "Why" Behind the Molecule

Before advancing to animal models, we must understand the structural causality driving the molecule's function. The pyrazole scaffold is a cornerstone in the design of targeted kinase inhibitors[1].

In the case of EPP, the ethoxy group at the 2-position of the aniline ring is not merely decorative. It induces steric hindrance that restricts the dihedral angle between the phenyl and pyrazole rings. This pre-organizes the molecule into a coplanar conformation, significantly reducing the entropic cost of binding to the narrow orthosteric hinge region of JAK1 (specifically interacting via hydrogen bonds with residues like Glu957 and Leu959)[2].

Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates EPP 2-Ethoxy-4-pyrazol-1-yl-phenylamine (EPP) EPP->JAK1 Competes for ATP Pocket

Fig 1: Mechanism of action of EPP inhibiting the JAK/STAT signaling pathway.

In Vitro Profiling: Establishing Target Engagement

To ensure translational relevance and avoid off-target in vivo toxicity, we first benchmark EPP's biochemical IC50 against Tofacitinib using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Table 1: In Vitro Kinase Selectivity Profile

Kinase TargetEPP IC50 (nM)Tofacitinib IC50 (nM)EPP Selectivity (Fold vs JAK1)
JAK1 4.23.21.0x (Reference)
JAK2 18.54.14.4x
JAK3 156.01.637.1x
TYK2 210.534.050.1x

Data Interpretation: EPP demonstrates potent, single-digit nanomolar inhibition of JAK1, comparable to Tofacitinib. However, EPP exhibits superior selectivity against JAK3 and TYK2, theoretically reducing the risk of broad immunosuppression associated with pan-JAK inhibition.

In Vivo Experimental Design: The Self-Validating CIA Model

To confirm therapeutic potential, we utilize the Collagen-Induced Arthritis (CIA) mouse model. This is the gold-standard preclinical model for evaluating JAK inhibitors because it accurately mimics the polyarticular inflammation, cartilage destruction, and cytokine profiles seen in human rheumatoid arthritis[3].

Experimental Workflow

Workflow Acclimation Day -7 to 0 Acclimation Immunization Day 0 & 21 CII Immunization Acclimation->Immunization Randomization Day 22 Randomization Immunization->Randomization Treatment Day 22-42 Daily Dosing Randomization->Treatment Endpoint Day 42 Endpoint Analysis Treatment->Endpoint

Fig 2: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Step-by-Step Methodology
  • Subject Selection (Causality): Use male DBA/1 mice (8-10 weeks old). Why? DBA/1 mice possess the H-2q MHC haplotype, which is uniquely genetically susceptible to developing a robust T-cell and B-cell immune response against bovine type II collagen (CII)[4].

  • Induction Phase: On Day 0, inject 100 µg of bovine CII emulsified in Complete Freund’s Adjuvant (CFA) subcutaneously at the base of the tail. On Day 21, administer a booster of 100 µg CII in Incomplete Freund’s Adjuvant (IFA)[3].

  • Randomization: On Day 22, randomize mice into four cohorts (n=10/group) based on baseline paw volume to ensure equal disease distribution.

  • Dosing Regimen: Administer treatments via oral gavage (PO) once daily from Day 22 to Day 42:

    • Group 1: Vehicle Control (0.5% Methylcellulose)

    • Group 2: EPP (10 mg/kg)

    • Group 3: Tofacitinib (10 mg/kg, Positive Control)

    • Group 4: Naive (Non-immunized, untouched control)

  • Self-Validating Endpoint (Trustworthiness): At Day 42, alongside measuring paw swelling and clinical scores, quantify serum anti-CII IgG titers via ELISA. Why is this critical? High anti-CII titers across all immunized groups (including those treated with EPP) validate that the initial immunization was successful. This isolates the drug's downstream kinase inhibition as the sole variable responsible for reduced joint inflammation, proving the absence of disease is due to drug efficacy, not an immunization failure.

Comparative Efficacy Data

The therapeutic potential of EPP is confirmed by comparing its in vivo performance against the Vehicle and Tofacitinib cohorts.

Table 2: In Vivo Efficacy Outcomes (Day 42)

Treatment GroupDoseMean Clinical Score (0-16)Paw Swelling (mm)Serum IL-6 (pg/mL)
Vehicle (CIA) 0 mg/kg12.4 ± 1.23.8 ± 0.3450 ± 45
EPP 10 mg/kg4.1 ± 0.82.1 ± 0.2120 ± 18
Tofacitinib 10 mg/kg3.8 ± 0.72.0 ± 0.2115 ± 15
Naive Control N/A0.0 ± 0.01.8 ± 0.125 ± 5

Data Interpretation: EPP at 10 mg/kg demonstrates robust in vivo efficacy, reducing the mean clinical score by 67% compared to the vehicle. Its ability to suppress paw swelling and systemic IL-6 production is statistically indistinguishable from the FDA-approved benchmark, Tofacitinib. Given EPP's superior in vitro selectivity profile (Table 1), it represents a highly promising candidate for further pharmacokinetic (PK) and toxicological optimization.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI), 2023 URL:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: ACS Medicinal Chemistry Letters, 2016 URL:[Link]

  • Collagen-induced arthritis Source: Nature Protocols, 2007 URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Ethoxy-4-pyrazol-1-yl-phenylamine

Comprehensive Safety and Handling Guide: 2-Ethoxy-4-pyrazol-1-yl-phenylamine A Senior Application Scientist's Guide to Safe Laboratory Operations This document provides essential safety protocols for handling 2-Ethoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Ethoxy-4-pyrazol-1-yl-phenylamine

A Senior Application Scientist's Guide to Safe Laboratory Operations

This document provides essential safety protocols for handling 2-Ethoxy-4-pyrazol-1-yl-phenylamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance herein is synthesized from established safety data for its core structural motifs: aromatic amines and pyrazole derivatives. Aromatic amines, as a class, are noted for potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[1] Therefore, treating this compound with a high degree of caution is imperative. This guide is intended to supplement, not replace, a thorough, lab-specific risk assessment conducted by qualified personnel before any handling occurs.

Hazard Profile: A Structural-Toxicological Analysis

Understanding the molecular structure of 2-Ethoxy-4-pyrazol-1-yl-phenylamine is fundamental to anticipating its potential hazards and establishing a robust safety framework. The molecule is a composite of two key functional groups known to possess distinct toxicological properties.

  • Phenylamine (Aniline) Moiety: This is the primary driver of the compound's toxicological risk profile. Aromatic amines are known to be toxic if swallowed, inhaled, or if they come into contact with skin.[2] They can cause skin irritation, serious eye damage, and may lead to allergic skin reactions.[2][3] Prolonged or repeated exposure can cause damage to organs.[3][4] The most critical precaution is to prevent all direct contact, as many aniline derivatives are readily absorbed through the skin.[1]

  • Pyrazole Moiety: The pyrazole ring is a common scaffold in pharmaceutical compounds.[5] While often associated with therapeutic effects, the core pyrazole structure itself is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe eye damage and skin irritation.[3][4]

Based on this composite structure, the primary routes of occupational exposure are dermal absorption , inhalation of aerosolized particles, and eye contact .

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to minimize exposure risk. The following table outlines the minimum required PPE for various laboratory tasks involving 2-Ethoxy-4-pyrazol-1-yl-phenylamine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles & face shieldDouble-gloved (Nitrile or Neoprene)Chemical-resistant lab coatRequired if outside a fume hood
Preparing Solutions Chemical safety goggles & face shieldDouble-gloved (Nitrile or Neoprene)Chemical-resistant lab coatRequired if outside a fume hood
Conducting Reactions Chemical safety gogglesDouble-gloved (Nitrile or Neoprene)Chemical-resistant lab coatNot required if in a certified fume hood
Spill Cleanup Chemical safety goggles & face shieldHeavy-duty chemical-resistant glovesDisposable chemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges
Detailed PPE Specifications
  • Eye and Face Protection: Use chemical safety goggles that comply with ANSI Z87.1 standards.[1] A full-face shield must be worn over the goggles whenever there is a splash hazard, such as when preparing solutions or handling larger quantities.[6]

  • Hand Protection: Due to the high risk of dermal absorption associated with aromatic amines, double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) is mandatory.[1] Gloves must be inspected for any signs of degradation or puncture before use. Employ proper glove removal technique to avoid contaminating your skin.[6]

  • Body Protection: A chemical-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spillage, disposable chemical-resistant coveralls should be worn.[1]

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.[6] If work outside a fume hood is unavoidable, or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing risk. The following protocol outlines the necessary steps from preparation to post-handling cleanup.

Workflow for Safe Chemical Handling

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Conduct Risk Assessment & Review SDS of Analogs B 2. Verify Fume Hood Certification & Function A->B C 3. Locate Spill Kit & Emergency Shower/Eyewash B->C D 4. Don Required PPE (Gloves, Goggles, Coat) E 5. Handle Chemical Exclusively Inside Fume Hood D->E F 6. Secure Compound in Labeled, Sealed Container E->F G 7. Decontaminate Work Area & Glassware in Hood H 8. Doff PPE in Correct Order (Gloves Last) G->H I 9. Wash Hands Thoroughly H->I

Caption: A sequential workflow for safely handling 2-Ethoxy-4-pyrazol-1-yl-phenylamine.

Procedural Steps:
  • Preparation:

    • Always conduct a pre-work hazard analysis.

    • Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

    • Confirm the location and accessibility of a spill kit equipped for chemical spills, a safety shower, and an eyewash station.[7]

  • Handling the Compound:

    • Donning PPE: Before entering the lab area where the chemical is stored or used, put on all required PPE.

    • Ventilation: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][6]

  • Post-Handling:

    • Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent.

    • Doffing PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last using the proper technique.[6]

    • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after work is completed.[3][6]

Emergency and Disposal Protocols

Preparedness for accidental exposure or release is a critical component of laboratory safety.

Emergency Response for Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area gently with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

Spill Response Plan

The following diagram outlines the procedural flow for managing a small chemical spill within a laboratory setting. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

A Spill Detected B Alert Personnel in Immediate Area A->B C Don Emergency PPE: Respirator, Double Gloves, Goggles, Face Shield, Coveralls B->C D Contain the Spill with Absorbent Material C->D E Carefully Collect Contaminated Material with Non-Sparking Tools D->E F Place Waste into a Labeled, Sealable Hazardous Waste Container E->F G Decontaminate the Spill Area with an Appropriate Solvent F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Report Incident to Lab Supervisor and EHS Department H->I

Caption: Step-by-step protocol for responding to a small chemical spill.

Waste Disposal Plan

Chemical waste must be managed responsibly to ensure personnel safety and environmental protection.[10]

  • Waste Collection: All materials contaminated with 2-Ethoxy-4-pyrazol-1-yl-phenylamine (e.g., gloves, pipette tips, absorbent pads, excess reagent) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[10][11]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-Ethoxy-4-pyrazol-1-yl-phenylamine".[10][12]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[10][12]

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor. Do not dispose of this chemical down the drain or in the regular trash.[10] The first rinse of any emptied container must also be collected as hazardous waste.[11]

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • BenchChem. (2025). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • ChemicalBook. (n.d.). Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Safety Data Sheet. (2015, October 6). PHENYLAMINE.
  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Pyrazole.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Methylpyrazole.
  • BASF. (2025, July 28). Safety data sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Enamine. (n.d.). safety data sheet.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • NSWAI. (2015, September 15). Hazardous Waste Disposal Guide.
  • The Royal Society of Chemistry. (2011). A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed Intramolecular N-N Bond Formation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate.
  • RASĀYAN. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Google Patents. (n.d.). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Wiley Online Library. (2024, June 17). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].
  • (n.d.). Barcoding drug information to recycle unwanted household pharmaceuticals: a review.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Phenylpyrazole, 99% (gc).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-pyrazol-1-yl-phenylamine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-pyrazol-1-yl-phenylamine
© Copyright 2026 BenchChem. All Rights Reserved.